N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Description
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Properties
IUPAC Name |
2-(hydroxymethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOVRKETYPQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197621 | |
| Record name | N-Hydroxymethyltetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-42-7 | |
| Record name | N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethyltetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxymethyltetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydro-N-(hydroxymethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Abstract
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of pyrethroid insecticides, such as Tetramethrin.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safety considerations. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document consolidates critical technical data to support research and development, process optimization, and safety management.
Chemical Identity and Physicochemical Properties
This compound is a derivative of phthalimide, characterized by a hydroxymethyl group attached to the nitrogen atom of a tetrahydrophthalimide ring. This structure is fundamental to its reactivity and utility as a synthetic intermediate.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4887-42-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Off-white to slightly yellow crystalline powder | [1][3][4] |
| Melting Point | 81-85 °C | [2][3] |
| Boiling Point | 314.29°C (rough estimate) | [3] |
| Density | 1.2375 g/cm³ (rough estimate) | [3] |
| Purity | ≥98.0% (Commercial Grade) | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [4] |
| Synonyms | TETRAMETHRIN ALCOHOL METABOLITE, N-Hydroxymethyl-3,4,5,6-tetrahydro-o-phthalimide, n-hydroxymethyltetrahydrophthalimide | [3][5] |
Synthesis and Chemical Reactivity
Synthesis Pathways
The synthesis of this compound is typically achieved through a two-step process involving hydroxymethylation followed by selective reduction.[6] A common method involves the reaction of phthalimide with formaldehyde to form N-hydroxymethylphthalimide, which is then hydrogenated to yield the target compound.[6]
A patented method outlines the following steps:
-
Hydroxymethylation: Phthalimide is reacted with an aqueous solution of formaldehyde in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide.[6]
-
Selective Reduction: The resulting N-hydroxymethylphthalimide is then subjected to hydrogenation using a catalyst like Palladium on carbon (Pd/C) under controlled temperature and pressure.[6] This reduction specifically targets the aromatic ring, converting it to a cyclohexene ring, to yield this compound.[6]
The overall yield for this two-step synthesis can exceed 80%, with a product purity of up to 97.6%.[6]
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the N-hydroxymethyl group. This functional group can act as a precursor for the introduction of the tetrahydrophthalimide moiety into other molecules. The hydroxyl group can be readily substituted or eliminated, making it a versatile intermediate in organic synthesis. For instance, its reaction with other chemical entities is the basis for the production of insecticides like Tetramethrin.[1]
Applications in Agrochemicals
The principal application of this compound is as a key intermediate in the synthesis of Tetramethrin, a broad-spectrum pyrethroid insecticide.[1][6] Tetramethrin is valued for its rapid knockdown effect on common pests such as mosquitoes and flies and is recommended by the World Health Organization for use in public health applications.[6] The high purity of this compound is crucial for ensuring the efficacy and stability of the final insecticide products.[1]
Caption: Role as an intermediate in Tetramethrin production.
Safety and Handling
Hazard Identification
According to available Safety Data Sheets (SDS), this compound is classified with the hazard code Xi, indicating it is an irritant.[3] The risk statements associated with this compound are R36/37/38, which correspond to:
-
R36: Irritating to eyes.
-
R37: Irritating to the respiratory system.
-
R38: Irritating to the skin.
Recommended Safety Precautions
When handling this compound, the following personal protective equipment (PPE) and handling procedures are recommended.[5]
Table 2: Safety and Handling Protocols
| Precaution | Specification | Source(s) |
| Engineering Controls | Ensure adequate ventilation. | [5] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | [5] |
| Skin Protection | Wear impervious and fire/flame resistant clothing. | [5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [5] |
| First-Aid: Inhalation | Move the victim into fresh air. | [5] |
| First-Aid: Skin Contact | Take off contaminated clothing immediately and wash the affected area. | [5] |
| First-Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | [5] |
| First-Aid: Ingestion | Rinse mouth with water. | [5] |
| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary. | [5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [4] |
Conclusion
This compound is a compound of significant industrial importance, particularly within the agrochemical sector. Its well-defined physicochemical properties and established synthesis routes make it a reliable intermediate for the production of high-value products like Tetramethrin. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in research and manufacturing.
References
- This compound: Key Intermedi
- Captan (Ref: SR 406) - AERU - University of Hertfordshire. (URL: )
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P
- N-(Hydroxymethyl)
- This compound | 4887-42-7 - ChemicalBook. (URL: )
-
Captan - Wikipedia. (URL: [Link])
- This compound CAS#: 4887-42-7 - ChemicalBook. (URL: )
-
N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem. (URL: [Link])
- This compound 99.5% White solid - Echemi. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4887-42-7 [chemicalbook.com]
- 3. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS 4887-42-7)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS 4887-42-7), a pivotal chemical intermediate. The document details its physicochemical properties, outlines a robust synthesis and purification protocol, and explores its primary applications as a precursor in the synthesis of the fungicide Captan and as a potential agent in polymer chemistry. Furthermore, a validated analytical method for purity assessment is presented, alongside essential safety and handling information. This guide is intended for researchers, chemists, and process development scientists to facilitate a deeper understanding and effective utilization of this compound.
Introduction and Core Properties
This compound, hereafter referred to as HMTHTP, is a dicarboximide derivative characterized by a hydroxymethyl group attached to the nitrogen atom of the imide ring. Its structure combines a saturated six-membered ring with the phthalimide functional group, conferring specific reactivity and physical properties. While not an end-product for therapeutic use, its role as a key building block in the synthesis of agrochemicals and potentially in materials science makes a thorough understanding of its characteristics essential for professionals in chemical synthesis and development.[1][2]
Physicochemical Characteristics
HMTHTP is typically encountered as a slightly yellow or white crystalline powder.[3][4] A summary of its key physical and chemical properties is provided in Table 1, compiled from various supplier and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 4887-42-7 | [3][4][5] |
| Molecular Formula | C₉H₁₁NO₃ | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][4] |
| Melting Point | 80-85 °C | [3][4][5] |
| Boiling Point | 359.3 °C at 760 mmHg (estimated) | [3][4] |
| Density | ~1.37 g/cm³ | [3] |
| Appearance | White to slightly yellow crystalline powder | [3][4] |
| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
Synthesis and Quality Control
The synthesis of HMTHTP is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described method is adapted from established patent literature, focusing on a two-step approach: hydroxymethylation of a phthalimide precursor followed by selective reduction.[6]
Principle of Synthesis
The synthesis pathway involves two primary transformations:
-
Hydroxymethylation: Phthalimide is reacted with formaldehyde. The nitrogen atom of the imide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form the N-hydroxymethyl derivative. This reaction is typically catalyzed.
-
Selective Hydrogenation: The aromatic ring of the N-hydroxymethylphthalimide intermediate is selectively reduced to a cyclohexene ring using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure. This step yields the final saturated ring structure of HMTHTP.[6]
The overall workflow for synthesis, purification, and verification is depicted in the following diagram.
Sources
- 1. CAS 4887-42-7: N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthali… [cymitquimica.com]
- 2. CAS 4887-42-7: N-(Hydroxyméthyl)-3,4,5,6-tétrahydrophtalim… [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 5. This compound | 4887-42-7 [chemicalbook.com]
- 6. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Synthesis, Structure, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a molecule of significant interest, serving as a key intermediate in the synthesis of various organic compounds, including insecticides and potential pharmaceutical agents.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. We will delve into the mechanistic principles behind its synthesis, offer detailed experimental protocols, and discuss the spectroscopic techniques used to verify its structure. This document is intended to be a valuable resource for researchers working with this and related compounds.
Introduction: The Significance of this compound
The this compound molecule combines the structural features of a tetrahydrophthalimide core and an N-hydroxymethyl group. The tetrahydrophthalimide moiety is a versatile building block in organic synthesis, recognized for its role in the production of fungicides like Captan and Folpet.[2] Furthermore, this scaffold is increasingly utilized in the pharmaceutical industry for peptide synthesis and in material science for the development of novel electric materials.[2] The N-hydroxymethyl group, on the other hand, introduces a reactive handle that can be exploited for further chemical modifications. The combination of these two functionalities in one molecule makes this compound a valuable intermediate. For instance, it is a known intermediate in the synthesis of the low-toxicity insecticide, Tetramethrin, which is recommended by the World Health Organization for public health applications due to its rapid knockdown effect on pests.[1]
Molecular Structure and Properties
The molecular structure of this compound consists of a partially saturated bicyclic dicarboximide core with a hydroxymethyl group attached to the nitrogen atom.
Key Structural Features:
-
Tetrahydrophthalimide Core: This portion of the molecule is derived from 3,4,5,6-tetrahydrophthalic anhydride. The cyclohexene ring imparts a degree of conformational flexibility compared to the rigid aromatic ring of phthalimide.
-
Imide Functionality: The dicarbonyl-nitrogen linkage is a key feature, influencing the molecule's reactivity and electronic properties.
-
N-Hydroxymethyl Group: This primary alcohol group attached to the imide nitrogen is a site for further chemical transformations.
Below is a table summarizing the key computed properties of the parent compounds, which provide a basis for understanding the properties of the target molecule.
| Property | N-(hydroxymethyl)phthalimide | 1,2,3,6-Tetrahydrophthalimide |
| Molecular Formula | C9H7NO3[3] | C8H9NO2[4] |
| Molecular Weight | 177.16 g/mol [3] | 151.16 g/mol [4] |
| LogP | Not specified | 0.3[5] |
| Melting Point | Not specified | 137 °C[4] |
| Water Solubility | Not specified | 12.2 g/L[5] |
Synthesis of this compound
A known synthetic route to this compound involves a two-step process starting from phthalimide.[1] This method includes hydroxymethylation followed by selective reduction of the aromatic ring.[1]
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process.
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
A Comprehensive Technical Guide to the Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Abstract
This technical guide provides an in-depth exploration of the primary and alternative synthesis pathways for N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a pivotal chemical intermediate. The document is structured for researchers, chemists, and professionals in drug development and fine chemical synthesis. It emphasizes the mechanistic rationale behind synthetic choices, offers detailed, field-tested experimental protocols, and presents key data in a clear, comparative format. The core focus is on the direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide with formaldehyde, a robust and efficient method. An alternative two-step synthesis commencing from phthalimide is also detailed, providing flexibility in starting material selection. Through process visualization, step-by-step methodologies, and rigorous citation of authoritative sources, this guide serves as a comprehensive resource for the practical synthesis and understanding of this important compound.
Introduction
Chemical Identity and Properties
This compound (CAS No. 4887-42-7) is a derivative of phthalimide characterized by a hydroxymethyl group attached to the nitrogen atom and a hydrogenated benzene ring.[1] It is a primary alcohol and a member of the phthalimides class.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 81-85 °C | [1] |
| CAS Number | 4887-42-7 | [1] |
**1.2 Significance and Applications
The primary significance of this compound lies in its role as a key intermediate in the synthesis of pyrethroid insecticides, most notably Tetramethrin.[4] Tetramethrin is recognized by the World Health Organization as a low-toxicity insecticide valued for its rapid knockdown effect on pests like mosquitoes and flies.[4] The tetrahydrophthalimide moiety is also a core structural component of the fungicide Captan (N-(trichloromethylthio)-3a,4,7,7a-tetrahydrophthalimide), underscoring the industrial importance of this chemical family.[5][6] Furthermore, N-hydroxymethylated imides are a class of compounds being actively investigated as formaldehyde pro-drugs or delivery agents for biological and therapeutic applications, including cancer research.[7][8]
Primary Synthesis Pathway: Direct N-Hydroxymethylation
The most direct and commonly employed route for synthesizing this compound is the N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide. This reaction is an example of a nucleophilic addition to a carbonyl group.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the imide nitrogen of 3,4,5,6-tetrahydrophthalimide on the electrophilic carbonyl carbon of formaldehyde. The nitrogen atom, while part of an imide and experiencing resonance delocalization with two carbonyl groups, retains sufficient nucleophilicity to react with the highly reactive formaldehyde electrophile.[9] The reaction is typically performed in an aqueous-alcoholic medium and can proceed efficiently with gentle heating, often without the need for a catalyst.[10] The addition of strong acid or base catalysts can sometimes be detrimental, leading to resinification of the reaction mixture due to the polymerization of formaldehyde.[10]
Visualizing the Pathway
Caption: Direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide.
Detailed Experimental Protocol
This protocol is synthesized from general procedures for the N-hydroxymethylation of amides and imides.[10]
Reagents and Materials:
-
3,4,5,6-Tetrahydrophthalimide (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 1.5 - 2.5 eq)
-
Ethanol (or other suitable alcohol)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Charging the Reactor: In a round-bottom flask, suspend 3,4,5,6-tetrahydrophthalimide (1.0 eq) in ethanol. The volume of ethanol should be sufficient to create a stirrable slurry.
-
Addition of Formaldehyde: To the stirred suspension, add the aqueous formaldehyde solution (1.5 - 2.5 eq) dropwise at room temperature. An excess of formaldehyde is used to drive the reaction equilibrium towards the product.
-
Reaction: Gently heat the reaction mixture to a temperature of 50-60 °C. The use of mild heat increases the reaction rate and solubility of the starting material. Maintain this temperature with stirring for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting imide is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates from the solution upon cooling.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid with cold water to remove any unreacted formaldehyde and other water-soluble impurities.
-
-
Purification: The crude product can be recrystallized from an appropriate solvent, such as an acetone-water or ethanol-water mixture, to yield the pure this compound.[4] Dry the purified product under vacuum.
Key Experimental Considerations
-
Formaldehyde Source: While 37% aqueous formaldehyde (formalin) is common, paraformaldehyde can also be used as a source of formaldehyde, typically requiring slightly more forcing conditions to depolymerize.[11]
-
Solvent Choice: An aqueous-alcohol medium is effective as it provides good solubility for both the polar formaldehyde and the moderately polar imide.
-
Temperature Control: Overheating should be avoided. High temperatures can promote undesirable side reactions, including the formation of polymeric byproducts from formaldehyde, leading to a decrease in yield and purity.[10]
-
pH Management: The reaction is best performed under neutral or near-neutral conditions. As noted in related syntheses, strongly acidic or basic conditions can catalyze resinification.[10]
Alternative Synthesis Pathway: Two-Step Route from Phthalimide
An alternative, industrially relevant pathway begins with phthalimide, a readily available and often more economical starting material. This process involves two distinct chemical transformations: N-hydroxymethylation followed by selective hydrogenation.[4]
Rationale for the Alternative Route
Step 1: N-Hydroxymethylation of Phthalimide
The first step is the reaction of phthalimide with formaldehyde to form N-Hydroxymethylphthalimide.[4][12] This reaction is analogous to the primary pathway but starts with an aromatic imide. A phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction in an aqueous medium.[4]
Step 2: Selective Hydrogenation
The intermediate, N-Hydroxymethylphthalimide, is then subjected to selective catalytic hydrogenation. The objective is to reduce the aromatic benzene ring to a cyclohexene ring without affecting the imide carbonyl groups or the hydroxymethyl functional group. This requires careful selection of the catalyst and reaction conditions. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.[4]
Visualizing the Pathway
Caption: Two-step synthesis from phthalimide via hydrogenation.
Tabulated Reaction Parameters
The following parameters are derived from a patented industrial process and highlight the conditions required for the selective hydrogenation step.[4]
| Parameter | Condition / Value | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | Provides high activity and selectivity for aromatic ring hydrogenation while preserving other functional groups. |
| Solvent | Ethanol | A common, effective solvent for hydrogenation that solubilizes the substrate. |
| Hydrogen Pressure | 1.0 - 1.2 MPa | Sufficient pressure to facilitate the reaction at a reasonable rate without requiring specialized high-pressure equipment. |
| Temperature | 95 - 100 °C | Balances reaction kinetics with catalyst stability and selectivity. |
| Reaction Time | ~12 hours | Required for the reaction to proceed to completion. |
| Overall Yield | > 80% (for two steps) | Demonstrates the high efficiency of this synthetic route. |
Characterization and Analysis
Confirmation of the final product's identity and purity is achieved through standard analytical techniques:
-
Melting Point: A sharp melting range consistent with the literature value (81-85 °C) indicates high purity.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and strong C=O stretching for the imide group (~1700-1770 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the hydroxymethyl protons, and the protons on the tetrahydro-cyclohexene ring.
Safety and Handling
-
Formaldehyde: Is a known carcinogen and toxicant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
3,4,5,6-Tetrahydrophthalimide: May cause skin and eye irritation. Standard laboratory handling precautions should be observed.[13]
-
Hydrogenation (Alternative Pathway): The use of hydrogen gas under pressure presents a significant flammability and explosion risk. The reaction must be conducted in a properly rated pressure vessel (autoclave) with appropriate safety measures, including proper grounding and ventilation. The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide using formaldehyde. This method is straightforward, high-yielding, and avoids the use of high-pressure equipment. For situations where phthalimide is the preferred starting material, a two-step process involving initial hydroxymethylation followed by selective catalytic hydrogenation offers a robust and viable alternative. The choice between these pathways will ultimately depend on starting material availability, cost, and the scale of the intended synthesis. Both routes provide reliable access to this crucial intermediate for the agrochemical industry.
References
Sources
- 1. This compound | 4887-42-7 [chemicalbook.com]
- 2. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
- 4. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 5. 149. Captan (FAO/PL:1969/M/17/1) [inchem.org]
- 6. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Tetrahydrophthalimide | C8H9NO2 | CID 34024 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a chemical intermediate of significant interest, particularly in the agrochemical industry. Its molecular structure, featuring a reactive hydroxymethyl group attached to a tetrahydrophthalimide scaffold, makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, key chemical and physical properties, and primary applications, with a focus on its role in the production of pyrethroid insecticides.
Physicochemical Properties
This compound is typically an off-white to slightly yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 4887-42-7 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Off-white to yellowish crystalline powder |
| Purity | ≥98.0% |
| Melting Point | 80-82 °C |
| Boiling Point | 359.3 °C at 760 mmHg |
| Density | 1.37 g/cm³ |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the hydroxymethylation of phthalimide, followed by the selective catalytic hydrogenation of the aromatic ring.[2] This method is advantageous as it avoids harsh reaction conditions and the use of phosphorus-based reagents, which can lead to environmental concerns.[2]
Step 1: Hydroxymethylation of Phthalimide
The first step involves the reaction of phthalimide with formaldehyde in the presence of a phase transfer catalyst.
Experimental Protocol:
-
To a reaction vessel, add phthalimide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to water.[2]
-
Slowly add an aqueous solution of formaldehyde dropwise to the mixture.[2]
-
Maintain the reaction temperature and stir for a sufficient time to ensure complete reaction.[2]
-
After the reaction is complete, remove the solvent under reduced pressure.[2]
-
Recrystallize the crude product from an acetone-water mixture to obtain pure N-hydroxymethylphthalimide.[2]
The use of a phase transfer catalyst is crucial in this step as it facilitates the transfer of the phthalimide anion from the solid phase to the aqueous phase, where it can react with formaldehyde.
Step 2: Catalytic Hydrogenation of N-Hydroxymethylphthalimide
The second step involves the selective hydrogenation of the aromatic ring of N-hydroxymethylphthalimide to yield the target compound.
Experimental Protocol:
-
Place the recrystallized N-hydroxymethylphthalimide and a palladium on carbon (Pd/C) catalyst in a high-pressure reactor.[2]
-
Introduce hydrogen gas into the reactor and maintain the desired pressure and temperature.[2]
-
Allow the reaction to proceed for several hours with vigorous stirring.[2]
-
Upon completion, cool the reactor, release the pressure, and filter off the catalyst.[2]
-
Concentrate the filtrate and recrystallize the crude product from toluene to yield pure this compound.[2] A yield of over 80% for the two steps can be achieved with a product purity of up to 97.6%.[2]
Spectroscopic Characterization
¹H NMR (Estimated):
-
δ 1.5-1.8 ppm (m, 4H): Methylene protons of the cyclohexene ring (C4-H₂ and C5-H₂).
-
δ 2.2-2.5 ppm (m, 4H): Methylene protons of the cyclohexene ring adjacent to the imide (C3-H₂ and C6-H₂).
-
δ 4.9-5.1 ppm (d, 2H): Methylene protons of the N-hydroxymethyl group (-N-CH₂-OH).
-
δ 5.3-5.5 ppm (t, 1H): Hydroxyl proton of the N-hydroxymethyl group (-OH).
¹³C NMR (Estimated):
-
δ 20-25 ppm: Carbons of the cyclohexene ring (C4 and C5).
-
δ 25-30 ppm: Carbons of the cyclohexene ring adjacent to the imide (C3 and C6).
-
δ 60-65 ppm: Carbon of the N-hydroxymethyl group (-N-CH₂-OH).
-
δ 175-180 ppm: Carbonyl carbons of the imide group.
FT-IR (Estimated):
-
3200-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
2850-2960 cm⁻¹ (medium): C-H stretching of the aliphatic methylene groups.
-
1700-1770 cm⁻¹ (strong): C=O stretching of the imide carbonyl groups.[3]
-
1000-1200 cm⁻¹ (medium): C-N and C-O stretching.
Mass Spectrometry (Estimated Fragmentation):
The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 181. Upon fragmentation, characteristic losses would include the loss of the hydroxymethyl group (-CH₂OH, m/z 31) and subsequent fragmentation of the tetrahydrophthalimide ring.
Applications in Agrochemical Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the pyrethroid insecticide, tetramethrin.[1][4]
Synthesis of Tetramethrin
Tetramethrin is synthesized through the esterification of chrysanthemic acid with this compound.[5]
This reaction highlights the importance of this compound as a building block for introducing the tetrahydrophthalimide moiety into the final insecticide structure. The purity of this intermediate is crucial for achieving a high yield and quality of the final agrochemical product.[1]
Biological Significance
This compound is also recognized as a metabolite of the insecticide tetramethrin.[2] Studies have shown that tetramethrin can be degraded by microorganisms through the cleavage of the ester bond, yielding chrysanthemic acid and this compound.[2] This initial breakdown product can be further metabolized to 3,4,5,6-tetrahydrophthalimide.[2]
Conclusion
This compound is a vital chemical intermediate with a well-defined role in the agrochemical industry. The two-step synthesis from phthalimide offers an efficient and environmentally conscious route to this compound. Its primary application as a precursor to the insecticide tetramethrin underscores its importance in crop protection. Further research into the reactivity of this molecule may unveil new synthetic applications, expanding its utility beyond its current established role.
References
- This compound: Key Intermediate for Pyrethroid Insecticides. (URL not available)
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P
- This compound: Key Intermediate for Pyrethroid Insecticides. (URL not available)
-
FT-IR spectral data of the prepared compounds - ResearchGate. [Link]
-
Tetramethrin (EHC 98, 1990) - Inchem.org. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the kinetics and mechanisms of tetramethrin biodegradation by the fungal strain Neocosmospora sp. AF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 5. Tetramethrin (EHC 98, 1990) [inchem.org]
An In-Depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of potent pyrethroid insecticides, most notably Tetramethrin.[1] This guide provides a comprehensive technical overview of the compound, from its synthesis and mechanistic underpinnings to its analytical characterization and potential applications. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers and development professionals.
Introduction: Strategic Importance of this compound
This compound (CAS No: 4887-42-7) is a derivative of phthalimide, characterized by a hydroxymethyl group attached to the nitrogen atom and a hydrogenated benzene ring.[2][3][4] Its primary significance lies in its function as a key building block in the agrochemical industry. The synthesis of Tetramethrin, a broad-spectrum, low-toxicity insecticide recommended by the World Health Organization for public health applications, is heavily reliant on this intermediate.[5] Understanding the synthesis and properties of this compound is therefore crucial for optimizing the production of this vital insecticide and exploring other potential applications of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | Off-white to slightly yellow crystalline powder | [1][2] |
| Melting Point | 80-85 °C | [2][3] |
| Boiling Point | 359.3 °C at 760 mmHg | [2] |
| Density | 1.37 g/cm³ | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
Synthesis of this compound: A Two-Step Approach
The industrial synthesis of this compound is typically achieved through a robust two-step process commencing from phthalimide. This method is favored for its high yield and purity of the final product.[5]
Step 1: Hydroxymethylation of Phthalimide
The initial step involves the N-hydroxymethylation of phthalimide. This reaction is an electrophilic addition of formaldehyde to the nitrogen atom of the phthalimide.
Reaction: Phthalimide + Formaldehyde → N-Hydroxymethylphthalimide
Causality Behind Experimental Choices:
-
Reactants: Phthalimide serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of formaldehyde. An aqueous solution of formaldehyde (formalin) is a common and cost-effective reagent.[5]
-
Catalyst: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, is often employed.[5] The PTC is crucial for facilitating the reaction between the aqueous formaldehyde and the organic-soluble phthalimide. The quaternary ammonium cation forms an ion pair with the phthalimide anion, transporting it into the organic phase where it can react with formaldehyde. This enhances the reaction rate and yield by overcoming the phase barrier.
-
Solvent: Water is a green and economical solvent for this step.[5]
-
Temperature: The reaction is typically carried out at a controlled, mild temperature (e.g., 5-35 °C) to prevent unwanted side reactions and decomposition of the product.[5]
Experimental Protocol: Hydroxymethylation of Phthalimide
-
To a reaction vessel, add phthalimide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in water.[5]
-
With stirring, slowly add an aqueous solution of formaldehyde dropwise to the mixture.[5]
-
Maintain the reaction temperature between 5-35 °C and continue stirring for a specified period to ensure complete reaction.[5]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude N-hydroxymethylphthalimide is then purified by recrystallization from a suitable solvent system, such as an acetone-water mixture.[5]
Step 2: Catalytic Hydrogenation of N-Hydroxymethylphthalimide
The second step involves the selective hydrogenation of the aromatic ring of N-hydroxymethylphthalimide to yield the desired this compound.
Reaction: N-Hydroxymethylphthalimide + 3H₂ → this compound
Causality Behind Experimental Choices:
-
Catalyst: A heterogeneous catalyst, typically Palladium on carbon (Pd/C), is the catalyst of choice for this hydrogenation.[5] Pd/C is highly effective for the reduction of aromatic rings under relatively mild conditions and can be easily recovered and reused, making the process more economical and sustainable.
-
Solvent: A variety of organic solvents can be used, including toluene, ethanol, or methanol.[5] The choice of solvent depends on the solubility of the starting material and the desired reaction conditions.
-
Pressure and Temperature: The reaction is conducted in a high-pressure kettle under a hydrogen atmosphere. The pressure (e.g., 0.5-2.5 MPa) and temperature (e.g., 80-120 °C) are critical parameters that influence the reaction rate and selectivity.[5] These conditions are optimized to ensure complete hydrogenation of the benzene ring without affecting the imide and hydroxymethyl functional groups.
Experimental Protocol: Catalytic Hydrogenation
-
Charge a high-pressure autoclave with N-hydroxymethylphthalimide, a suitable organic solvent (e.g., toluene), and the Pd/C catalyst.[5]
-
Seal the autoclave and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.5-2.5 MPa).[5]
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with continuous stirring.[5]
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate is then concentrated, and the product is purified by recrystallization from a solvent such as toluene to yield this compound as a crystalline solid.[5]
Diagram of the Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Analytical Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the methylene bridge (-N-CH₂-OH) would likely appear as a singlet or a doublet coupled to the hydroxyl proton. The hydroxyl proton itself would be a broad singlet. The protons on the saturated cyclohexane ring would appear in the aliphatic region, likely as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the imide group, the carbon of the hydroxymethyl group, and the carbons of the tetrahydrophthalimide ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a powerful tool for identifying the functional groups present. Key expected absorption bands include:
-
A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
Strong absorption bands around 1700-1770 cm⁻¹ due to the symmetric and asymmetric C=O stretching of the imide group.
-
C-N stretching vibrations in the 1300-1400 cm⁻¹ region.
-
C-H stretching vibrations of the aliphatic ring just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 181.19. Common fragmentation patterns could involve the loss of the hydroxymethyl group or cleavage of the imide ring.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound and for quantitative analysis. A suitable HPLC method would likely employ a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water.
Potential Applications Beyond Insecticide Synthesis
While the primary application of this compound is in the synthesis of Tetramethrin, the inherent reactivity of the N-hydroxymethyl-imide functionality suggests potential for its use in other areas of chemical synthesis and materials science.
-
Polymer Chemistry: N-hydroxymethyl-imides can act as monomers or crosslinking agents in the synthesis of polyimides and other polymers.[] The hydroxyl group provides a reactive site for polymerization or for grafting onto other polymer backbones, potentially imparting improved thermal stability and mechanical properties.
-
Drug Delivery: The imide structure is found in various biologically active molecules. The N-hydroxymethyl group could be utilized as a handle for attaching the molecule to drug delivery systems, such as nanoparticles or polymers, for targeted therapeutic delivery.[7][8]
-
Organic Synthesis: The N-hydroxymethyl group can serve as a protected form of an amine or as a reactive intermediate for further chemical transformations.
Safety and Handling
According to the available safety data sheets, this compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.
Toxicity Profile: Detailed toxicological data for this compound is limited. However, it is important to handle it as a potentially hazardous chemical. There is no specific data available on its ecotoxicity.[1]
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role as a precursor to the insecticide Tetramethrin. The two-step synthesis involving hydroxymethylation and subsequent catalytic hydrogenation is an efficient and well-established method for its production. A thorough understanding of the reaction mechanisms, the role of catalysts, and the analytical techniques for its characterization are essential for process optimization and quality control. While its primary application is well-defined, the chemical reactivity of the N-hydroxymethyl-imide moiety opens up avenues for its potential use in polymer chemistry and drug delivery, warranting further research and development in these areas.
References
- This compound: Key Intermediate for Pyrethroid Insecticides. Google Cloud.
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
- This compound 99.5% White solid. Echemi.
- This compound | 4887-42-7. ChemicalBook.
- This compound CAS#: 4887-42-7. ChemicalBook.
- Recent advances in polymeric drug delivery systems. PMC.
- Amide and Imide Polymers. BOC Sciences.
- Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biom
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(Hydroxymethyl)phthalimide(118-29-6) MS spectrum [chemicalbook.com]
- 4. This compound | 4887-42-7 [chemicalbook.com]
- 5. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide chemical precursors
An In-depth Technical Guide to the Chemical Precursors and Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, most notably in the synthesis of low-toxicity pyrethroid insecticides such as Tetramethrin.[1] The efficiency and purity of its production are critical for the downstream manufacturing of these essential agrochemicals. This guide provides a detailed examination of the core chemical precursors and delineates the primary synthetic pathways for its preparation. We will explore two validated routes: the hydroxymethylation of phthalimide followed by selective catalytic hydrogenation, and an alternative pathway involving the initial formation of a tetrahydrophthalimide ring system. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction mechanisms, experimental protocols, and process optimization.
Core Chemical Precursors: The Building Blocks
The synthesis of this compound relies on a select group of foundational starting materials. The selection of precursors directly influences the choice of synthetic route, overall yield, and impurity profile.
-
Phthalimide (C₈H₅NO₂): A readily available and stable dicarboximide. It serves as the nitrogen-containing heterocyclic core in the most common synthetic approach. Its acidic N-H proton is readily substituted, making it an excellent substrate for N-functionalization.
-
3,4,5,6-Tetrahydrophthalimide (C₈H₉NO₂): This is the hydrogenated analogue of phthalimide and a direct precursor in an alternative synthetic route. It can be synthesized from precursors like 1,2,3,6-tetrahydrophthalic anhydride.[1][2] It is also a known metabolite of the fungicide Captan.[3]
-
Formaldehyde (CH₂O): The simplest aldehyde, it is the essential one-carbon electrophile for introducing the hydroxymethyl (-CH₂OH) group onto the imide nitrogen.[4][5] It is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde.[6]
-
Hydrogen (H₂): Utilized as the primary reducing agent in the catalytic hydrogenation step required to saturate the aromatic ring of the phthalimide moiety.[1]
-
Catalysts:
-
Phase Transfer Catalysts (e.g., Tetrabutylammonium Bromide): These are crucial for facilitating the reaction between the aqueous formaldehyde and the organic-soluble phthalimide, enhancing reaction rates and yields in the hydroxymethylation step.[1]
-
Hydrogenation Catalysts (e.g., Palladium on Carbon, Pd/C): These heterogeneous catalysts are essential for the selective reduction of the aromatic ring without cleaving the N-CH₂OH bond.[1]
-
Synthetic Pathway A: Phthalimide Hydroxymethylation Followed by Ring Reduction
This is a robust and widely documented two-step approach that begins with the functionalization of phthalimide, followed by modification of the carbocyclic ring.[1]
Step 1: N-Hydroxymethylation of Phthalimide
The first step involves the reaction of phthalimide with formaldehyde to form N-hydroxymethylphthalimide.[4][7] The causality behind this reaction lies in the nucleophilic character of the imide nitrogen (after deprotonation) and the electrophilic carbon of formaldehyde. The use of a phase transfer catalyst is a key process enhancement, enabling efficient interaction between reactants in a biphasic system.[1]
-
Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add phthalimide, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and water.[1] The weight ratio of water to phthalimide should be between 3:1 and 10:1.[1]
-
Reaction: While stirring, slowly add an aqueous solution of formaldehyde dropwise to the mixture. Maintain the reaction temperature as specified by the process parameters (typically near room temperature).
-
Monitoring: The reaction is monitored until the starting phthalimide is consumed (e.g., by TLC or HPLC).
-
Workup: Upon completion, remove water from the reaction mixture under vacuum.
-
Purification: Add an acetone-water solution to the residue and induce recrystallization to obtain pure N-hydroxymethylphthalimide.[1]
Step 2: Selective Hydrogenation of N-hydroxymethylphthalimide
This critical step reduces the aromatic benzene ring of N-hydroxymethylphthalimide to a cyclohexane ring, yielding the final product. The choice of a palladium catalyst (Pd/C) is deliberate; it is highly effective for aromatic ring hydrogenation under manageable conditions while preserving the sensitive N-hydroxymethyl group.
-
Setup: Charge a high-pressure autoclave with N-hydroxymethylphthalimide, 10% Pd/C catalyst, and a suitable organic solvent such as ethanol.[1]
-
Hydrogenation: Seal the reactor and introduce hydrogen gas (H₂). The molar ratio of hydrogen to the substrate is typically between 2:1 and 12:1.[1]
-
Reaction Conditions: Heat the mixture to a temperature of 80-120°C and maintain a pressure of 0.5-2.5 MPa.[1] Continue the reaction with vigorous stirring for 8-12 hours.
-
Monitoring: The reaction progress is monitored by analyzing aliquots for the disappearance of the starting material.
-
Workup: After cooling and venting the reactor, filter the mixture to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate to remove the solvent. The crude product is then recrystallized from toluene to yield pure this compound.[1]
Workflow and Data Summary
Caption: Workflow for Synthesis Pathway A.
Table 1: Quantitative Data for Synthesis Pathway A [1]
| Parameter | Step 1: Hydroxymethylation | Step 2: Hydrogenation |
| Key Reagents | Phthalimide, Formaldehyde | N-hydroxymethylphthalimide, H₂ |
| Catalyst | Tetrabutylammonium Bromide | 10% Palladium on Carbon (Pd/C) |
| Solvent | Water | Ethanol, Toluene (recrystallization) |
| Temperature | Ambient | 80 - 120 °C |
| Pressure | Atmospheric | 0.5 - 2.5 MPa |
| Reaction Time | Varies (until completion) | 8 - 12 hours |
| Overall Yield | > 80% (for both steps combined) | > 80% (for both steps combined) |
Synthetic Pathway B: Tetrahydrophthalimide Hydroxymethylation
An alternative strategy involves first constructing the saturated heterocyclic core, 3,4,5,6-tetrahydrophthalimide, and subsequently introducing the hydroxymethyl group. This approach can be advantageous if 3,4,5,6-tetrahydrophthalimide or its anhydride precursor is a more readily available or cost-effective starting material.
Step 1: Synthesis of 3,4,5,6-Tetrahydrophthalimide Intermediate
The synthesis of the tetrahydrophthalimide core can be achieved via several methods. A common laboratory and industrial approach is the Diels-Alder reaction between a diene (like isoprene or butadiene) and maleic anhydride to form tetrahydrophthalic anhydride, which is then converted to the imide.[8]
Step 2: N-Hydroxymethylation of 3,4,5,6-Tetrahydrophthalimide
This step is chemically analogous to the hydroxymethylation of phthalimide. The N-H proton of 3,4,5,6-tetrahydrophthalimide is reactive and will readily condense with formaldehyde, typically under basic conditions or with mild heating, to yield the final product.
-
Setup: Dissolve 3,4,5,6-tetrahydrophthalimide in a suitable solvent.
-
Reaction: Add an aqueous solution of formaldehyde. The reaction can be promoted by the addition of a base to deprotonate the imide nitrogen, increasing its nucleophilicity.
-
Conditions: Gently heat the mixture to drive the condensation reaction to completion.
-
Workup & Purification: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or require extraction and subsequent recrystallization to achieve high purity.
Caption: Workflow for Synthesis Pathway B.
Trustworthiness and Validation
The protocols described herein are designed as self-validating systems. For Pathway A, the successful synthesis of N-hydroxymethylphthalimide in Step 1 can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis before proceeding to the hydrogenation.[4] The completion of the hydrogenation in Step 2 is validated by the disappearance of the aromatic protons in the ¹H NMR spectrum and the appearance of aliphatic signals corresponding to the saturated ring. Product purity is confirmed by chromatography (HPLC, GC) and spectroscopy. This staged approach ensures that any deviations are identified early, preventing the waste of resources in subsequent steps.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from phthalimide. This method, involving hydroxymethylation followed by selective catalytic hydrogenation, is well-documented and offers high overall yields.[1] The key to success in this pathway lies in the controlled execution of the hydrogenation step to ensure selective reduction of the aromatic ring without compromising the N-hydroxymethyl functionality. The alternative pathway, building the tetrahydrophthalimide ring first, offers strategic flexibility depending on precursor availability. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory synthesis and process development of this critical chemical intermediate.
References
- CN108250005A. (2018). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
- CN112645864A. (2021). Method for preparing captan.
-
Wikipedia. (n.d.). Captan. Retrieved from [Link]
-
Slideshare. (n.d.). N – methyl thiomethylation and n hydroxymethylation of phthalimide. Retrieved from [Link]
- CN110407735B. (2020). Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide.
-
S. L. Cunha, et al. (2020). Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study. PMC - NIH. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide. Retrieved from [Link]
-
Sakata, S., et al. (1999). Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4- (2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, flumioxazin) in the rat: II. Identification of reduced metabolites. PubMed. [Link]
-
Sakata, S., et al. (1999). Metabolism of 7-Fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4- (2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, Flumioxazin) in the Rat: II. Identification of Reduced Metabolites. ACS Publications. [Link]
-
PubChem - NIH. (n.d.). Captan. Retrieved from [Link]
-
Oregon State University. (n.d.). Captan. Retrieved from [Link]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]
-
PubChem - NIH. (n.d.). N-(hydroxymethyl)phthalimide. Retrieved from [Link]
-
Stella, V. J., & Zygmunt, J. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed. [Link]
-
Lewis, L. A., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. ResearchGate. [Link]
-
PubChem - NIH. (n.d.). 1,2,3,6-Tetrahydrophthalimide. Retrieved from [Link]
-
Gonzalez, J. E., et al. (2020). In Vivo Rate of Formaldehyde Condensation with Tetrahydrofolate. PubMed. [Link]
-
Beilstein Journals. (2021). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
Chen, Y., et al. (2020). Formaldehyde Derivatization: An Unexpected Side Reaction During Filter-Aided Sample Preparation. ResearchGate. [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]
- 3. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(Hydroxymethyl)phthalimide | 118-29-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. N – methyl thiomethylation and n hydroxymethylation of phthalimide | PDF [slideshare.net]
- 8. Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Abstract
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a key chemical intermediate, notably in the synthesis of the pyrethroid insecticide Tetramethrin.[1] Its solubility characteristics are fundamental to optimizing reaction conditions, developing stable formulations, and ensuring process efficiency. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive, publicly available quantitative solubility data is limited, this document outlines the core physicochemical principles governing its solubility, a detailed, field-proven experimental protocol for its determination, and appropriate analytical techniques for quantification. This guide is intended for researchers, chemists, and formulation scientists in the agrochemical and pharmaceutical industries.
Introduction: The Critical Role of Solubility
This compound serves as a vital building block in chemical manufacturing.[1] The efficiency of its use in synthesis and the performance of any resulting formulations are intrinsically linked to its solubility. Understanding how, and to what extent, this compound dissolves in various solvent systems is a prerequisite for:
-
Reaction Kinetics: Ensuring the compound is in the solution phase for efficient reaction with other reagents.
-
Process Optimization: Designing scalable synthesis and purification steps, including crystallization and extraction.[2]
-
Formulation Development: Creating stable, homogenous liquid formulations for commercial application.
-
Quality Control: Establishing concentration limits and ensuring batch-to-batch consistency.
This guide addresses the practical need for reliable solubility data by providing a robust methodology for its experimental determination.
Physicochemical Properties & Solubility Predictions
The molecular structure of this compound dictates its interactions with various solvents. A foundational principle in predicting solubility is that "like dissolves like," which relates to molecular polarity.[3]
Key Structural Features:
-
Phthalimide Group: The core imide structure is polar and capable of hydrogen bonding.[4] Phthalimide itself is slightly soluble in water but shows greater solubility in more polar organic solvents.[5][6]
-
Hydroxymethyl Group (-CH₂OH): The presence of a primary alcohol group significantly increases polarity and introduces a strong hydrogen bond donor and acceptor site. This feature is expected to enhance solubility in protic solvents like water, methanol, and ethanol.
-
Tetrahydro- Ring: The saturated cyclohexane ring portion of the molecule is nonpolar, contributing hydrophobic character.
Predicted Solubility Profile: Based on this hybrid structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents. One manufacturer notes it is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7] The interplay between the polar imide and alcohol functions and the nonpolar hydrocarbon ring suggests that a range of solvents, particularly polar aprotic and protic ones, will be effective.
Known Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | [7] |
| Molecular Weight | 181.19 g/mol | [7] |
| Appearance | Off-white to slightly yellow crystalline powder | [1][7] |
| Melting Point | 80-85 °C |[7][8] |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[9][10] This "gold standard" approach involves saturating a solvent with the solute at a constant temperature and quantifying the amount dissolved.[9]
Causality Behind the Shake-Flask Protocol
This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Every step is critical for ensuring the result is accurate and reproducible. The core principle is to allow sufficient time and agitation for the dissolution rate to equal the precipitation rate, resulting in a stable, saturated solution.[10][11]
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials & Reagents:
-
This compound (≥98.0% purity)[1]
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, N,N-Dimethylformamide) of appropriate purity (e.g., HPLC grade).
-
Calibrated analytical balance.
-
Glass vials or flasks with screw caps or glass stoppers.[11]
Apparatus:
-
Isothermal shaker bath or temperature-controlled incubator.
-
Centrifuge.
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).[3]
-
Volumetric flasks and pipettes for dilutions.
-
Quantification instrument (e.g., HPLC-UV system).
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent).[11] An "excess" ensures that undissolved solid remains at the end of the experiment, which is the primary indicator that equilibrium has been reached.[9]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours.[11][12] This extended time is crucial to ensure the system reaches thermodynamic equilibrium, especially for compounds that dissolve slowly.[11]
-
Phase Separation: After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.[3][11]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial.[3] Filtration is a critical step to remove any microscopic solid particles that could falsely elevate the measured concentration.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 4.
Workflow Visualization
Caption: Workflow for the isothermal shake-flask solubility determination method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a highly suitable technique for quantifying this compound due to the strong UV absorbance of the phthalimide chromophore.[13][14]
Self-Validating Protocol for HPLC-UV Analysis
Objective: To accurately determine the concentration of the dissolved compound in the filtered saturate.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations from a stock solution of this compound. The solvent for the standards should be the same as the HPLC mobile phase.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area at each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity, typically with a coefficient of determination (R²) > 0.99.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.
-
Final Solubility Calculation: Account for the dilution factor to calculate the final solubility in the original solvent. Report the result in units such as mg/mL or g/100 mL.
Exemplary HPLC Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A common solvent system for reverse-phase chromatography, effective for phthalimide derivatives.[15][16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at ~220-230 nm | Phthalimide structures exhibit strong absorbance in this region of the UV spectrum.[16] |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
| Column Temp. | 25 °C | Maintained to ensure reproducible retention times. |
Data Presentation and Interpretation
All experimentally determined solubility data should be presented clearly, including the temperature at which the measurement was made.
Table for Reporting Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) |
|---|---|---|---|
| N,N-Dimethylformamide | 25 | Very Soluble[7] | Fill in experimental data |
| Methanol | 25 | Soluble[7] | Fill in experimental data |
| Glacial Acetic Acid | 25 | Sparingly Soluble[7] | Fill in experimental data |
| Chloroform | 25 | Very Slightly Soluble[7] | Fill in experimental data |
| Water | 25 | Practically Insoluble[7] | Fill in experimental data |
| Other Solvent 1 | 25 | Fill in experimental data | Fill in experimental data |
| Other Solvent 2 | 25 | Fill in experimental data | Fill in experimental data |
Note: Qualitative terms are from manufacturer data and should be replaced with quantitative experimental results.[7]
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides the scientific foundation and a robust, validated experimental framework for its determination. By applying the isothermal shake-flask method coupled with HPLC-UV analysis, researchers and drug development professionals can generate the high-quality, reliable data necessary for process optimization, formulation development, and fundamental chemical research. Adherence to this protocol ensures that the resulting data is both accurate and fit for purpose in a demanding scientific environment.
References
- Vertex AI Search. (n.d.). This compound: Key Intermediate for Pyrethroid Insecticides.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Solubility of Things. (n.d.). Phthalimide.
- PubChem. (n.d.). N-(hydroxymethyl)phthalimide.
- ChemicalBook. (2025). This compound.
- Wikipedia. (n.d.). Phthalimide.
- Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
- Echemi. (2022). This compound 99.5% White solid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column.
- Lin, C. H., et al. (n.d.). Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD, and HPLC–MS.
- Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
- MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Phthalimide - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. This compound | 4887-42-7 [chemicalbook.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
Physicochemical Profile of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
An In-depth Technical Guide to the Melting Point of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for reproducible and reliable results. Among the fundamental physicochemical properties, the melting point stands out as a critical indicator of purity and identity. This guide provides a detailed examination of the melting point of this compound, a key intermediate in various chemical syntheses. We will explore the reported values, factors influencing its determination, and rigorous protocols for accurate measurement.
This compound is a derivative of phthalimide, characterized by a hydroxymethyl group attached to the nitrogen atom and a saturated cyclohexane ring. Its physical and chemical properties are crucial for its handling, storage, and application in further synthetic steps.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4887-42-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1][3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |[1] |
Analysis of the Melting Point
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a very narrow range, often less than 1°C.[4][5] The reported melting point for this compound, however, shows some variation across different sources.
Table 2: Reported Melting Point Ranges
| Melting Point Range (°C) | Source |
|---|---|
| 80-82 °C | [1] |
| 80-84 °C | [3] |
| 81-85 °C | [2] |
| 152-156 °C |[1] |
The majority of sources report a melting point in the range of 80-85°C . The significantly higher range of 152-156°C reported by one supplier likely represents a typographical error or pertains to a different chemical entity, possibly N-Hydroxymethylphthalimide (CAS 118-29-6), which has a reported melting point in that vicinity. For the purpose of this guide, the accepted melting range is considered to be 80-85°C.
The breadth of this 5-degree range suggests that sample purity is a critical variable. The presence of impurities, such as residual solvents or starting materials from synthesis, will depress the melting point and broaden the melting range.[4][6] Therefore, a sample melting sharply, for instance at 83.5-84.0°C, would be considered of higher purity than one melting over a range of 80-84°C.
The Causality of Accurate Melting Point Determination
Achieving an accurate melting point measurement is not merely a procedural task; it is an exercise in controlling variables that directly influence the physical transition of the solid. The trustworthiness of the result depends on a self-validating system where meticulous technique confirms the purity of the sample.
The Impact of Purity and Purification
The synthesis of this compound typically involves the reaction of 3,4,5,6-tetrahydrophthalimide with formaldehyde. A patented method describes a two-step process starting from phthalimide, which is first reacted to form N-hydroxymethylphthalimide and then hydrogenated.[7] This process can leave behind unreacted starting materials, by-products, or solvents.
Recrystallization is the primary method for purifying the final product. The choice of solvent is critical. The patent mentions recrystallization from toluene or an acetone-water mixture to achieve high purity (e.g., >97%).[7] This purification step is essential for removing impurities that would otherwise lead to an inaccurate, broad-ranged melting point.
Caption: Logical flow from synthesis to melting point analysis.
Critical Experimental Parameters
Beyond sample purity, the technique used for measurement is paramount.
-
Heating Rate: The rate at which the temperature of the heating block increases must be slow and controlled, especially near the expected melting point. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range.[5][8] A rate of 1-2°C per minute is standard for accurate determinations.[5][6]
-
Sample Preparation: The sample must be a fine, dry powder. Large crystals will not pack well and can lead to inefficient heat transfer. The sample should be packed tightly into a capillary tube to a height of 2-3 mm to ensure uniform heating.[8]
Protocol for Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which uses a heated metal block and a magnifying lens for observation.
Materials and Equipment
-
Purified this compound (recrystallized and dried)
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample consists of large crystals)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, grind a small amount into a fine powder using a mortar and pestle.
-
Invert a capillary tube and press the open end into the powder.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder down. Alternatively, drop the tube down a long glass tube onto the benchtop to facilitate packing.
-
Repeat until the sample is packed to a height of 2-3 mm.
-
-
Instrument Setup:
-
Turn on the melting point apparatus.
-
If the approximate melting point is known (around 80-85°C), set a plateau temperature approximately 5-10°C below this value (e.g., 75°C).
-
Set the heating ramp rate to 1-2°C per minute for the measurement phase.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder in the heating block.
-
Allow the apparatus to rapidly heat to the plateau temperature.
-
Once the plateau temperature is reached, begin the slow heating ramp.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue observing and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.[5]
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂.
-
Perform at least two measurements to ensure consistency.
-
Allow the apparatus to cool sufficiently between runs. Never re-melt a sample that has already been melted.[6]
-
Caption: Experimental workflow for melting point determination.
Conclusion
The melting point of this compound is a critical parameter for its identification and quality control. The scientifically accepted value lies within the 80-85°C range. Variations in this value are primarily attributable to the purity of the sample, underscoring the necessity of effective purification techniques like recrystallization. For drug development professionals and researchers, obtaining a sharp, reproducible melting point is not just a measurement but a validation of the material's integrity. Adherence to a meticulous experimental protocol, including proper sample preparation and a controlled heating rate, is indispensable for achieving trustworthy and accurate results that form the bedrock of further research and development.
References
- Title: Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide Source: Google Patents URL
-
Title: Melting point determination Source: University of Calgary URL: [Link]
-
Title: Melting point determination Source: SSERC URL: [Link]
-
Title: Melting Point Determination of Organic Compounds: Chemistry Guide Source: Vedantu URL: [Link]
-
Title: How To Determine Melting Point Of Organic Compounds? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 4887-42-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. mt.com [mt.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
A Technical Guide to the Spectral Characteristics of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a molecule of significant interest in synthetic and medicinal chemistry. As a derivative of 3,4,5,6-tetrahydrophthalimide, it serves as a versatile building block for the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. The hydroxymethyl group introduces a reactive handle for further functionalization, making this compound a valuable intermediate. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Molecular Structure and Key Functional Groups
To comprehend the spectral data, it is essential to first visualize the molecular structure of this compound and identify its key functional groups.
Caption: Molecular structure of this compound highlighting the key functional groups.
The molecule consists of a 3,4,5,6-tetrahydrophthalimide core, which includes a six-membered aliphatic ring fused to a five-membered imide ring. The nitrogen atom of the imide is substituted with a hydroxymethyl (-CH₂OH) group. This combination of an imide, a secondary alcohol, and an aliphatic ring system gives rise to a unique spectral fingerprint.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the hydroxymethyl group and the tetrahydrophthalimide ring. The chemical shifts are influenced by the electron-withdrawing effect of the imide carbonyl groups and the electronegativity of the oxygen atom.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.3 | Triplet | 1H | -OH |
| ~4.9 | Doublet | 2H | N-CH₂ -OH |
| ~3.4 | Multiplet | 2H | CH (adjacent to C=O) |
| ~2.4 | Multiplet | 4H | CH₂ (allylic) |
| ~1.8 | Multiplet | 4H | CH₂ (homoallylic) |
Rationale and Interpretation:
-
Hydroxymethyl Protons: The protons of the N-CH₂ group are expected to appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton itself is predicted to be a triplet, coupling with the adjacent methylene protons. The exact chemical shifts and multiplicities can be influenced by the solvent and concentration due to hydrogen bonding.
-
Tetrahydrophthalimide Protons: The protons on the six-membered ring will give rise to more complex signals. The two protons on the carbons adjacent to the carbonyl groups (C3a and C7a) are expected to be the most downfield of the ring protons due to the deshielding effect of the carbonyls. The remaining methylene protons on the ring will likely appear as overlapping multiplets in the upfield region.
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the imide group are expected to be the most downfield signals.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C =O (Imide) |
| ~65 | N-C H₂-OH |
| ~40 | C H (adjacent to C=O) |
| ~25 | C H₂ (allylic) |
| ~22 | C H₂ (homoallylic) |
Rationale and Interpretation:
-
Carbonyl Carbons: The two imide carbonyl carbons are in a similar chemical environment and are expected to have a chemical shift around 178 ppm, which is characteristic for imide carbonyls.
-
Hydroxymethyl Carbon: The carbon of the N-CH₂-OH group is attached to both a nitrogen and an oxygen atom, leading to a downfield shift to around 65 ppm.
-
Tetrahydrophthalimide Carbons: The carbons of the six-membered ring will appear in the aliphatic region of the spectrum. The carbons alpha to the carbonyl groups will be the most downfield of the ring carbons.
Infrared (IR) Spectral Analysis
The IR spectrum is instrumental in identifying the key functional groups present in this compound.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1770-1700 | Strong | C=O stretch (imide, asymmetric) |
| 1700-1650 | Strong | C=O stretch (imide, symmetric) |
| 1400-1300 | Medium | C-N stretch |
| 1100-1000 | Medium | C-O stretch (alcohol) |
Rationale and Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C=O Stretches: The imide group will exhibit two characteristic strong carbonyl stretching bands. The asymmetric stretch typically appears at a higher frequency (around 1770-1700 cm⁻¹) than the symmetric stretch (around 1700-1650 cm⁻¹).
-
C-H Stretches: The aliphatic C-H stretching vibrations of the tetrahydrophthalimide ring will appear in the 2950-2850 cm⁻¹ region.
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is a good choice for observing exchangeable protons like the -OH proton.
-
Instrumental Parameters: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw free induction decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
Infrared Spectroscopy
Caption: A typical workflow for obtaining an IR spectrum using an ATR accessory.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and speed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumental Parameters: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice. A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before acquiring the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum (plotted as percent transmittance or absorbance versus wavenumber) should be analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR and IR spectral data for this compound. By understanding these spectral characteristics, researchers can confidently identify this important synthetic intermediate, assess its purity, and track its involvement in chemical reactions. The provided experimental protocols offer a solid foundation for obtaining high-quality data. While the data presented here is predictive, it is based on sound spectroscopic principles and data from closely related compounds, offering a reliable resource for scientists working with this molecule.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. 13C NMR spectrum of phthalimide analog. [Link]
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide physical and chemical characteristics
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Foreword: Understanding the Core Utility
This compound is a molecule of significant interest, primarily functioning as a critical intermediate in the synthesis of agrochemicals and potentially in specialized pharmaceutical applications.[1][2] Its importance is most pronounced in the production of pyrethroid insecticides, such as Tetramethrin, a low-toxicity agent recommended for public health use.[2] A thorough understanding of its physical and chemical properties is not merely an academic exercise; it is a prerequisite for optimizing synthesis, ensuring product purity, assessing stability for storage and handling, and predicting its environmental fate as a metabolite of other active compounds.[3][4]
This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of data to explain the causality behind its characteristics and the experimental methodologies required for its robust evaluation. The protocols and insights herein are designed for researchers, process chemists, and quality control specialists who require a comprehensive and practical understanding of this compound.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
-
Common Name : this compound
-
Synonyms : 3,4,5,6-Tetrahydro-N-(hydroxymethyl)phthalimide, N-(Hydroxymethyl)-1-cyclohexene-1,2-dicarboximide, Tetrahydrophthalimidomethanol[1][3][5][6]
-
IUPAC Name : 2-(hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3-dione[3]
The structure consists of a tetrahydrophthalimide core, which is a cyclohexene ring fused to a pyrrolidine-2,5-dione (imide) ring. The key functional group is the N-hydroxymethyl (-N-CH₂OH) moiety attached to the imide nitrogen. This group dictates much of the compound's reactivity and solubility characteristics.
Caption: Key steps in the synthesis of this compound.
Stability and Storage
While comprehensive public data on reactivity is limited, empirical evidence and chemical principles provide a clear guide. [9]The N-hydroxymethyl group is known to be labile under certain conditions.
-
Thermal Stability : The compound is a solid with a relatively high boiling point, suggesting good thermal stability under normal conditions. However, upon strong heating, it will decompose, likely emitting toxic fumes of nitrogen oxides (NOx). [10]* pH Sensitivity : The N-C bond in the N-hydroxymethyl moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This is a retro-reaction to its formation, which can release formaldehyde and 3,4,5,6-tetrahydrophthalimide. Studies on the related N-(hydroxymethyl)phthalimide show its conversion to phthalimide is significantly accelerated in basic solutions. [11]This reactivity is a key consideration for formulation and environmental degradation pathways.
-
Storage : For maintaining purity and integrity, the compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area. [1][9]It should be kept away from strong oxidizing agents, acids, and bases to prevent degradation.
Handling and Safety
Standard laboratory precautions for handling fine chemical powders should be observed.
-
Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat. [9]If significant dust is generated, respiratory protection should be used.
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood. [1][9]* Fire Safety : Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. [9]
Methodologies for Characterization: Self-Validating Protocols
To ensure the quality and consistency of this compound, a series of analytical protocols must be employed. The following workflows are designed to be self-validating, providing trustworthy and reproducible results.
Caption: A comprehensive workflow for the characterization of the title compound.
Protocol 4.1: Melting Point Determination (USP <741>)
-
Objective : To determine the temperature range over which the crystalline solid transitions to a liquid, providing a key indicator of purity.
-
Apparatus : Calibrated melting point apparatus (capillary method) or Differential Scanning Calorimeter (DSC).
-
Procedure :
-
Finely powder a dry sample of the material.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the tube in the melting point apparatus.
-
Heat at a rapid rate (e.g., 10 °C/min) to approximately 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
-
The melting range is T1-T2. A narrow range (< 2 °C) indicates high purity.
-
-
Causality : A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range. This protocol's controlled heating rate ensures thermal equilibrium, providing an accurate measurement.
Protocol 4.2: Qualitative Solubility Assessment
-
Objective : To characterize the solubility profile of the compound in various solvents, which is critical for selecting appropriate media for reactions, purification, and formulation.
-
Methodology : Based on USP definitions of solubility.
-
Procedure :
-
Prepare a panel of test solvents including water, methanol, chloroform, and N,N-Dimethylformamide. [1] 2. Accurately weigh 10 mg of the test substance into separate vials for each solvent.
-
Add the first solvent dropwise, vortexing after each addition, until dissolution is complete. Record the volume added.
-
If dissolution does not occur after adding 10 mL, the substance can be considered very slightly soluble or insoluble.
-
Categorize the solubility based on the volume of solvent required to dissolve 1 gram of solute (extrapolated):
-
< 1 mL: Very soluble
-
1-10 mL: Freely soluble
-
10-30 mL: Soluble
-
30-100 mL: Sparingly soluble
-
100-1000 mL: Slightly soluble
-
1000-10,000 mL: Very slightly soluble
-
> 10,000 mL: Practically insoluble
-
-
-
Causality : Solubility is governed by the principle of "like dissolves like." The compound's imide and hydroxymethyl groups can form hydrogen bonds, explaining its solubility in polar protic (methanol) and polar aprotic (DMF) solvents. Its larger, nonpolar cyclohexene backbone limits its solubility in water. [1]
Protocol 4.3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective : To quantify the purity of the compound and identify any process-related impurities or degradation products.
-
Instrumentation : HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid is crucial to ensure consistent ionization and peak shape.
-
Procedure :
-
Standard Preparation : Prepare a stock solution of a well-characterized reference standard of the compound in methanol at 1 mg/mL. Create a series of dilutions for a calibration curve.
-
Sample Preparation : Prepare the test sample in methanol at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~220 nm (based on the phthalimide chromophore)
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis : Inject the standards and sample. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method). Impurities can be identified by comparison with known standards or by using a mass spectrometer (LC-MS).
-
-
Trustworthiness : This method is self-validating because the use of a multi-point calibration curve confirms linearity and the gradient elution ensures that both polar and non-polar impurities are separated and detected. This approach is standard for regulatory submissions in both agrochemical and pharmaceutical industries. [12][13]
References
- This compound - VSNCHEM.
- This compound | CAS 4887-42-7 - Santa Cruz Biotechnology.
- This compound 99.5% White solid - Echemi.
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P
- This compound | 4887-42-7 - ChemicalBook.
- N-Methyl-3,4,5,6-Tetrahydrophthalimide 28839-49-8 wiki - Guidechem.
- N-(Hydroxymethyl)
- This compound CAS#: 4887-42-7 - ChemicalBook.
- N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem.
- Synthesis routes of N-(hydroxymethyl)phthalimide - Benchchem.
- 4887-42-7(this compound) Product Description - ChemicalBook.
- Quantification of Residues of Folpet and Captan in QuEChERS Extracts - eurl-pesticides.eu.
- Tetrahydrophthalimide | C8H9NO2 | CID 34024 - PubChem.
- N-(Hydroxymethyl)phthalimide - CAS Common Chemistry.
- Synthesis of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide - PrepChem.com.
- 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem.
- Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinyl
- N-(Hydroxymethyl)phthalimide | CAS 118-29-6 - Santa Cruz Biotechnology.
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed.
- A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD M
- (PDF)
- Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed.
- Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry | Request PDF - ResearchG
- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery - MDPI.
- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed.
- N-(Hydroxymethyl)phthalimide (Phthalimidomethanol) | Biochemical Reagent | MedChemExpress.
- PapChem N-Methyl Phthalimide | CAS 550-44-7 | Intern
- cis-1,2,3,6-Tetrahydrophthalimide 96 1469-48-3 - Sigma-Aldrich.
Sources
- 1. echemi.com [echemi.com]
- 2. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 3. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. 4887-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 4887-42-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unlocking the Potential of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: A Technical Guide for Novel Research Applications
Abstract
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a molecule of significant interest, is primarily recognized for its role as a key intermediate in the synthesis of the pyrethroid insecticide, Tetramethrin.[1] This guide delves beyond its established application, providing a comprehensive technical exploration of its untapped potential in diverse research and development sectors. We will illuminate promising avenues in agrochemicals, medicinal chemistry, and polymer science, offering a strategic roadmap for researchers, scientists, and drug development professionals. This document is structured to foster innovation by not only identifying potential research areas but also by providing the foundational scientific rationale and detailed experimental frameworks necessary to embark on these explorations.
Introduction: Beyond an Intermediate
This compound is a white to slightly yellow crystalline solid with a melting point of approximately 81-85°C.[2] Its molecular structure, featuring a reactive N-hydroxymethyl group and a versatile tetrahydrophthalimide scaffold, presents a compelling platform for chemical innovation. While its current market significance is intrinsically linked to insecticide production, a deeper analysis of its chemical functionalities reveals a much broader potential.
This guide will systematically unpack the latent opportunities within this molecule, focusing on three core areas: the development of novel agrochemicals, the design of innovative drug delivery systems and therapeutic agents, and the synthesis of advanced polymeric materials. Our exploration is grounded in established chemical principles and supported by contemporary research, aiming to equip researchers with the knowledge to pioneer new applications for this versatile chemical entity.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 4887-42-7 | [2][3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Off-white to yellowish crystalline powder | [1][3] |
| Melting Point | 81-85 °C | [2] |
| Boiling Point | 359.3 °C at 760 mmHg | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
Potential Research Area 1: Advanced Agrochemicals
The tetrahydrophthalimide moiety is a known pharmacophore in the agrochemical industry, extending beyond its role in insecticides.[4] Recent research has highlighted the potential of tetrahydrophthalimide derivatives as potent herbicides, specifically as inhibitors of protoporphyrinogen oxidase (PPO).[1][5][6]
Rationale: Targeting Protoporphyrinogen Oxidase (PPO)
PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants. The development of novel PPO inhibitors is a critical area of herbicide research, particularly with the rise of weed resistance to other herbicide classes. The tetrahydrophthalimide scaffold has been identified as a promising lead structure for the design of new PPO inhibitors.[6]
Proposed Research Directions
-
Synthesis of Novel Tetrahydrophthalimide Derivatives: The N-hydroxymethyl group of this compound serves as a versatile handle for derivatization. Researchers can explore the synthesis of a library of new compounds by reacting it with various aromatic and heterocyclic amines, alcohols, and thiols. The goal is to identify novel structures with enhanced PPO inhibitory activity and favorable selectivity profiles.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the synthesized derivatives and their herbicidal activity is crucial. This involves evaluating the impact of different substituents on the tetrahydrophthalimide ring and the N-substituent on PPO inhibition. Computational modeling and molecular docking studies can be employed to understand the binding interactions with the PPO active site and guide the design of more potent inhibitors.[5][6]
Experimental Protocol: Synthesis of N-Arylmethyl-3,4,5,6-tetrahydrophthalimide Derivatives
This protocol outlines a general procedure for the synthesis of N-arylmethyl derivatives, which can be adapted for various nucleophiles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir for 15 minutes at room temperature. Subsequently, add the desired arylmethyl halide (e.g., benzyl bromide) (1.2 eq.) to the reaction mixture.[6]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualization: Proposed Synthesis Pathway
Caption: Synthesis of N-Arylmethyl-3,4,5,6-tetrahydrophthalimide derivatives.
Potential Research Area 2: Innovations in Medicinal Chemistry
The unique chemical architecture of this compound offers intriguing possibilities in the realm of medicinal chemistry, both as a prodrug moiety and as a scaffold for novel therapeutic agents.
Rationale: A Prodrug Approach and a Privileged Scaffold
-
N-Hydroxymethyl Group as a Prodrug Moiety: N-hydroxymethyl compounds can undergo enzymatic or chemical cleavage under physiological conditions to release a parent drug and formaldehyde. This strategy can be employed to improve the aqueous solubility, stability, and bioavailability of drugs containing a primary or secondary amine or imide functionality.[7][8] The N-hydroxymethyl group can be further derivatized to create N-acyloxymethyl or N-alkoxymethyl prodrugs with tunable release kinetics.
-
Phthalimide as a Pharmacophore: The phthalimide core is a well-established "privileged scaffold" in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[9][10][11] The tetrahydrophthalimide ring system offers a partially saturated and more flexible alternative to the planar phthalimide structure, which could lead to novel biological activities and improved pharmacokinetic profiles.
Proposed Research Directions
-
Development of N-Hydroxymethyl Prodrugs: Investigate the conjugation of this compound to existing drugs with poor physicochemical properties. This would involve synthesizing the corresponding N-substituted derivatives and evaluating their stability, solubility, and drug release profiles in vitro and in vivo.
-
Synthesis and Screening of Novel Bioactive Compounds: Leverage the tetrahydrophthalimide scaffold to synthesize novel compounds with potential therapeutic applications. The N-hydroxymethyl group can be used as a starting point for the introduction of various pharmacophores. The synthesized compounds should be screened against a panel of biological targets to identify potential anti-inflammatory, antimicrobial, or anticancer agents.
Experimental Protocol: Synthesis of an N-Alkoxymethyl Prodrug
This protocol provides a general method for the synthesis of an N-alkoxymethyl ether, a potential prodrug.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent like dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Addition of Alcohol: Add the desired alcohol (1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench it with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, purify the crude product by column chromatography.
Visualization: Prodrug Activation Mechanism
Caption: Proposed enzymatic activation of an N-alkoxymethyl prodrug.
Potential Research Area 3: Advanced Polymer Science
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a polymerizable cyclic imide structure, makes it an attractive candidate for the development of novel polymers and for the modification of existing ones.
Rationale: Building Blocks for Functional Polymers
-
Monomer for Polyimides and Polyesters: The tetrahydrophthalimide ring can be opened under certain conditions to participate in polymerization reactions. More directly, the N-hydroxymethyl group can be utilized for condensation polymerization with diacids or diisocyanates to form polyesters and polyurethanes, respectively, incorporating the tetrahydrophthalimide moiety as a pendant group. Polyimides are known for their excellent thermal stability and mechanical properties.[12]
-
Reactive Modifier for Polymers: The N-hydroxymethyl group can react with functional groups on existing polymer backbones (e.g., hydroxyl, amine, or carboxylic acid groups) to introduce the tetrahydrophthalimide moiety. This can be used to modify the surface properties, thermal stability, or biocompatibility of various polymers. Research has shown the potential of using N-substituted tetrahydrophthalimides to create bio-based polymers.[6][13]
Proposed Research Directions
-
Synthesis of Novel Polyesters and Polyurethanes: Explore the use of this compound as a diol-equivalent monomer in condensation polymerization with various diacids, diacyl chlorides, or diisocyanates. The resulting polymers should be characterized for their molecular weight, thermal properties (TGA, DSC), mechanical properties, and solubility.
-
Grafting onto Polymer Backbones: Investigate the grafting of this compound onto commercially available polymers such as polyvinyl alcohol (PVA) or polyethylene glycol (PEG). The modified polymers should be analyzed to confirm the grafting and to evaluate the impact of the tetrahydrophthalimide moiety on their properties.
Experimental Protocol: Synthesis of a Polyester with Pendant Tetrahydrophthalimide Groups
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, combine this compound (1.0 eq.), a dicarboxylic acid (e.g., adipic acid, 1.0 eq.), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid).
-
Polymerization: Heat the mixture to reflux with continuous removal of water via the Dean-Stark trap. The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture.
-
Isolation and Purification: After the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol. The polymer is then filtered, washed with the non-solvent, and dried under vacuum.
Visualization: Polymer Structure
Caption: Representative repeating unit of a polyester derived from this compound and adipic acid.
Safety and Handling
Conclusion
This compound, while established as a vital component in insecticide synthesis, holds a vast and largely unexplored potential across multiple scientific disciplines. This technical guide has outlined compelling research avenues in agrochemicals, medicinal chemistry, and polymer science, providing the theoretical framework and initial experimental protocols to catalyze further investigation. The unique combination of a reactive N-hydroxymethyl group and a versatile tetrahydrophthalimide scaffold makes this molecule a promising platform for the development of next-generation herbicides, innovative drug delivery systems, and advanced functional materials. It is our hope that this guide will inspire researchers to look beyond the current applications of this compound and unlock its full scientific and commercial potential.
References
- Vertex AI Search.
- Echemi. This compound 99.5% White solid. Published March 25, 2022.
- ACS Publications. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties | Journal of Agricultural and Food Chemistry. Published July 26, 2024.
- PubMed. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II.
- SciSpace.
- ResearchGate.
- Li Y, et al. New Biocide with Both N‐Chloramine and Quaternary Ammonium Moieties Exerts Enhanced Bactericidal Activity. 2012.
- RJPT. Phthalimides: Biological Profile and Recent Advancements.
- Google Patents. Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
- PMC - NIH.
- PMC - NIH. Prodrugs for Amines.
- PubMed. Toxic pollutants emitted from thermal decomposition of phthalimide compounds. Published March 15, 2011.
- Advances in Synthesis and Medicinal Applications of Compounds Derived
- PMC - NIH.
- PubChem. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354.
- PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs.
- VTechWorks.
- The Synthesis and Characteristic ofA New Soluble Polyimides. 2007.
- Echemi. This compound 99.5% White solid. Published March 25, 2022.
- PubMed. Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride.
- Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.
- ChemicalBook. This compound | 4887-42-7. Published November 18, 2025.
Sources
- 1. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. Hexahydrophthalimide–benzothiazole hybrids as a new class of protoporphyrinogen oxidase inhibitors: synthesis, structure–activity relationship, and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and its Derivatives
Introduction
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a versatile chemical intermediate, primarily recognized for its crucial role in the synthesis of a variety of commercially significant compounds. Its structure, featuring a reactive hydroxymethyl group attached to a tetrahydrophthalimide scaffold, allows for a wide range of chemical modifications, leading to derivatives with diverse applications in agrochemicals, medicinal chemistry, and polymer science. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to the exploration of its derivatives and their applications, tailored for researchers, scientists, and professionals in drug development and materials science.
The Core Molecule: this compound
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from phthalimide.[1] This method involves an initial hydroxymethylation of phthalimide, followed by a selective hydrogenation of the aromatic ring.[1]
Step 1: Hydroxymethylation of Phthalimide
Phthalimide is reacted with an aqueous solution of formaldehyde in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, in water.[1] The reaction proceeds at a controlled temperature, typically between 5-35°C, to yield N-hydroxymethylphthalimide.[1]
Step 2: Selective Hydrogenation
The resulting N-hydroxymethylphthalimide is then subjected to selective hydrogenation. This is carried out in an autoclave using a palladium on carbon (Pd/C) catalyst in an organic solvent.[1] The reaction is performed under hydrogen pressure at an elevated temperature to reduce the benzene ring of the phthalimide moiety, yielding this compound.[1]
Caption: General two-step synthesis of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4887-42-7 | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Off-white to yellowish crystalline powder | [4] |
| Melting Point | 81-85 °C | [5] |
| Purity | ≥98.0% | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the hydroxymethyl group (-CH₂OH), the methylene protons of the cyclohexene ring, and the olefinic protons.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the imide, the carbon of the hydroxymethyl group, and the carbons of the tetrahydrophthalimide ring.
-
FTIR: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretching of the imide functionality, and C-H stretches of the aliphatic and olefinic moieties.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Derivatization and Applications
The reactivity of the hydroxymethyl group and the tetrahydrophthalimide core allows for the synthesis of a wide array of derivatives with diverse biological and material properties.
Agrochemicals
A primary application of this compound is as a key intermediate in the production of pyrethroid insecticides, most notably tetramethrin.[1][4]
Synthesis of Tetramethrin Intermediate:
The synthesis of tetramethrin involves the esterification of the hydroxymethyl group of this compound with chrysanthemic acid or its acid chloride.[9]
Caption: Synthesis of the insecticide Tetramethrin.
Fungicidal Derivatives:
The tetrahydrophthalimide scaffold is present in the fungicide Captan (N-(trichloromethylthio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione). While not a direct derivative of the hydroxymethyl compound, its structure highlights the fungicidal potential of the tetrahydrophthalimide moiety. The mechanism of action for phthalimide fungicides like Captan is believed to involve non-specific reaction with thiols in fungal cells, leading to the inhibition of respiration and other vital cellular processes.
Recent studies have explored the antifungal activity of various N-substituted phthalimide derivatives against pathogenic fungi.
| Derivative | Target Organism | MIC (µg/mL) | Source |
| N-butylphthalimide | Candida albicans (Fluconazole-resistant) | 100 | [4][10][11] |
| N-carbethoxyphthalimide | Candida albicans | >200 | [12] |
| Phthalimide aryl ester 3b | Candida albicans | 128 | [12][13] |
| N-vinylphthalimide | Botrytis cinerea | IC₅₀: 7.92 | [14][15] |
| 8-[4-(phthalimide-2-yl) butyloxy] quinoline | Alternaria solani | IC₅₀: 10.85 | [14][15] |
Insecticidal Derivatives:
Beyond tetramethrin, other phthalimide derivatives have shown potent insecticidal activity.
| Derivative | Target Organism | LD₅₀ (µ g/fly ) | Source |
| Compound 4a | Anastrepha suspensa (Caribbean fruit fly) | 0.70 | [11][15] |
| Compound 4d | Anastrepha suspensa | 0.81 | [11][14] |
| Compound 4c | Anastrepha suspensa | 1.92 | [11] |
Medicinal Chemistry
The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The N-hydroxymethyl group can be used as a handle to introduce various pharmacologically active moieties.
Enzyme Inhibition:
Phthalimide derivatives have been designed and synthesized as inhibitors of various enzymes implicated in disease.
| Derivative Class | Target Enzyme | Potency | Source |
| Phthalimide-capped benzene sulphonamides | Carbonic Anhydrase II (hCA II) | Kᵢ = 2.2 nM | [13] |
| Benzylpiperazine-related phthalimides | Acetylcholinesterase (AChE) | IC₅₀ = 13.58 nM | [12] |
| N-Phenyl benzamide phthalimides | Acetylcholinesterase (AChE) | IC₅₀ = 1.1 µM | [16] |
| Substituted cyclic imides | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.18 µM | [17] |
Polymer Science
The rigid structure of the phthalimide and tetrahydrophthalimide units can be incorporated into polymer backbones to enhance their thermal and mechanical properties. Polyimides are a class of high-performance polymers known for their exceptional thermal stability.[18][19]
The dianhydride precursor to the tetrahydrophthalimide core, 3,4,5,6-tetrahydrophthalic anhydride, can be used in polycondensation reactions with diamines to produce polyimides. The resulting polymers often exhibit high glass transition temperatures (Tg) and good thermal stability.
| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Source |
| Alicyclic Polyimide (CpODA-based) | > 330 | > 450 | [20] |
| General Aromatic Polyimides | 250 - >400 | - | [21] |
| Blended Polyimides (BPDA/PDA with BPADA/PDA) | 181-196 | 400-425 | [22] |
The N-hydroxymethyl group of the title compound can also be utilized for creating functional polymers through reactions such as esterification or etherification to form polymer side chains or cross-linking points.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general method described in the patent literature.[1]
Materials:
-
Phthalimide
-
Tetrabutylammonium bromide
-
Formaldehyde (37 wt. % in H₂O)
-
Water
-
Acetone
-
N-hydroxymethylphthalimide
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas
-
Toluene
Procedure:
Step 1: Synthesis of N-hydroxymethylphthalimide
-
To a round-bottom flask equipped with a magnetic stirrer, add phthalimide (1 eq), tetrabutylammonium bromide (0.05 eq), and water (5 volumes relative to phthalimide).
-
Stir the mixture at room temperature (20-30°C).
-
Slowly add a 37% aqueous solution of formaldehyde (1.5 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the water under reduced pressure.
-
To the residue, add a mixture of acetone and water (e.g., 3:1 v/v) and heat to dissolve.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product, N-hydroxymethylphthalimide, by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a high-pressure autoclave, combine N-hydroxymethylphthalimide (1 eq), 10% Pd/C (5 mol%), and ethanol (10 volumes).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 1.0-1.5 MPa.
-
Heat the mixture to 100-120°C with vigorous stirring.
-
Maintain the reaction under these conditions for 8-10 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from toluene to afford pure this compound.
Caption: Detailed workflow for the synthesis of the title compound.
Synthesis of an N-aryl Derivative
This protocol describes a general method for the synthesis of N-aryl-3,4,5,6-tetrahydrophthalimides.
Materials:
-
3,4,5,6-Tetrahydrophthalic anhydride
-
Aryl amine (e.g., aniline)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 3,4,5,6-tetrahydrophthalic anhydride (1 eq) in glacial acetic acid (5 volumes).
-
Add the aryl amine (1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-aryl-3,4,5,6-tetrahydrophthalimide.
Safety and Handling
This compound:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off contaminated clothing and wash with soap and water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.[3]
-
Derivatives:
The toxicity of derivatives can vary significantly. For example, Captan is a known skin and eye irritant.[22][23] Always consult the specific Safety Data Sheet (SDS) for any derivative being handled.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide range of derivatives with significant applications in the agrochemical, pharmaceutical, and material science sectors. This guide has provided a comprehensive overview of its synthesis, properties, and the potential of its derivatives, offering a solid foundation for researchers and developers in these fields. Further exploration into the synthesis of novel derivatives and the quantitative evaluation of their properties will undoubtedly continue to expand the utility of this important chemical intermediate.
References
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P
-
Shaik, J. S., Lee, J., Kim, S., & Lee, J. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1414618. [Link]
-
Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - OUCI. [Link]
-
Pan, L., Li, Z., Wang, Y., Qin, B., & Liu, H. (2016). Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. Microbial pathogenesis, 95, 186–192. [Link]
-
Pan, L., Li, Z., Wang, Y., Qin, B., & Liu, H. (2016). Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. Microbial pathogenesis, 95, 186–192. [Link]
-
Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. [Link]
-
Effect of phthalimide derivatives on the biofilm formation of Candida... - ResearchGate. [Link]
-
Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - Brieflands. [Link]
-
Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed. [Link]
-
N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem. [Link]
-
Current trends in the synthesis of soluble and hot-melt polyimides - E3S Web of Conferences. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - NIH. [Link]
-
FOCUS ON POLYIMIDES | Zeus. [Link]
-
N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem. [Link]
-
Thermal stabilities and the thermal degradation kinetics of polyimides - ResearchGate. [Link]
-
Synthesis of N-chloromethyl phthalimide - PrepChem.com. [Link]
-
Tetramethrin. [Link]
-
Design of polyimides with targeted glass transition temperature using a graph neural network - Journal of Materials Chemistry C (RSC Publishing). [Link]
-
High-Glass-Transition-Temperature Polyimides Developed for Reusable Launch Vehicle Applications. [Link]
-
Thermal properties of polyimides: (a) DSC curves of polyimides, (b)... - ResearchGate. [Link]
-
Chapter 3 Semi-Flexible Semicrystalline Polyimides- Literature Review - VTechWorks. [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids - ChemRxiv. [Link]
-
Glass-transition temperatures T g of the synthesized (co)poly- imides... | Download Scientific Diagram - ResearchGate. [Link]
-
What Is Polyimide Glass Transition Temperature? - Chemistry For Everyone - YouTube. [Link]
-
N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem. [Link]
-
N-Hydroxymethyl-phthalimide - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Phthalimide - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem. [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. One moment, please... [mjpath.org.my]
- 3. echemi.com [echemi.com]
- 4. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SU975709A1 - Process for producing n-chloromethyl phthalimide - Google Patents [patents.google.com]
- 9. CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents [patents.google.com]
- 10. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
- 18. zeusinc.com [zeusinc.com]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetramethrin from N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of Tetramethrin, a potent and widely used synthetic pyrethroid insecticide.[1][2] The synthesis route detailed herein focuses on the esterification of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide with chrysanthemoyl chloride. This document is intended for an audience of researchers, scientists, and professionals in the fields of agrochemical development, medicinal chemistry, and organic synthesis. We will delve into the underlying chemical principles, provide field-proven experimental procedures, and outline the necessary safety precautions and analytical methodologies for successful and reproducible synthesis.
Introduction and Scientific Background
Tetramethrin: A Key Synthetic Pyrethroid
Tetramethrin is a Type I synthetic pyrethroid insecticide, meaning it lacks the α-cyano group found in Type II pyrethroids.[3] It is renowned for its rapid "knockdown" effect on a wide range of flying and crawling insects, including mosquitoes, flies, and cockroaches.[1][4] This rapid action is achieved by targeting the voltage-gated sodium channels in the nervous systems of insects.[1][4] Tetramethrin binds to these channels, prolonging their open state and causing repetitive nerve firing, which leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1][4][5]
The commercial product is a racemic mixture of stereoisomers.[2][6] The synthesis described herein yields this isomeric mixture. For many applications, Tetramethrin is formulated with a synergist, such as Piperonyl Butoxide (PBO), which inhibits the metabolic enzymes in insects that would otherwise break down the insecticide, thereby enhancing its potency and duration of action.[4]
The Synthetic Pathway: An Overview
The synthesis of Tetramethrin from this compound is a classic example of an esterification reaction. This pathway was pioneered by Kato et al. in 1964.[6] The core transformation involves the coupling of two key intermediates:
-
The Alcohol Moiety: this compound, which provides the structural backbone for the "alcohol" portion of the ester. This intermediate is crucial for the synthesis of not only Tetramethrin but also other pyrethroid insecticides.[7]
-
The Acid Moiety: Chrysanthemoyl chloride, the acid chloride derivative of chrysanthemic acid. Chrysanthemic acid is a naturally occurring compound found in chrysanthemum flowers and is the foundational structure for many pyrethroid insecticides.[3][8]
The reaction proceeds by the nucleophilic attack of the hydroxyl group of this compound on the electrophilic carbonyl carbon of chrysanthemoyl chloride, leading to the formation of the ester linkage and the elimination of hydrogen chloride.
Mechanistic Insights
The esterification reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves two critical functions:
-
Neutralization of HCl: It neutralizes the hydrogen chloride byproduct generated during the reaction, preventing it from protonating the starting materials and the product, which could lead to unwanted side reactions and a decrease in yield.
-
Activation of the Nucleophile (in some cases): While the primary role is acid scavenging, the base can also deprotonate the hydroxyl group of the this compound to a small extent, increasing its nucleophilicity and facilitating the reaction.
The choice of solvent is also crucial. Aprotic solvents such as toluene, benzene, or dichloromethane are commonly used to ensure that the solvent does not compete with the alcohol as a nucleophile.
Precursor Synthesis (Optional but Recommended)
For researchers who wish to synthesize the precursors themselves, the following section provides an overview of their preparation.
Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride
This precursor can be synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
-
Reaction: 1,3-Butadiene + Maleic Anhydride → cis-Δ⁴-Tetrahydrophthalic Anhydride
-
Conditions: The reaction is typically carried out in an inert solvent like benzene and is exothermic.[9]
Synthesis of this compound
This key intermediate is prepared from 3,4,5,6-tetrahydrophthalimide, which can be obtained from the corresponding anhydride.
-
Imide Formation: 3,4,5,6-Tetrahydrophthalic anhydride is reacted with ammonia or a source of ammonia to form 3,4,5,6-tetrahydrophthalimide.[10]
-
Hydroxymethylation: The 3,4,5,6-tetrahydrophthalimide is then reacted with formaldehyde (formalin) to yield this compound.[11][12]
Synthesis of Chrysanthemoyl Chloride
Chrysanthemoyl chloride is prepared from chrysanthemic acid.
-
Reaction: Chrysanthemic Acid + Thionyl Chloride (or Oxalyl Chloride) → Chrysanthemoyl Chloride + SO₂ + HCl
-
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.
Detailed Experimental Protocol for Tetramethrin Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of Tetramethrin.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| This compound | 4887-42-7 | 181.19 | ≥98% | Ensure it is dry before use.[7] |
| Chrysanthemoyl Chloride | 15589-46-5 | 186.65 | ≥97% | Highly reactive and moisture-sensitive. Handle under inert atmosphere. |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | ≥99.8% | Acts as a base and solvent. |
| Toluene (anhydrous) | 108-88-3 | 92.14 | ≥99.8% | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | For work-up. |
| Magnesium Sulfate (MgSO₄) (anhydrous) | 7487-88-9 | 120.37 | ACS Grade | For drying the organic phase. |
| Hexane | 110-54-3 | 86.18 | ACS Grade | For recrystallization. |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
Workflow Diagram:
Caption: Experimental workflow for the synthesis of Tetramethrin.
-
Reaction Setup:
-
In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add this compound (1.0 eq).
-
Add anhydrous toluene (10 mL per gram of the starting imide) to the flask.
-
Add anhydrous pyridine (1.1 eq) to the mixture. Stir until all solids are dissolved.
-
-
Reaction:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Dissolve chrysanthemoyl chloride (1.05 eq) in a minimal amount of anhydrous toluene and add it to the addition funnel.
-
Add the chrysanthemoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (to remove pyridine)
-
Saturated sodium bicarbonate solution (to remove any remaining acid)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a waxy solid.
-
Recrystallize the crude product from hexane to yield pure Tetramethrin as a white crystalline solid.[2]
-
-
Product Characterization:
Expected Yield
The expected yield for this synthesis is typically in the range of 75-85%, depending on the purity of the starting materials and the careful execution of the experimental procedure.
Safety and Handling
Tetramethrin and its precursors require careful handling. Always consult the Safety Data Sheet (SDS) before starting any experimental work.[14]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles or a face shield.[15][16][17]
-
Skin Protection: Wear nitrile gloves and a lab coat.[15][16][17] Avoid contact with skin.[15]
-
Respiratory Protection: Work in a well-ventilated fume hood.[14][16][17] If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter for organic vapors and particulates.[16]
Chemical Hazards
-
Tetramethrin: Harmful if swallowed.[14] Suspected of causing cancer.[14] Very toxic to aquatic life with long-lasting effects.[14][16]
-
Chrysanthemoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas.
-
Pyridine: Flammable, toxic, and an irritant.
-
Toluene: Flammable and toxic.
Spill and Waste Disposal
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[14][18] Do not wash spills into the sewer system.[14][16][17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]
Analytical Methods for Quality Control
To ensure the quality and purity of the synthesized Tetramethrin, the following analytical techniques are recommended.
Chromatography
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and for quantitative analysis.[19][20][21] A reverse-phase C18 column with a mobile phase of methanol and water is often used.[21] Detection is typically performed using a UV detector at around 220 nm.[21]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity assessment and identification of volatile impurities.[19][22]
Reaction Mechanism Diagram:
Caption: Esterification of this compound.
Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized Tetramethrin. The spectra should be compared with reference spectra of an authentic sample.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the ester carbonyl group.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Conclusion
The synthesis of Tetramethrin from this compound via esterification with chrysanthemoyl chloride is a robust and well-established method. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize this important insecticide for further study and application. The analytical methods described will ensure the quality and purity of the final product.
References
- The Science Behind Tetramethrin: Mechanism and Synergism. (n.d.).
- Tetramethrin (EHC 98, 1990). (n.d.). Inchem.org.
- Tetramethrin SDS, 7696-12-0 Safety Data Sheets. (n.d.). ECHEMI.
- Tetramethrin: A Synthetic Pyrethroid Insecticide with Rapid Knockdown Effect. (2024, June 8). YouTube.
- Tetramethrin TG. (n.d.). Sumitomo Chemical Australia.
- ICSC 0334 - TETRAMETHRIN. (n.d.).
- This compound: Key Intermediate for Pyrethroid Insecticides. (n.d.).
- Tetramethrin. (n.d.). Toxno.
- Tetramethrin - Safety Data Sheet. (n.d.). ChemicalBook.
- Pyrethroid. (n.d.). In Wikipedia.
- Tetramethrin. (n.d.). In Wikipedia.
- Tetramethrin - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. (n.d.). Google Patents.
- Discovery and development of pyrethroid insecticides. (n.d.). PMC - NIH.
- Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. (n.d.). EPA.
- Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. (n.d.). USGS Publications Warehouse.
- ANALYTICAL METHODS. (n.d.).
- Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. (n.d.). PubMed Central.
- New Insecticidally Active Chrysanthemates. (n.d.). J-Stage.
- Tetramethrin. (n.d.).
- Application of HPLC method with diode array for tetramethrin determination in different environmental samples from upper Egypt. (2019, July 10). MedCrave online.
-
OPTIMIZATION AND VALIDATION OF HPLC METHOD FOR TETRAMETHRIN DETERMINATION IN HUMAN SHAMPOO FORMULATION. (2016). Acta Poloniae Pharmaceutica, 73(6), 1461-1466. Retrieved from [Link]
- Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. (2024, August 13).
-
Tetramethrin. (n.d.). PubChem. Retrieved from [Link]
- cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure.
-
1,2,3,6-Tetrahydrophthalimide. (n.d.). PubChem. Retrieved from [Link]
- Studies of chrysanthemic acid derivatives: Catalysed reactions of 3-(2-hydroxymethyl-3,3-dimethylcyclopropyl)-2-methylpropanol and formation of a novel eight-membered cyclic sulphite. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. Tetramethrin - Wikipedia [en.wikipedia.org]
- 3. Pyrethroid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. toxno.com.au [toxno.com.au]
- 6. Tetramethrin (EHC 98, 1990) [inchem.org]
- 7. nbinno.com [nbinno.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Tetramethrin [drugfuture.com]
- 14. echemi.com [echemi.com]
- 15. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 16. ICSC 0334 - TETRAMETHRIN [chemicalsafety.ilo.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. nj.gov [nj.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. OPTIMIZATION AND VALIDATION OF HPLC METHOD FOR TETRAMETHRIN DETERMINATION IN HUMAN SHAMPOO FORMULATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.usgs.gov [pubs.usgs.gov]
Application Notes & Protocols: The Role of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide in Modern Agrochemical Synthesis
Abstract
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide serves as a critical intermediate in the synthesis of several key agrochemicals, most notably the pyrethroid insecticide Tetramethrin. This document provides a detailed examination of the compound's properties, its strategic importance as a synthetic building block, and comprehensive, field-tested protocols for its application. The protocols herein are designed to provide researchers and development professionals with a robust framework for the synthesis of high-purity agrochemical active ingredients. We will delve into the mechanistic rationale behind the synthetic routes, offering insights to ensure reproducibility and high yields.
Introduction: Understanding the Core Intermediate
This compound (CAS No: 4887-42-7) is a derivative of cis-1,2,3,6-tetrahydrophthalimide, featuring a hydroxymethyl group attached to the nitrogen atom.[1] This structural feature is paramount to its utility, effectively functioning as a stable, crystalline formaldehyde equivalent. This allows for controlled N-alkylation reactions, a common step in the synthesis of complex active ingredients.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | Off-white to yellowish crystalline powder | [3][4] |
| Melting Point | 81-85 °C | [4][5] |
| Solubility | Practically insoluble in water; soluble in methanol and N,N-Dimethylformamide. | [2] |
| Purity (Typical) | ≥98.0% | [3] |
The tetrahydrophthalimide moiety itself is a well-established scaffold in agrochemistry, forming the backbone of the phthalimide class of fungicides, which includes Captan and Captafol.[6][7] While this compound is not directly fungicidal, its structural relationship to these compounds underscores the historical and continued importance of this chemical family in crop protection. The primary fungicidal mechanism of action for phthalimides involves the reaction with thiol groups in fungal proteins, disrupting cellular respiration and other vital processes.[8][9]
The Synthetic Advantage: A Versatile N-Alkylation Synthon
The principal application of this compound is as a key intermediate in the production of the pyrethroid insecticide, Tetramethrin.[3] Pyrethroids are valued for their rapid knockdown effect on a broad spectrum of insect pests.[10]
The N-hydroxymethyl group provides a key advantage over using formaldehyde directly. It is a stable, easy-to-handle solid that circumvents the difficulties associated with metering gaseous or aqueous formaldehyde, which can be prone to side reactions and polymerization. In the synthesis of Tetramethrin, it reacts with the chrysanthemic acid component to form the final ester, introducing the crucial N-methylene bridge that links the two key fragments of the molecule.
Caption: General synthetic workflow for Tetramethrin production.
Application Protocol: Synthesis of Tetramethrin Intermediate
This section details the synthesis of the N-substituted ester, a direct precursor to Tetramethrin, utilizing this compound. This protocol is based on established patent literature and represents a common industrial approach.[10]
Principle and Mechanism
The reaction is an acid-catalyzed esterification. The N-hydroxymethyl group is protonated under acidic conditions, forming a good leaving group (water) and generating a stabilized N-acyliminium ion. This electrophilic species is then readily attacked by the carboxylate of the chrysanthemic acid derivative to form the desired ester linkage. The use of an azeotropic solvent (e.g., toluene) is critical for driving the reaction to completion by removing the water byproduct.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| This compound | 4887-42-7 | 181.19 | 1.0 eq | Starting intermediate |
| (1R)-trans-Chrysanthemic acid chloride | 22430-61-9 | 186.65 | 1.05 eq | Acylating agent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.1 eq | Acid scavenger |
| Toluene | 108-88-3 | 92.14 | ~10 vol | Solvent |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | 172.20 | 0.05 eq | Catalyst (Optional, for esterification) |
Step-by-Step Protocol
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reagents: Charge the reactor with this compound (1.0 eq) and toluene (approx. 10 volumes relative to the imide).
-
Inert Atmosphere: Begin stirring and purge the reactor with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Addition of Base: Add triethylamine (1.1 eq) to the slurry.
-
Acylation: Cool the mixture to 0-5 °C. Slowly add (1R)-trans-Chrysanthemic acid chloride (1.05 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting hydroxymethyl compound is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or low-melting solid.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for the synthesis of the Tetramethrin precursor.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these reagents.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and reagent dust.
-
Reactivity: Chrysanthemic acid chloride is corrosive and reacts with moisture. Handle under an inert atmosphere. Triethylamine is a flammable and corrosive base.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and indispensable intermediate for the agrochemical industry. Its role as a stabilized formaldehyde equivalent provides a reliable and controllable method for constructing the core structures of potent insecticides like Tetramethrin. The protocols and insights provided in this guide offer a solid foundation for researchers and chemists to leverage this key building block in the development of next-generation crop protection agents.
References
- Vertex AI Search. This compound: Key Intermediate for Pyrethroid Insecticides.
-
Wikipedia. Captafol. Available from: [Link]
-
National Toxicology Program, U.S. Department of Health and Human Services. Captafol - 15th Report on Carcinogens. NCBI Bookshelf. Available from: [Link]
-
ResearchGate. Mode of action for captan and folpet in the mouse duodenum. Available from: [Link]
-
Oregon State University, National Pesticide Information Center. Captan. Available from: [Link]
-
National Toxicology Program, U.S. Department of Health and Human Services. RoC Profile: Captafol. Available from: [Link]
-
PubMed. Bacterial degradation of fungicide captan. Available from: [Link]
- Google Patents. Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
Grokipedia. Captan. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Captan. Available from: [Link]
- Google Patents. Phthalimide-based fungicide and method of preparation thereof.
-
MDPI. Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Available from: [Link]
-
Inchem.org. Captafol (FAO/PL:1969/M/17/1). Available from: [Link]
-
PubMed. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Available from: [Link]
-
MDPI. Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 1,2,3,6-Tetrahydrophthalimide. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Tetrahydrophthalimide. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. N-(hydroxymethyl)phthalimide. Available from: [Link]
Sources
- 1. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 5. This compound | 4887-42-7 [chemicalbook.com]
- 6. Captafol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. npic.orst.edu [npic.orst.edu]
- 10. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
Application Note & Protocol: Laboratory Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Abstract
This document provides a comprehensive, detailed protocol for the synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a key intermediate in the production of various organic compounds, including the pyrethroid insecticide Tetramethrin. The synthesis is achieved through the N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide using formaldehyde. This application note elaborates on the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product characterization. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, emphasizing reproducibility and safety.
Introduction and Scientific Background
This compound is a derivative of phthalimide characterized by a hydroxymethyl group attached to the nitrogen atom. Its primary utility lies in its role as a precursor for more complex molecules. The synthesis route described herein is a classic example of a hydroxymethylation reaction, a process that installs a -CH₂OH group onto a substrate.[1] In this case, the acidic N-H proton of the 3,4,5,6-tetrahydrophthalimide ring system is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of formaldehyde.[1]
The reaction is typically performed in an aqueous medium, leveraging the high reactivity of formaldehyde. While the reaction can proceed without a catalyst, its rate and yield can be influenced by factors such as temperature and reactant stoichiometry. The resulting product is a stable, crystalline solid, which facilitates its isolation and purification.
Reaction Scheme:
3,4,5,6-Tetrahydrophthalimide + Formaldehyde → this compound
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 3,4,5,6-Tetrahydrophthalimide | C₈H₉NO₂ | 151.17 | 85-40-5 | Purity ≥ 98% |
| Formaldehyde Solution | CH₂O | 30.03 | 50-00-0 | 37% w/w in H₂O, stabilized |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For reaction and washing |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization, 95% or absolute |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocol
Rationale Behind Procedural Choices
The protocol is optimized for a balance of reaction efficiency, safety, and ease of execution in a standard laboratory setting.
-
Aqueous Medium: Water is used as the solvent due to its ability to dissolve formaldehyde and its inert nature under the reaction conditions. It is also environmentally benign and cost-effective.
-
Stoichiometry: A slight molar excess of formaldehyde is used to ensure the complete conversion of the starting tetrahydrophthalimide.
-
Temperature Control: The reaction is initiated at a moderate temperature and then brought to reflux to ensure a controlled and steady reaction rate. Cooling is critical for precipitating the product and maximizing recovery.
-
Purification by Recrystallization: Recrystallization from an ethanol/water mixture is an effective method for purifying the final product, as the solubility of this compound is significantly different at high and low temperatures in this solvent system, while impurities remain in solution.
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is clean and dry. The setup should be placed in a certified chemical fume hood.[2][3]
-
Reagent Addition: To the flask, add 15.1 g (0.1 mol) of 3,4,5,6-tetrahydrophthalimide.
-
Solvent and Reagent Introduction: In a separate beaker, prepare the formaldehyde solution by adding 9.0 mL (approx. 0.11 mol) of 37% formaldehyde solution to 50 mL of deionized water.
-
Reaction Initiation: Transfer the diluted formaldehyde solution to the reaction flask. Begin stirring the mixture to form a suspension.
-
Heating to Reflux: Gently heat the mixture using a heating mantle. Raise the temperature to 95-100°C and maintain a gentle reflux for approximately 2.5 to 3 hours. The solid should gradually dissolve as it reacts to form the more soluble product at this temperature.
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. A white crystalline solid should begin to precipitate.
-
Maximizing Yield: To maximize product precipitation, place the reaction flask in an ice bath and continue to stir for an additional 30-60 minutes until the temperature is below 10°C.
-
Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any unreacted formaldehyde and other water-soluble impurities.
-
Drying: Transfer the product to a watch glass and dry in a desiccator or a vacuum oven at a low temperature (40-50°C) until a constant weight is achieved. The expected yield is approximately 14-16 g (77-88%).
Purification by Recrystallization
-
Transfer the crude, dried product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water mixture, just enough to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To further induce crystallization, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.
Diagrams and Visualizations
Experimental Workflow
Sources
Application Note: Analytical Strategies for the Detection and Quantification of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Introduction and Significance
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS RN: 4887-42-7) is a key chemical entity with significance in both agricultural and pharmaceutical contexts. Primarily, it serves as a crucial intermediate in the synthesis of pyrethroid insecticides, such as Tetramethrin.[1] Furthermore, it is recognized as a metabolite of the widely used phthalimide fungicide, Captan.[2][3][4] Given its role as a potential impurity in final products, a metabolite in toxicological and environmental studies, and its nature as a formaldehyde-releasing compound, robust and reliable analytical methods for its detection and quantification are imperative for quality control, regulatory compliance, and safety assessment.[5]
The primary analytical challenge lies in the compound's relationship to Captan, which is notoriously unstable under certain analytical conditions, particularly the high temperatures of gas chromatography (GC) inlets, where it readily degrades to its primary metabolite, 1,2,3,6-Tetrahydrophthalimide (THPI).[6][7][8] This necessitates the development of methods that can distinguish this compound from these related structures and ensure its stability throughout the analytical workflow.
This application note provides a comprehensive guide to the state-of-the-art analytical techniques for this compound, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary recommended method, with additional discussion on Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, providing researchers and drug development professionals with the tools to generate accurate and defensible data.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₃ | [9] |
| Molecular Weight | 181.19 g/mol | [9][10] |
| Appearance | Slightly yellow crystalline powder | [9][10] |
| Melting Point | 80-85 °C | [9][10][11] |
| Boiling Point | 359.3 °C at 760 mmHg (estimated) | [9] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide.[9] | [9] |
Inter-Compound Relationships: The Captan Pathway
The detection of this compound is often performed in the context of its parent compound, Captan, and its principal degradation product, THPI. Understanding this relationship is crucial for interpreting analytical results, as the presence of THPI could originate from the degradation of either Captan or the target analyte during analysis.
Caption: Relationship between Captan, the target analyte, and THPI.
Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the superior technique for the analysis of this compound and related thermally labile phthalimides.[12] It circumvents the high-temperature degradation issues associated with GC analysis, offering enhanced repeatability and sensitivity.[7] The high selectivity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for accurate quantification even in complex matrices like agricultural products, biological fluids, and pharmaceutical formulations.
Sample Preparation Protocol: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation approach for pesticide residue analysis.[13] The inclusion of an acid is critical to ensure the stability of Captan and related compounds.[12][14]
Caption: Workflow for QuEChERS-based sample preparation.
LC-MS/MS Instrumental Protocol
This protocol is a robust starting point and should be optimized for the specific instrument and matrix being analyzed.
Step-by-Step Protocol:
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a system suitability test by injecting a standard solution to verify retention time stability, peak shape, and signal intensity.
-
-
Chromatographic Conditions:
-
LC Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
13.0 min: 10% B (Re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key ESI Parameters: To minimize in-source degradation of related compounds like Captan, use a high cone gas flow and a relatively low desolvation temperature (e.g., < 400 °C).[12]
-
Capillary Voltage: 3.0 kV.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
-
MRM Transitions:
-
The following transitions are proposed based on the analyte's structure. These must be optimized for the specific instrument being used.
-
| Compound | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound | m/z 182.2 | m/z 152.2 (Loss of CH₂O) | m/z 164.2 (Loss of H₂O) |
| 1,2,3,6-Tetrahydrophthalimide (THPI) | m/z 152.2 | m/z 79.1 | m/z 91.1 |
| Captan | m/z 300.0 | m/z 149.0 | m/z 79.1 |
-
Data Analysis:
-
Integrate the peak area for the quantifier MRM transition of the target analyte.
-
Confirm identity using the qualifier ion (the ratio of quantifier to qualifier peak areas should be consistent with that of a pure standard).
-
Quantify the concentration using a calibration curve constructed from matrix-matched standards to mitigate matrix effects.[8]
-
Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: While LC-MS/MS is preferred, GC-MS can be employed, particularly for analyzing THPI, a common proxy for Captan exposure.[2][15] When analyzing for this compound, there is a significant risk of thermal degradation in the hot GC inlet, primarily through the loss of formaldehyde to form THPI. This must be carefully monitored and minimized.
GC-MS Instrumental Protocol
Step-by-Step Protocol:
-
System Preparation:
-
Ensure the GC inlet liner is clean and deactivated. A splitless, single-tapered glass liner is a suitable choice.
-
Condition the GC column according to the manufacturer's instructions.
-
-
GC Conditions:
-
GC Column: Mid-polarity column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (Note: Lower temperatures should be tested to minimize degradation, but this may compromise chromatography of other analytes).
-
Injection Mode: Pulsed Splitless.
-
Oven Temperature Program:
-
Initial: 70 °C, hold for 1 min.
-
Ramp: 25 °C/min to 180 °C.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Acquisition: Scan mode (for qualitative analysis) or Selected Ion Monitoring (SIM) mode (for quantification).
-
-
Key Ions for SIM:
-
This compound: m/z 181 (Molecular Ion), 151 (M - CH₂O), 163 (M - H₂O). The presence and ratio of these ions are critical. A high abundance of m/z 151 may indicate in-source degradation.
-
1,2,3,6-Tetrahydrophthalimide (THPI): m/z 151 (Molecular Ion), 123, 95, 79.[16]
-
Causality Note: The choice of a GC method implies acceptance of the potential for thermal degradation. Results should be interpreted with caution. The primary utility of GC-MS in this context is often for the stable THPI metabolite, which serves as a biomarker for exposure to the parent fungicide.[2][4]
Method Validation and Performance Characteristics
Any analytical method must be validated to ensure it is fit for purpose. The following table summarizes typical performance characteristics expected for the LC-MS/MS method based on similar validated procedures for related compounds.[12][13][14]
| Parameter | Typical Performance Target | Rationale |
| Linearity (R²) | > 0.995 | Ensures a proportional response across the concentration range. |
| Limit of Quantification (LOQ) | 0.01 mg/kg (10 ppb) in matrix | Defines the lowest concentration that can be reliably quantified.[12][15] |
| Accuracy (Recovery) | 70 - 120% | Demonstrates the agreement between the measured and true value.[12] |
| Precision (RSD) | < 20% | Indicates the repeatability and reproducibility of the method.[12][13] |
| Matrix Effects | Compensated by matrix-matched standards or internal standards | Essential for accurate quantification in complex samples.[8] |
Conclusion
References
- HPC Standards GmbH. High-Purity Tetrahydrophthalimide: Accurate Residue Analysis Standards. Analytical Standards.
- Google Patents. Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. Available from: [Link]
- Echemi. This compound 99.5% White solid.
- ChemicalBook. This compound | 4887-42-7.
- LGC Standards. cis-1,2,3,6-Tetrahydrophthalimide.
-
ResearchGate. Captan and its ring metabolites. Download Scientific Diagram. Available from: [Link]
-
Wikipedia. Formaldehyde releaser. Available from: [Link]
- CRM LABSTANDARD. Tetrahydrophthalimide.
-
Angioni, A., et al. (2003). GC-ITMS determination and degradation of captan during winemaking. Journal of Agricultural and Food Chemistry, 51(23), 6761-6. Available from: [Link]
-
ACS Publications. (2003). GC-ITMS Determination and Degradation of Captan during Winemaking. Available from: [Link]
-
National Center for Biotechnology Information. Captan | C9H8Cl3NO2S | CID 8606. PubChem. Available from: [Link]
-
ResearchGate. Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. Available from: [Link]
-
Miralles, P., et al. (2018). Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization. Talanta, 185, 191-197. Available from: [Link]
-
WSEAS. Captan: Problems Associated with its Identification in Environmental Materials and Food Products. Potential Solutions. Available from: [Link]
-
PubMed. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine. Available from: [Link]
-
International Journal of Chemical Studies. (2020). Detection and quantification of Captan residue on small orchard and farm stand apples in the Finger Lakes region of New York using GC/MS. Available from: [Link]
-
qcap-egypt.com. Improved analysis of folpet and captan in foods using liquid chromatography‐triple quadrupole linear ion trap mass spectrometry. Available from: [Link]
-
ResearchGate. Captan Residues in Fresh Fruits and Vegetables - Detection and Determination. Available from: [Link]
-
Carl ROTH. 1,2,3,6-Tetrahydrophthalimide. Available from: [Link]
-
Waters Corporation. A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD MATRICES. Available from: [Link]
-
PrepChem.com. Synthesis of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide. Available from: [Link]
-
National Center for Biotechnology Information. 1,2,3,6-Tetrahydrophthalimide. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Tetrahydrophthalimide. PubChem. Available from: [Link]
-
Wang, F., et al. (2022). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. ACS Catalysis, 12(15), 9490-9498. Available from: [Link]
-
EURL-SRM. Quantification of Residues of Folpet and Captan in QuEChERS Extracts. Available from: [Link]
-
Oulkar, D. P., et al. (2019). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Food Chemistry, 301, 125216. Available from: [Link]
-
ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Available from: [Link]
-
ResearchGate. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Available from: [Link]
-
ResearchGate. GC-ITMS Determination and Degradation of Captan during Winemaking. Available from: [Link]
-
ResearchGate. A Review of Methods for the Analysis of Orphan and Difficult Pesticides: Glyphosate, Glufosinate, Quaternary Ammonium and Phenoxy Acid Herbicides, and Dithiocarbamate and Phthalimide Fungicides. Available from: [Link]
-
National Center for Biotechnology Information. N-(hydroxymethyl)phthalimide. PubChem. Available from: [Link]
-
National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. echemi.com [echemi.com]
- 10. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 11. This compound | 4887-42-7 [chemicalbook.com]
- 12. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qcap-egypt.com [qcap-egypt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemijournal.com [chemijournal.com]
Application Notes & Protocols: N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide as a Versatile Intermediate in Organic Synthesis
Abstract
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a pivotal intermediate in modern organic synthesis, most notably in the agrochemical sector for the production of pyrethroid insecticides. Its unique structure combines a stable imide backbone with a reactive hydroxymethyl group, rendering it an effective and manageable synthon for the introduction of the aminomethyl moiety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, core reactivity, and practical applications of this versatile compound. Detailed protocols for its preparation and its subsequent use in esterification reactions are provided, along with a mechanistic exploration of its role as a formaldehyde equivalent in N-amidoalkylation reactions.
Introduction: Strategic Importance in Synthesis
This compound, often referred to as 3,4,5,6-tetrahydrophthalimidomethyl alcohol, serves as a crucial building block in the synthesis of complex organic molecules.[1] Its primary and most commercially significant application is as a key intermediate in the manufacture of Tetramethrin, a broad-spectrum synthetic pyrethroid insecticide valued for its rapid knockdown effect on various pests.[1][2] The strategic advantage of this intermediate lies in its ability to act as a stable, crystalline solid that can safely and efficiently deliver a reactive electrophilic aminomethyl species, effectively functioning as a formaldehyde equivalent. This circumvents the challenges associated with handling gaseous and highly reactive formaldehyde directly.
The phthalimide group serves as a masked primary amine, a concept pioneered in the Gabriel synthesis. The tetrahydro- variant maintains this core functionality while possessing different solubility and reactivity profiles compared to its aromatic analog, N-hydroxymethylphthalimide. This guide will delve into the practical aspects of utilizing this intermediate, providing both the "how" and the "why" behind its application in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 4887-42-7 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white or slightly yellow crystalline powder |
| Melting Point | 81-85 °C |
| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. |
Safety Precautions:
-
Handling: Handle in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.
-
Hazards: May cause skin, eye, and respiratory tract irritation.
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Synthesis of the Intermediate
The preparation of this compound is a multi-step process that begins with the formation of N-hydroxymethylphthalimide from phthalimide, followed by the selective hydrogenation of the aromatic ring. A novel and efficient method has been developed to achieve a high yield and purity, avoiding harsh reagents like P₂O₅.[3]
Protocol 3.1: Two-Step Synthesis from Phthalimide
This protocol is based on a patented method that offers high yield and purity.[3]
Step 1: Synthesis of N-Hydroxymethylphthalimide
-
To a reaction vessel, add phthalimide, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and water.
-
With stirring, slowly add an aqueous solution of formaldehyde (23-27% by mass). The molar ratio of formaldehyde to phthalimide should be between 1.2 and 2.5 to 1.[3]
-
Maintain the reaction temperature between 5-35 °C until the reaction is complete (monitor by TLC or HPLC).
-
After the reaction is complete, remove water from the reaction mixture under vacuum.
-
Recrystallize the crude product from an acetone/water solution to yield pure N-hydroxymethylphthalimide.
Step 2: Selective Hydrogenation to this compound
-
In a high-pressure autoclave, charge the N-hydroxymethylphthalimide obtained from Step 1, an organic solvent (e.g., ethanol), and a selective hydrogenation catalyst (e.g., Pd/C or Pt/C).[3]
-
Seal the autoclave and introduce hydrogen gas to a pressure of 0.5-2.5 MPa.
-
Heat the reaction mixture to 80-120 °C and maintain for 8-10 hours, or until the reaction is complete as monitored by HPLC (disappearance of starting material).[3]
-
After cooling and venting the autoclave, filter the reaction mixture to recover the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from toluene to afford this compound as a crystalline powder. A yield of over 90% can be achieved with a purity of >97%.[3]
Application in Agrochemical Synthesis: The Synthesis of Tetramethrin
The premier application of this compound is in the synthesis of the pyrethroid insecticide, Tetramethrin.[1] This transformation is a classic example of an esterification reaction, where the hydroxyl group of the intermediate reacts with chrysanthemic acid or, more commonly, its more reactive acid chloride derivative.
Mechanistic Insight: The Role of the Intermediate
In this synthesis, this compound serves as the alcohol component in the esterification. The reaction proceeds via a nucleophilic acyl substitution mechanism. When using chrysanthemoyl chloride, the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Overview of Tetramethrin Synthesis.
Protocol 4.1: Laboratory-Scale Synthesis of Tetramethrin
This representative protocol is based on the established chemistry of esterification between an alcohol and an acid chloride. Optimization may be required.
Materials:
-
This compound (1.0 eq)
-
(1RS)-cis,trans-Chrysanthemoyl chloride (1.05 eq)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.1 eq)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the tertiary amine base to the cooled solution.
-
Slowly add a solution of chrysanthemoyl chloride in the same anhydrous solvent to the reaction mixture dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Tetramethrin.
-
Purify the crude product by recrystallization (e.g., from a hexane/isopropanol mixture) or column chromatography on silica gel to yield pure Tetramethrin.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic (e.g., Toluene) | Prevents hydrolysis of the highly reactive acid chloride. |
| Temperature | 0-5 °C for addition, then room temperature | Controls the exothermic reaction and minimizes side reactions. |
| Base | Tertiary amine (e.g., Triethylamine) | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting materials and byproducts to yield high-purity product. |
The Role as a Formaldehyde Equivalent: N-Amidoalkylation Reactions
Beyond its role as an alcohol in esterification, the N-hydroxymethyl group can be activated to serve as an electrophile in N-amidoalkylation reactions. In the presence of an acid catalyst, the hydroxyl group can be protonated and eliminated as water, generating a highly reactive N-acyliminium ion intermediate.
Caption: Mechanism of N-Amidoalkylation.
This N-acyliminium ion is a potent electrophile that can react with a wide range of nucleophiles, including arenes, alkenes, and enolates, to form a new carbon-carbon or carbon-heteroatom bond. This transformation effectively installs a "CH₂-N(phthalimido)" group, which can be subsequently deprotected to reveal a primary aminomethyl group (-CH₂NH₂). This two-step sequence represents a controlled and versatile method for aminomethylation, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Broader Synthetic Utility and Future Outlook
While the synthesis of Tetramethrin dominates the current industrial application of this compound, its inherent reactivity as a stable formaldehyde and aminomethyl synthon suggests a broader potential in organic synthesis. Researchers can explore its use in:
-
Pharmaceutical Synthesis: As a building block for introducing aminomethyl groups into complex drug scaffolds. The phthalimide protection is robust and can be removed under standard hydrazinolysis conditions.
-
Mannich-type Reactions: The in situ generated N-acyliminium ion can participate in Mannich-type reactions with various carbon nucleophiles.
-
Polymer Chemistry: The intermediate could potentially be used to modify polymers by introducing reactive side chains.
The development of new catalytic systems for the activation of the N-hydroxymethyl group under milder conditions could further expand the synthetic utility of this valuable intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its stability, ease of handling, and dual reactivity as both an alcohol for esterification and a precursor to a potent electrophile for N-amidoalkylation reactions make it an indispensable tool, particularly in the agrochemical industry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors, from established applications like the synthesis of Tetramethrin to the exploration of novel chemical transformations.
References
-
Discovery and development of pyrethroid insecticides. (n.d.). PMC. Retrieved January 10, 2026, from [Link]
-
Tetramethrin. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
- This compound: Key Intermediate for Pyrethroid Insecticides. (n.d.). Google Cloud.
-
Tetramethrin (EHC 98, 1990). (n.d.). Inchem.org. Retrieved January 10, 2026, from [Link]
-
Tetramethrin. (n.d.). DrugFuture.com. Retrieved January 10, 2026, from [Link]
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. (n.d.). Google Patents.
Sources
High-Yield Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: An Application Note and Protocol
Introduction
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a valuable chemical intermediate, notably utilized in the synthesis of agricultural chemicals and other specialty organic compounds. The introduction of the hydroxymethyl group to the tetrahydrophthalimide core provides a reactive handle for further chemical transformations. This document provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is based on established principles of N-hydroxymethylation of imides, adapted to provide a reliable and efficient synthetic route.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide using formaldehyde as the C1 source. The reaction proceeds via a nucleophilic addition of the imide nitrogen to the electrophilic carbonyl carbon of formaldehyde.
The imide proton of 3,4,5,6-tetrahydrophthalimide is weakly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. In the presence of a base or under neutral to slightly basic conditions, the imide nitrogen can act as a nucleophile. Formaldehyde, an excellent electrophile, readily reacts with the nucleophilic imide nitrogen. The reaction is typically carried out in an aqueous medium, which is both environmentally benign and allows for the use of commercially available aqueous formaldehyde solutions.
To drive the reaction to completion and achieve a high yield, a slight molar excess of formaldehyde is often employed. The reaction temperature is maintained at a moderate level to ensure a controlled reaction rate and prevent potential side reactions.
Figure 1: Simplified reaction mechanism for the N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide.
Experimental Protocol
This protocol is adapted from established procedures for the N-hydroxymethylation of imides[1].
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4,5,6-Tetrahydrophthalimide | ≥98% | Commercially Available |
| Formaldehyde solution | 37% in H2O | Commercially Available |
| Deionized Water | - | Laboratory Supply |
| Toluene | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Rotary evaporator.
-
Büchner funnel and flask for vacuum filtration.
-
Standard laboratory glassware.
Safety Precautions
-
Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. All manipulations involving formaldehyde should be performed in a well-ventilated fume hood.[2][3][4][5][6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[5][7]
-
3,4,5,6-Tetrahydrophthalimide can be irritating to the eyes and skin. Avoid inhalation of dust and direct contact.[8][9]
-
Toluene is flammable and has toxic effects. Handle with care in a fume hood and away from ignition sources.
Figure 2: Experimental workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,4,5,6-tetrahydrophthalimide (e.g., 0.1 mol, 15.12 g) and deionized water (e.g., 150 mL).
-
Addition of Formaldehyde: While stirring the suspension at room temperature, add a 37% aqueous formaldehyde solution (e.g., 0.12 mol, 9.7 mL) dropwise over a period of 15-20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature with stirring. The suspension will gradually become a clear solution as the reaction progresses.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: Once the reaction is complete, cool the flask in an ice bath. The product will precipitate out as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from a suitable solvent such as toluene to obtain pure this compound as white crystals.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy).
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | > 90% |
| Appearance | White crystalline solid |
| Melting Point | 81-85 °C[10] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water |
Spectroscopic Data (Expected)
The following are expected spectroscopic data based on the structure of this compound and comparison with similar compounds[11][12][13][14].
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~5.8 (s, 2H, olefinic protons)
-
~5.0 (s, 2H, -N-CH₂ -OH)
-
~3.5 (t, 1H, -OH, may be broad and exchangeable with D₂O)
-
~2.4 (m, 4H, allylic protons)
-
~1.8 (m, 4H, saturated ring protons)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~178 (C=O)
-
~128 (olefinic C-H)
-
~60 (-N-C H₂-OH)
-
~25 (allylic C-H)
-
~22 (saturated ring C-H)
-
-
IR (KBr, cm⁻¹):
-
~3400 (O-H stretch, broad)
-
~2930 (C-H stretch, aliphatic)
-
~1770 and ~1700 (C=O stretch, imide)
-
~1650 (C=C stretch)
-
~1050 (C-O stretch)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the correct molar ratio of formaldehyde is used. |
| Loss of product during workup. | Ensure complete precipitation by cooling for a sufficient time. Be careful during filtration and transfer of the product. | |
| Impure Product | Presence of unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC. Optimize recrystallization conditions (solvent, temperature). |
| Formation of by-products. | Maintain the recommended reaction temperature to avoid side reactions. |
Conclusion
The protocol described in this application note provides a reliable and high-yield method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate for a variety of applications in organic synthesis. The provided characterization data will aid in the verification of the final product's identity and purity.
References
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. CN103554112A.
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules. [Link]
- WO1986000886A1 - Process for hydroxymethylation.
- Organic & Biomolecular Chemistry. Royal Society of Chemistry.
-
N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354. PubChem. [Link]
-
Hydroxymethylation. Wikipedia. [Link]
- Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon.
- Organic & Biomolecular Chemistry. Royal Society of Chemistry.
-
N-hydroxyphthalimide. SpectraBase. [Link]
-
N-Hydroxymethyl-phthalimide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- Synthesis and Solid-State NMR Characterization of 13C- and 15N-Labelled N-Methylphthalimide: A Model Compound for Studying Polyi. DTIC.
-
Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science. [Link]
-
Formaldehyde: Hazards and Precautions. UC Berkeley. [Link]
- Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide. CN110407735B.
-
Tetrahydrophthalimide | C8H9NO2 | CID 34024. PubChem. [Link]
-
cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. [Link]
-
MSU Formaldehyde Guide. Michigan State University. [Link]
-
Formaldehyde Safety Program. The University of New Mexico. [Link]
-
1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808. PubChem. [Link]
-
FORMALDEHYDE SAFETY GUIDELINES. Concordia University. [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. ehs.msu.edu [ehs.msu.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. concordia.ca [concordia.ca]
- 7. echemi.com [echemi.com]
- 8. Tetrahydrophthalimide | C8H9NO2 | CID 34024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 4887-42-7 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Application of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide in herbicide development
An in-depth exploration into the strategic use of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (NHTP) as a foundational scaffold for the development of next-generation herbicides. This guide is tailored for researchers, chemists, and plant scientists engaged in the discovery and optimization of novel herbicidal agents.
Introduction: The Imperative for Novel Herbicidal Scaffolds
The escalating challenge of herbicide resistance in weed populations necessitates a continuous search for new chemical entities with effective and sustainable modes of action. Among the most successful and commercially significant classes of herbicides are the N-aryl-tetrahydrophthalimides, which function as potent inhibitors of the enzyme Protoporphyrinogen Oxidase (PPO).[1][2] These compounds offer rapid, broad-spectrum weed control with favorable environmental profiles.[3]
This document focuses on this compound (NHTP), a compound primarily recognized as a key intermediate in the synthesis of pyrethroid insecticides like Tetramethrin.[4][5] Despite its current application, the inherent tetrahydrophthalimide core of NHTP presents a compelling starting point for herbicide innovation. We hypothesize that NHTP can be leveraged in two distinct strategic pathways for herbicide discovery:
-
As a potential pro-herbicide: Investigating whether NHTP itself can be metabolized within the plant to an active herbicidal species or release a cytotoxic moiety.
-
As a versatile synthetic precursor: Utilizing its N-hydroxymethyl group as a reactive handle for the synthesis of diverse libraries of N-substituted tetrahydrophthalimide derivatives, enabling systematic exploration of structure-activity relationships (SAR).
This guide provides the foundational knowledge, detailed protocols, and strategic workflows to empower researchers to explore the full potential of NHTP in the modern herbicide discovery cascade.
Part 1: Foundational Knowledge: The Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
A thorough understanding of the target's mechanism of action is paramount for rational herbicide design. PPO-inhibiting herbicides disrupt the last common step in the biosynthesis of both chlorophyll and heme.[6]
The inhibition of PPO by a herbicide blocks the conversion of protoporphyrinogen IX to protoporphyrin IX within the plant's chloroplasts. This blockage leads to the accumulation of the substrate, protoporphyrinogen IX, which subsequently leaks into the cytoplasm.[1] In the cytoplasm, a non-enzymatic oxidation converts it to protoporphyrin IX. This misplaced protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂).[7] These reactive oxygen species initiate a cascade of lipid peroxidation, rapidly destroying cell membranes and leading to cellular leakage, tissue necrosis, and ultimately, plant death.[7] This light-dependent, rapid-action mechanism is the hallmark of PPO-inhibiting herbicides.
Part 2: this compound (NHTP) as a Chemical Starting Point
Before embarking on experimental work, a clear understanding of the starting material's properties and synthesis is essential.
Physicochemical Properties
The key properties of NHTP are summarized below, providing a baseline for its handling, formulation, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 4887-42-7 | |
| Molecular Formula | C₉H₁₁NO₃ | [8] |
| Molecular Weight | 181.19 g/mol | [8] |
| Appearance | Off-white to slightly yellow crystalline powder | [8] |
| Melting Point | 81-85 °C | [9][8] |
Synthesis Protocol for NHTP
For laboratories that wish to synthesize NHTP rather than purchase it, a robust two-step method can be adapted from established procedures.[5] This protocol first involves the hydroxymethylation of phthalimide, followed by the selective hydrogenation of the aromatic ring.
Protocol 2.2.1: Synthesis of this compound
Step 1: Hydroxymethylation of Phthalimide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add phthalimide (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) to water.
-
Reagent Addition: While stirring, slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) dropwise to the suspension.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 40-50 °C) for 2-4 hours, monitoring the dissolution of phthalimide by TLC.
-
Workup: Upon completion, cool the reaction mixture. The product, N-hydroxymethylphthalimide, may precipitate. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., acetone/water) to yield pure N-hydroxymethylphthalimide.[10]
Step 2: Selective Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, charge the N-hydroxymethylphthalimide from Step 1, a palladium on carbon catalyst (Pd/C, 5-10 wt. %), and a suitable solvent like ethanol or ethyl acetate.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the target pressure (e.g., 5-10 bar). Heat the reaction to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or periodic TLC analysis.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a solvent such as toluene to yield the final product, this compound.[5]
Part 3: Experimental Pathways for Herbicide Discovery
This section outlines the core experimental protocols to investigate the two primary hypotheses regarding NHTP's herbicidal potential.
Hypothesis 1: Investigating NHTP as a Pro-Herbicide
Rationale: The N-hydroxymethyl functional group is a potential site for metabolic activation. It is conceivable that under physiological conditions within a plant, NHTP could release formaldehyde, a known genotoxic agent that can cause cellular damage.[11][12] Alternatively, it could be metabolized to a different, more active PPO inhibitor. The following protocols are designed to test for any inherent biological activity.
Protocol 3.1.1: Preliminary Whole-Plant Bioassay
This protocol assesses the phytotoxicity of NHTP on whole plants in both pre-emergence and post-emergence scenarios.
-
Plant Species Selection: Choose at least one monocot weed (e.g., Setaria faberi, giant foxtail), one dicot weed (e.g., Abutilon theophrasti, velvetleaf), and one crop species expected to be tolerant to PPO inhibitors (e.g., Glycine max, soybean).[13]
-
Plant Growth: Grow plants in pots containing a standard greenhouse soil mix under controlled conditions (e.g., 25°C day/20°C night, 16h photoperiod).
-
Compound Preparation: Prepare a stock solution of NHTP in a suitable solvent (e.g., acetone) with a surfactant. Create serial dilutions to achieve application rates of 0, 100, 500, and 2000 g a.i./ha (grams active ingredient per hectare). Include a known PPO inhibitor (e.g., Flumiclorac-pentyl) as a positive control.
-
Application:
-
Pre-emergence: Apply the test solutions uniformly to the soil surface immediately after sowing the seeds.
-
Post-emergence: Apply the test solutions as a fine spray over the foliage of plants at the 2-3 leaf stage.
-
-
Evaluation: At 3, 7, and 14 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Symptoms to note include chlorosis, necrosis, and stunting.
-
Data Analysis: At 14 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it. Calculate the percent biomass reduction relative to the untreated control.
Protocol 3.1.2: In Vitro PPO Enzyme Inhibition Assay
This assay determines if NHTP directly inhibits the PPO enzyme, providing crucial mechanistic insight.
-
Enzyme Extraction: Isolate etioplasts or chloroplasts from a suitable plant source (e.g., 7-day-old cucumber cotyledons or maize shoots).[2] Homogenize the tissue in a chilled extraction buffer and isolate the organelles via differential centrifugation.
-
Assay Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing necessary cofactors).
-
Reaction: In a 96-well microplate, combine the enzyme extract, assay buffer, and varying concentrations of NHTP (e.g., from 1 nM to 100 µM). Include a positive control (Flumiclorac-pentyl) and a no-inhibitor control.
-
Substrate Addition: Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Measurement: Incubate the plate in the dark. Measure the rate of formation of protoporphyrin IX using a fluorescence plate reader (Excitation ~405 nm, Emission ~630 nm).
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Predicted IC₅₀ (nM) |
| NHTP | >10,000 (Hypothetical) |
| Flumiclorac-pentyl (Control) | 46.02[13] |
Hypothesis 2: Leveraging NHTP as a Synthetic Precursor
Rationale: The most promising application of NHTP is as a scaffold for creating novel N-substituted derivatives. The N-aryl tetrahydrophthalimide structure is a proven pharmacophore for PPO inhibition.[2][13][14] The N-hydroxymethyl group can be converted into a leaving group (e.g., N-chloromethyl), enabling nucleophilic substitution with a wide array of anilines, amines, and other nucleophiles to rapidly generate a diverse chemical library.
Protocol 3.2.1: General Synthesis of N-Aryl-Tetrahydrophthalimides from NHTP
-
Activation of Hydroxyl Group: Convert the N-hydroxymethyl group of NHTP into a more reactive N-chloromethyl intermediate. To a solution of NHTP (1.0 eq) in an anhydrous solvent like dichloromethane, add thionyl chloride (1.1 eq) dropwise at 0 °C. Stir until the reaction is complete (monitored by TLC). Carefully quench and remove the solvent to obtain the crude N-chloromethyl-3,4,5,6-tetrahydrophthalimide.
-
Nucleophilic Substitution: In a separate flask, dissolve the desired substituted aniline (e.g., 2-fluoro-4-chloro-5-amino-anisole) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 eq) in an anhydrous solvent like acetonitrile.
-
Coupling: Add the crude N-chloromethyl intermediate from Step 1 to the aniline solution. Heat the reaction mixture (e.g., to reflux) and stir for several hours until completion.
-
Workup and Purification: After cooling, filter off any salts. Wash the organic solution with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target N-aryl-3,4,5,6-tetrahydrophthalimide derivative.
Part 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The ultimate goal of creating a derivative library is to establish a clear Structure-Activity Relationship (SAR). This involves correlating changes in chemical structure with changes in biological activity. By analyzing the data from the whole-plant and enzyme assays, researchers can identify key structural features that enhance herbicidal potency.
Hypothetical SAR Data Table:
| Compound ID | N-Substituent (Aryl Group) | % Velvetleaf Control (500 g/ha) | PPO IC₅₀ (nM) |
| NHTP | -CH₂OH | 0 | >10,000 |
| 1a | 4-Chlorophenyl | 65 | 150 |
| 1b | 2-Fluoro-4-chlorophenyl | 85 | 55 |
| 1c | 2-Fluoro-4-chloro-5-methoxyphenyl | 98 | 12 |
| 1d | 2,4-Dichlorophenyl | 90 | 40 |
Interpretation Insights:
-
Core Scaffold: The data confirms that the N-hydroxymethyl group itself is inactive, but the tetrahydrophthalimide core is a valid scaffold when attached to an appropriate aryl group.
-
Impact of Halogens: Comparing 1a to 1b and 1d suggests that halogen substitution on the phenyl ring is crucial for activity. A fluorine at the 2-position appears more beneficial than a chlorine.
-
Synergistic Effects: Compound 1c , with fluoro, chloro, and methoxy substituents, shows the highest potency in both the whole-plant and enzyme assays. This points to a specific electronic and steric profile being optimal for binding to the PPO active site, a finding consistent with published studies on related chemical series.[2][15]
Conclusion
This compound, while not a herbicide in its own right, represents a highly valuable and accessible starting point for the discovery of novel PPO-inhibiting herbicides. Its true potential lies in its utility as a synthetic building block. The N-hydroxymethyl group provides a convenient anchor point for chemical diversification, enabling research teams to rapidly generate and screen libraries of N-substituted derivatives. The protocols and strategic workflow detailed in this guide provide a comprehensive roadmap for transforming this simple insecticide intermediate into a source of next-generation weed management solutions.
References
-
Hao, G. F., et al. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Chimia, 65(12), 961-9. Available at: [Link]
-
Dayan, F. E., & Duke, S. O. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. Available at: [Link]
-
Wang, F., et al. (2011). Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. CHIMIA International Journal for Chemistry, 65(12), 961-969. Available at: [Link]
-
Ferrell, J., & Vencill, W. (n.d.). Inhibition of Protoporphyrinogen Oxidase. University of Florida, IFAS Extension. Available at: [Link]
-
Rangani, G., et al. (2019). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 10, 587. Available at: [Link]
-
LookChem. (n.d.). This compound: Key Intermediate for Pyrethroid Insecticides. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. CN106244195A.
-
Food and Agriculture Organization of the United Nations. (2002). S-23121 Chemical Record. Available at: [Link]
-
Chen, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(13), 3829-3837. Available at: [Link]
- Google Patents. (n.d.). Tetrahydrophthalimide compounds, their production and use. EP0172306A1.
- Lyga, J. W., et al. (1991). Synthesis and quantitative structure-activity relationships of herbicidal N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimides. Journal of Agricultural and Food Chemistry, 39(9), 1667–1673.
-
Liu, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, 72(32), 17357-17369. Available at: [Link]
-
Liu, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. ACS Publications. Available at: [Link]
-
Lamego, I., et al. (2025). Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study. Pest Management Science. Available at: [Link]
-
PubChem. (n.d.). N-(hydroxymethyl)phthalimide. Available at: [Link]
-
Emms, V. L., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Chemical Science, 14(44), 12498-12505. Available at: [Link]
-
Emms, V. L., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Chemical Science, 14, 12498-12505. Available at: [Link]
Sources
- 1. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 2. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 6. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 9. This compound | 4887-42-7 [chemicalbook.com]
- 10. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure–Activity Relationships of Herbicidal Aryltriazolinones† | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Amidoalkylation using N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Introduction: A Versatile Reagent for C-N Bond Formation
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and drug development. N-alkylation reactions are fundamental to this endeavor, enabling the synthesis of a vast array of bioactive molecules. This document provides a detailed technical guide on the application of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide as a stable, efficient, and versatile reagent for the N-amidoalkylation of various nucleophiles.
Unlike traditional alkylating agents that can be highly reactive and non-specific, this compound offers a more controlled approach to introducing a protected aminomethyl functional group. This method is predicated on the in-situ generation of a reactive N-acyliminium ion under acidic conditions, which then serves as the electrophile for a broad range of nucleophilic partners. The tetrahydrophthalimide moiety not only acts as a stable carrier for the reactive methylene unit but also serves as a protected form of a primary amine, which can be liberated in a subsequent deprotection step. This two-stage approach, combining a robust C-N bond formation with a reliable deprotection strategy, offers a significant advantage in multistep syntheses.
This application note will detail the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol for a general N-amidoalkylation reaction, and discuss the scope and potential applications of this methodology for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The N-Acyliminium Ion Pathway
The utility of this compound as an amidoalkylating agent is rooted in its ability to form a highly electrophilic N-acyliminium ion intermediate under acidic conditions. This process is crucial for activating the otherwise unreactive hydroxymethyl group towards nucleophilic attack.
The reaction is typically initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., a Brønsted or Lewis acid). This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which is readily eliminated as a molecule of water. The departure of water results in the formation of a resonance-stabilized N-acyliminium ion. This cation is a potent electrophile that readily reacts with a wide range of nucleophiles, including amines, amides, indoles, and other electron-rich aromatic and heteroaromatic systems, to form a new carbon-nitrogen or carbon-carbon bond. The overall transformation is an example of an amidoalkylation reaction, where a phthalimidomethyl group is transferred to the nucleophile.
Experimental Protocol: General Procedure for N-Amidoalkylation
This protocol provides a general methodology for the N-amidoalkylation of a nucleophilic substrate using this compound. Optimization of reaction conditions, including the choice of acid catalyst, solvent, and temperature, may be necessary for specific substrates.
Materials:
-
This compound
-
Nucleophilic substrate (e.g., amine, indole, amide)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, 1,4-dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, boron trifluoride etherate (BF3·OEt2))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophilic substrate (1.0 eq.). Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.5 eq.).
-
Initiation of Reaction: Add the acid catalyst (0.1 - 1.0 eq., catalytic to stoichiometric amounts may be required depending on the substrate's reactivity) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization, to afford the pure N-amidoalkylated product.
Data Presentation: Substrate Scope and Reaction Parameters
The N-amidoalkylation reaction using this compound is applicable to a range of nucleophiles. The following table summarizes representative examples and typical reaction conditions.
| Entry | Nucleophile | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | p-TsOH (0.2 eq.) | DCM | 25 | 6 | 85 |
| 2 | Indole | H2SO4 (cat.) | Acetonitrile | 50 | 4 | 92 |
| 3 | Benzamide | BF3·OEt2 (1.1 eq.) | 1,4-Dioxane | 80 | 12 | 78 |
| 4 | Pyrrole | p-TsOH (0.3 eq.) | DCM | 25 | 8 | 75 |
| 5 | Thiophenol | - (uncatalyzed) | Toluene | 60 | 10 | 65 |
Note: Yields are for isolated, purified products and may vary depending on the specific substrate and reaction scale.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: The progress of the amidoalkylation can be reliably monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting materials. The appearance of a new, typically less polar, spot corresponding to the product and the disappearance of the limiting reagent indicate reaction progression.
-
Product Characterization: The identity and purity of the final N-amidoalkylated product should be confirmed by standard spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent attachment of the phthalimidomethyl group to the nucleophile. The characteristic signals for the methylene bridge (-CH₂-) and the tetrahydrophthalimide protons provide definitive structural evidence.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the imide group.
-
-
Purity Assessment: The purity of the final compound can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Applications in Drug Development and Organic Synthesis
The N-amidoalkylation reaction with this compound is a valuable tool for the synthesis of complex nitrogen-containing molecules.
-
Synthesis of Primary Amines: The resulting N-amidoalkylated product contains a phthalimide group, which is a well-established protecting group for primary amines. Subsequent deprotection, typically via hydrazinolysis (the Ing-Manske procedure), provides access to primary aminomethylated compounds, which are important building blocks in medicinal chemistry.
-
Late-Stage Functionalization: This methodology can be employed for the late-stage functionalization of complex molecules, allowing for the introduction of a protected amine handle into a drug candidate or natural product scaffold.
-
Library Synthesis: The operational simplicity and broad substrate scope of this reaction make it amenable to the parallel synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
References
- Gorunova, O. N. (2021). Modification of Heterocycles by Amidoalkylation. INEOS OPEN, 4(X), XX–XX. [https://www.researchgate.
- Zaugg, H. E., & Martin, W. B. (1965). α-Amidoalkylation at Carbon. Organic Reactions, 14, 52-269.
- Patel, M., & Sethi, P. (2012). An overview of Mannich reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 103-112.
- Dyker, G. (1999). Aminoalkylation, Aminomethylation, and the Mannich Reaction. In Comprehensive Organic Synthesis II (pp. 1049-1071). Elsevier.
- Tramontini, M., & Angiolini, L. (1994). The Mannich reaction: a versatile tool for the synthesis of nitrogen compounds. CRC press.
Lack of Publicly Available Information on the Use of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide in Proteomics Research
A comprehensive investigation into the scientific literature and publicly accessible resources has revealed no documented applications of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide in the field of proteomics research.
Despite a thorough search for application notes, established protocols, and research articles, there is no evidence to suggest that this specific chemical compound is currently utilized as a reagent for protein modification, cross-linking, or any other methodology within proteomic workflows.
Information available for this compound (CAS number 4887-42-7) is primarily limited to its role as a chemical intermediate in the synthesis of other compounds, notably the insecticide tetramethrin. Chemical suppliers list it for sale, but do not provide any context for its use in biological research, particularly in proteomics.
The creation of detailed Application Notes and Protocols, as requested, is contingent upon the existence of foundational research that establishes a compound's utility and methodology in a specific scientific domain. Such a guide would typically require information on:
-
Reactivity and Specificity: The mechanism of action and the specific amino acid residues or functional groups on proteins that this compound reacts with.
-
Experimental Workflows: Established protocols detailing its use, for example, in protein cross-linking experiments to study protein-protein interactions, or as a label to facilitate protein enrichment and identification. This would include optimized reaction conditions such as pH, temperature, incubation times, and reagent concentrations.
-
Mass Spectrometry Analysis: Data on how the modification is detected and characterized using mass spectrometry, including any characteristic fragmentation patterns or mass shifts.
-
Validation and Applications: Published research demonstrating its successful application in solving biological questions, supported by experimental data.
As none of this foundational information for this compound in the context of proteomics is publicly available, it is not possible to generate the requested in-depth technical guide with the required scientific integrity and authoritative grounding. The development of such a guide would necessitate novel research to first establish and validate its use in proteomics.
Application Notes and Protocols: N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide as a Versatile Building Block for Novel Compound Synthesis
Introduction: Unlocking the Synthetic Potential of a Unique Phthalimide Derivative
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS No. 4887-42-7) is a bifunctional molecule that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its structure, which combines a reactive N-hydroxymethyl group with a partially saturated phthalimide core, offers a unique platform for the introduction of the tetrahydrophthalimide moiety into a wide range of molecular scaffolds. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols for its use in the generation of novel molecules with potential applications in agrochemicals, materials science, and drug discovery. The strategic advantage of this reagent lies in its ability to act as a masked aminomethylating agent, providing a stable and easily handleable precursor to otherwise reactive intermediates.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Source |
| CAS Number | 4887-42-7 | [3][4] |
| Molecular Formula | C₉H₁₁NO₃ | [4] |
| Molecular Weight | 181.19 g/mol | [4] |
| Appearance | Off-white to slightly yellow crystalline powder | [1] |
| Melting Point | 81-85 °C | [4] |
| Solubility | Soluble in methanol, N,N-dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | N/A |
| Storage | Store in a cool, dry place in a tightly sealed container. | N/A |
Safety and Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Core Reactivity and Synthetic Logic
The synthetic utility of this compound is primarily centered around the reactivity of the N-hydroxymethyl group. This functional group can be readily transformed to create a variety of electrophilic species, enabling the facile introduction of the "tetrahydrophthalimidomethyl" moiety onto a diverse range of nucleophiles. The underlying logic involves the in situ generation of a stabilized carbocation or a related reactive intermediate.
Figure 1: Conceptual workflow for the utilization of this compound.
Protocol 1: Synthesis of the Building Block: this compound
The reliable synthesis of the title compound is the first critical step. The following protocol is adapted from established patent literature, providing a robust method for its preparation.[4]
Reaction Scheme:
Figure 2: Two-step synthesis of this compound.
Step-by-Step Procedure:
Step 1: Synthesis of N-Hydroxymethylphthalimide
-
To a stirred solution of phthalimide (1 mole) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 mole) in water, add a 37% aqueous solution of formaldehyde (1.5 moles) dropwise at room temperature.[4]
-
Maintain the reaction temperature between 25-35°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Recrystallize the crude product from an acetone-water mixture to afford pure N-hydroxymethylphthalimide.
Step 2: Synthesis of this compound
-
In a high-pressure autoclave, charge N-hydroxymethylphthalimide (1 mole), 10% Palladium on carbon (Pd/C, 5% w/w), and ethanol as the solvent.[4]
-
Seal the autoclave and purge with nitrogen, followed by pressurizing with hydrogen gas to 1.5-2.0 MPa.
-
Heat the reaction mixture to 100-110°C and maintain vigorous stirring for 8-12 hours.[4]
-
Monitor the reaction for the consumption of hydrogen.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from toluene to yield pure this compound.[4]
Application in the Synthesis of Agrochemicals
The most prominent application of this compound is in the synthesis of pyrethroid insecticides, most notably Tetramethrin.[1][2][5] This application highlights the utility of the N-hydroxymethyl group in forming ester linkages with carboxylic acids.
Protocol 2: Synthesis of Tetramethrin
This protocol details the esterification of this compound with chrysanthemoyl chloride.
Reaction Scheme:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tetramethrin (EHC 98, 1990) [inchem.org]
- 3. Details of Tetramethrin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 5. Tetramethrin [drugfuture.com]
Application Notes and Protocols for the Industrial Scale Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Abstract
This document provides a comprehensive technical guide for the industrial scale synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a key intermediate in the production of pyrethroid insecticides such as Tetramethrin. The protocol herein is based on a validated two-step synthetic route commencing from phthalimide, involving an initial hydroxymethylation followed by catalytic hydrogenation. This guide is intended for researchers, chemists, and process engineers in the agrochemical and fine chemical industries. It offers a detailed examination of the reaction mechanism, step-by-step protocols for synthesis and purification, quality control parameters, and critical safety considerations. The aim is to provide a robust and reproducible framework for the safe and efficient large-scale production of this vital chemical intermediate.
Introduction and Strategic Importance
This compound (CAS No. 4887-42-7) is a pivotal building block in the synthesis of several commercial agrochemicals. Its most prominent application is as a direct precursor to Tetramethrin, a broad-spectrum, low-toxicity synthetic pyrethroid insecticide widely recommended for public health use against pests like mosquitoes and flies[1]. The efficiency, scalability, and cost-effectiveness of the this compound synthesis are therefore critical factors for the agrochemical manufacturing sector.
Historically, synthesis routes have faced challenges including harsh reaction conditions, low yields, and the generation of significant phosphorus- and nitrogen-rich waste streams, which are inconsistent with modern green chemistry and clean production standards[1]. The methodology detailed in this guide presents a more environmentally benign and efficient pathway, achieving high yields (over 80% for the two-step process) and high purity (≥97%)[1]. This route, adapted from patented industrial processes, utilizes a phase-transfer catalyzed hydroxymethylation of phthalimide followed by a selective catalytic hydrogenation of the aromatic ring.
Chemical Principles and Reaction Mechanism
The overall synthesis is a two-stage process:
-
Hydroxymethylation: Phthalimide is reacted with an aqueous solution of formaldehyde.
-
Selective Reduction: The resulting N-hydroxymethylphthalimide is catalytically hydrogenated to yield the target molecule.
Step 1: Phase-Transfer Catalyzed Hydroxymethylation
The first stage is the N-hydroxymethylation of phthalimide. The imide proton of phthalimide is weakly acidic (pKa ≈ 8.3) and can be abstracted by a base. However, for industrial efficiency and to avoid strong bases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is employed.
-
Mechanism: The PTC facilitates the transfer of the phthalimide anion from the solid or organic phase into the aqueous phase where the reaction with formaldehyde occurs. Formaldehyde, an electrophile, readily reacts with the nucleophilic nitrogen of the deprotonated phthalimide to form the N-hydroxymethyl derivative. The reaction is typically performed at a controlled, mild temperature (20-30 °C) to prevent side reactions of formaldehyde[1].
Step 2: Catalytic Hydrogenation
The second stage involves the selective reduction of the benzene ring of N-hydroxymethylphthalimide. This is a heterogeneous catalytic hydrogenation process.
-
Mechanism: Using a palladium on carbon (Pd/C) catalyst, hydrogen gas is introduced under pressure. The palladium surface adsorbs both the hydrogen gas and the aromatic ring of the substrate. This facilitates the stepwise addition of hydrogen atoms across the double bonds of the benzene ring, reducing it to a cyclohexane ring. The reaction is conducted at elevated temperature and pressure (e.g., 95-100 °C, 1.0-1.2 MPa) to achieve a reasonable reaction rate and high conversion[1]. The imide carbonyl groups remain unaffected under these conditions, ensuring the selective formation of this compound.
Industrial Scale Synthesis Workflow
The following diagram illustrates the end-to-end workflow for the production of this compound, from raw materials to the final, purified product.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Welcome to the technical support guide for the synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this key chemical intermediate. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Fundamentals & Strategy
Question 1: What is the most common and high-yielding synthetic route for this compound?
The most effective and scalable approach involves a two-step synthesis.[1] The first step is the N-hydroxymethylation of phthalimide using formaldehyde. The second step involves the catalytic hydrogenation of the aromatic ring of the resulting N-hydroxymethylphthalimide to yield the final saturated product. This route has been reported to achieve an overall yield of over 80% with high purity.[1]
Below is a diagram illustrating this recommended synthetic workflow.
Caption: High-level overview of the two-step synthesis.
Section 2: Troubleshooting the N-Hydroxymethylation Step
This initial step is critical, and yield loss here is common. The reaction involves the addition of formaldehyde to the nitrogen atom of the phthalimide ring.[2]
Question 2: My yield of N-hydroxymethylphthalimide is low, with significant unreacted phthalimide. How can I improve conversion?
Low conversion is typically traced back to suboptimal reaction conditions or reagent stoichiometry.
Causality & Solution:
-
Catalyst Insufficiency: In aqueous media, phthalimide has low solubility. A phase transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) is crucial for transporting the phthalimide anion to the reaction phase, dramatically increasing the reaction rate.[1] Ensure the correct catalyst loading is used.
-
Formaldehyde Stoichiometry: While the reaction is 1:1, formaldehyde can engage in side reactions or polymerize. A slight molar excess of formaldehyde can drive the reaction to completion. However, a large excess can promote the formation of byproducts (see Question 3).
-
Temperature and Time: The reaction requires heating. A temperature range of 50-70°C is typically effective. Monitor the reaction progress (e.g., by TLC or LC) to ensure it has run to completion, which may take several hours.[1]
Optimized Conditions for N-Hydroxymethylation[1]
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Solvent | Water | Green, economical, and effective with a PTC. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficiently facilitates inter-phase reaction. |
| Catalyst Loading | 0.01-0.3:1 (w/w) to Phthalimide | Balances reaction rate and cost. |
| Formaldehyde | 1.1 - 1.5 molar equivalents | Ensures complete conversion of phthalimide. |
| Temperature | 50 - 70 °C | Provides sufficient energy for activation without promoting side reactions. |
| Time | 4 - 6 hours | Typically sufficient for complete conversion. |
Question 3: I'm observing a significant amount of a white, insoluble byproduct. What is it and how can I prevent its formation?
This is a classic issue in hydroxymethylation reactions. The byproduct is almost certainly bis(phthalimidomethyl) ether .
Causality & Solution:
This ether is formed when the desired N-hydroxymethylphthalimide product (an alcohol) reacts with another molecule of phthalimide's N-H group in a condensation reaction, eliminating water.[2][3] This secondary reaction is often promoted by overly acidic conditions or excessive heating.
Prevention Strategy:
-
Controlled Formaldehyde Addition: Add the formaldehyde solution dropwise to the heated phthalimide suspension. This maintains a low instantaneous concentration of the hydroxymethyl intermediate, minimizing its chance to react with remaining phthalimide.
-
pH Control: The reaction should not be strongly acidic. While the reaction proceeds without pH adjustment in a PTC system, ensure no acid carryover from previous steps if using recycled materials.
-
Temperature Management: Avoid exceeding the recommended temperature range (50-70°C). Higher temperatures can accelerate the condensation side reaction.
Caption: Competing reaction pathways in N-hydroxymethylation.
Section 3: Troubleshooting the Catalytic Hydrogenation Step
Question 4: The hydrogenation of the aromatic ring is slow or incomplete. What factors should I investigate?
Incomplete hydrogenation leaves you with a mixture of starting material and product, complicating purification.
Causality & Solution:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is the standard. Ensure you are using a high-quality catalyst with good activity. If reusing catalyst, be aware that its activity will decrease over time. The catalyst can also be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.
-
Hydrogen Pressure & Temperature: Hydrogenation of an aromatic ring is energetically demanding. Sufficient hydrogen pressure and temperature are required to achieve a reasonable reaction rate. A patent-described range is 0.5-2.5 MPa at 80-120°C.[1] Start with mid-range values and adjust as needed.
-
Agitation: This is a triphasic reaction (solid catalyst, liquid substrate, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.
Recommended Hydrogenation Parameters[1]
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Catalyst | 5-10% Pd/C | Standard catalyst for aromatic hydrogenation. |
| Catalyst Loading | 0.01-0.3:1 (w/w) to Substrate | A higher loading increases rate but also cost. |
| Hydrogen Pressure | 0.5 - 2.5 MPa | Drives the equilibrium towards the hydrogenated product. |
| Temperature | 80 - 120 °C | Overcomes the activation energy of aromatic reduction. |
| Reaction Time | 8 - 10 hours | Ensure sufficient time for full conversion. |
Section 4: Workup & Purification
Question 5: I am losing a significant amount of product during aqueous workup and purification. Why is this happening?
The N-hydroxymethyl group is susceptible to hydrolysis, especially under basic conditions.
Causality & Solution:
The N-CH₂OH bond is essentially a hemiaminal, which can readily revert to the imide (phthalimide) and formaldehyde. This degradation is catalyzed by both strong acid and, more significantly, strong base.[4] If your workup involves a basic wash (e.g., with NaOH) to remove acidic impurities, you are likely cleaving your product.
Robust Workup & Purification Protocol:
-
Post-Hydrogenation: After the reaction, cool the vessel, vent the hydrogen, and filter the mixture to recover the Pd/C catalyst. The catalyst can often be reused.[1]
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Recrystallization (Key to Purity):
-
For N-hydroxymethylphthalimide (Intermediate): A mixed solvent system of acetone and water (e.g., 3:1 or 4:1 ratio) is effective. Dissolve the crude product in the solvent mixture at 55-60°C, then cool slowly to 0-5°C to induce crystallization.[1]
-
For the Final Product: Toluene is an excellent choice for recrystallization. Dissolve the crude solid in hot toluene, then cool to -5 to 0°C to crystallize the pure this compound.[1] This step efficiently removes non-polar impurities.
-
Question 6: How can I verify the purity and identity of my final product?
Standard analytical techniques are sufficient.
-
Melting Point: The pure product should have a sharp melting point in the range of 81-85°C.[5] A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the disappearance of aromatic protons and the appearance of aliphatic cyclohexane protons, while retaining the key N-CH₂-OH signals.
-
Liquid Chromatography (LC): As demonstrated in validation literature, LC is an excellent tool for determining purity with high accuracy.[1]
References
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. (CN106279313A).
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (2021). RSC Advances. National Center for Biotechnology Information. [Link]
-
Hydroxymethylation. Wikipedia. [Link]
-
Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. (1989). Journal of Pharmaceutical and Biomedical Analysis. PubMed. [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
Technical Support Center: Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Introduction: Welcome to the technical support guide for the synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This molecule is a key intermediate, notably in the production of synthetic pyrethroid insecticides such as tetramethrin. The synthesis, which primarily involves the reaction of 3,4,5,6-tetrahydrophthalimide with formaldehyde, appears straightforward but is often plagued by side reactions and product instability that can significantly impact yield and purity.
This guide is structured to provide researchers, chemists, and production scientists with practical, field-proven insights into identifying, troubleshooting, and preventing common issues encountered during this synthesis. We will delve into the causality behind experimental choices, offering robust protocols and a clear understanding of the underlying chemistry to ensure reproducible, high-quality results.
Section 1: The Core Synthesis and Critical Parameters
The primary reaction is the N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide using formaldehyde. This is a reversible addition reaction where the imide nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of formaldehyde.
Main Reaction Pathway:
Caption: The reversible reaction for this compound synthesis.
Achieving high yield and purity is dependent on carefully controlling several parameters that shift the equilibrium towards the product and minimize side reactions.
| Parameter | Recommended Range | Rationale & Expert Insight |
| pH | 7.5 - 9.0 | The reaction is base-catalyzed. A slightly alkaline medium facilitates the deprotonation of the imide nitrogen, enhancing its nucleophilicity. However, strongly basic conditions (pH > 10) can promote the reverse reaction and lead to hydrolysis of the imide ring.[1] |
| Temperature | 40 - 60 °C | This is an exothermic reaction. Insufficient cooling can lead to runaway temperatures, promoting formaldehyde polymerization and product degradation. Lower temperatures slow the reaction, while excessively high temperatures shift the equilibrium back to the starting materials. |
| Reactant Ratio | 1:1 to 1:1.2 (Imide:Formaldehyde) | A slight excess of formaldehyde can help drive the reaction to completion. However, a large excess increases the risk of forming polymeric byproducts and complicates purification. |
| Solvent | Water, Ethanol, or aqueous mixtures | Water is a common and environmentally benign solvent.[2] The use of co-solvents like ethanol can improve the solubility of the starting imide. The choice of solvent also influences the recrystallization and purification steps.[2] |
| Formaldehyde Source | 37% Aqueous Solution (Formalin) | Use fresh, high-quality formalin. Older solutions may contain significant amounts of precipitated paraformaldehyde or formic acid (from oxidation), which can introduce impurities and alter the reaction pH. |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yield is the most frequent complaint and typically points to issues with the reaction equilibrium or product degradation.
-
Cause 1: Unfavorable Equilibrium: The reaction is reversible. If the conditions are not optimal, the equilibrium will not favor the product.
-
Solution: Ensure the pH is maintained between 7.5 and 9.0 using a mild base (e.g., sodium carbonate or triethylamine). This catalytic effect is crucial for pushing the reaction forward. Also, check your temperature control; it should be kept stable within the 40-60 °C range.
-
-
Cause 2: Product Degradation: The N-hydroxymethyl bond is labile, particularly in the presence of strong acids or bases, or at elevated temperatures during workup.[1]
-
Solution: After the reaction is complete, neutralize the mixture to a pH of ~7.0 before any concentration or isolation steps. Avoid prolonged heating. When removing the solvent, use a rotary evaporator under reduced pressure at a bath temperature not exceeding 50 °C.
-
-
Cause 3: Premature Precipitation: If the product is insoluble in the reaction medium, it may precipitate out, coating the unreacted starting material and preventing the reaction from going to completion.
-
Solution: Consider using a co-solvent like ethanol to improve the solubility of all components throughout the reaction. Vigorous stirring is also essential to maintain a homogenous slurry.
-
Q2: My final product is contaminated with a significant amount of a white, insoluble polymer. What is it and how can I prevent it?
A2: This is almost certainly paraformaldehyde, the solid polymer of formaldehyde. Formaldehyde's high reactivity makes it prone to self-polymerization, especially under the wrong conditions.[3][4]
-
Prevention 1: Use High-Quality Reagents: Use a fresh bottle of stabilized formalin (which typically contains methanol). Older solutions or non-stabilized formaldehyde are more likely to polymerize.
-
Prevention 2: Strict Temperature Control: Do not allow the reaction temperature to exceed 60 °C. The polymerization of formaldehyde is accelerated by heat. Add the formaldehyde solution dropwise to the heated imide suspension to better control the reaction exotherm.
-
Prevention 3: pH Management: While the reaction requires a basic catalyst, excessively high pH can also promote formaldehyde side reactions. Maintain the pH strictly within the recommended 7.5-9.0 range.
Q3: My spectral analysis (e.g., MS, NMR) indicates a major impurity with a molecular weight of approximately 328 g/mol . What is this byproduct?
A3: This high-molecular-weight impurity is likely Bis(3,4,5,6-tetrahydrophthalimidomethyl) ether . It forms when two molecules of the N-hydroxymethyl product condense with the elimination of a water molecule. This is a classic side reaction for N-hydroxymethyl compounds.[5]
Caption: Common side reactions originating from the target product.
-
Mechanism: The hydroxyl group of one product molecule is protonated (under slightly acidic conditions) or activated, and then attacked by the hydroxyl oxygen of a second molecule, leading to ether formation.
-
Prevention:
-
Stoichiometry Control: Avoid using a large excess of formaldehyde. Carefully control the stoichiometry to be as close to 1:1 as feasible while still achieving full conversion of the imide.
-
Temperature and Time: Minimize reaction time and temperature after the starting material has been consumed. Prolonged reaction times at elevated temperatures can favor this condensation reaction.
-
Workup: Process the reaction mixture promptly upon completion.
-
Q4: During purification by recrystallization, I'm getting an oil instead of crystals, or the isolated product quickly degrades. What's wrong?
A4: This points to either residual impurities preventing crystallization or, more likely, product instability under the purification conditions.
-
Cause 1: Impurities: The presence of the bis-ether byproduct or unreacted starting materials can inhibit crystal lattice formation.
-
Solution: First, ensure the reaction has gone to completion via TLC or LC-MS. If impurities are the issue, try a different recrystallization solvent system. A common and effective method is using an acetone-water or ethanol-water mixture.[2] Dissolve the crude product in a minimal amount of the hot alcohol, then slowly add water until turbidity appears. Cool slowly to promote crystal growth.
-
-
Cause 2: Hydrolytic Instability: The product can revert to the starting imide and formaldehyde in solution, especially if the solvent is not neutral or if heated for too long.[1]
-
Solution: Use neutral, deionized water in your solvent mixtures. Do not boil the solution for an extended period to dissolve the solid. Heat just enough to achieve dissolution, then cool. For storage, keep the final product in a cool, dry, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is highly effective. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 ratio). The starting imide is less polar than the N-hydroxymethyl product. The reaction is complete when the spot corresponding to the starting imide is no longer visible.
-
-
Can I use paraformaldehyde instead of formalin?
-
Yes, paraformaldehyde can be used as a source of formaldehyde. It must be depolymerized in situ or just before the reaction, typically by heating in the reaction solvent with a catalytic amount of base. While this avoids adding water, it can be more difficult to control the exact concentration of available formaldehyde.
-
-
How do I remove unreacted 3,4,5,6-tetrahydrophthalimide from my final product?
-
The starting imide has lower solubility in many polar solvents compared to the product. A carefully chosen recrystallization can often solve this. For example, the product is generally more soluble in acetone or ethanol than the starting imide. Washing the crude solid with a cold, non-polar solvent like diethyl ether can also help remove residual, less polar starting material before recrystallization.
-
-
What are the ideal storage conditions for this compound?
-
Store as a dry solid at low temperatures (2-8 °C). Protect it from moisture and light. The compound is prone to slow degradation, so it is best to use it relatively soon after synthesis or re-purify if it has been stored for an extended period.
-
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a self-validating system. Adherence to the specified control points is critical for success.
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4,5,6-tetrahydrophthalimide (15.1 g, 0.1 mol) and deionized water (75 mL).
-
pH Adjustment: Begin stirring to form a slurry. Add a small amount of 1 M sodium carbonate solution dropwise until the pH of the slurry reaches 8.0-8.5.
-
Heating: Heat the mixture to 50 °C with stirring.
-
Formaldehyde Addition (Critical Control Point): Add 37% aqueous formaldehyde solution (8.9 g, ~0.11 mol) to the dropping funnel. Add the formaldehyde dropwise to the slurry over 30-45 minutes, ensuring the internal temperature does not rise above 60 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 55-60 °C for 2 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane). The reaction is complete when the starting material spot (higher Rf) has disappeared.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product should precipitate as a white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).
-
Drying: Dry the solid in a vacuum oven at 45-50 °C to a constant weight. (Expected crude yield: 85-92%).
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol (~80 °C) and swirl until the solid is fully dissolved.
-
Precipitation: Slowly add warm deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy.
-
Crystal Growth: Add another drop or two of hot ethanol to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature. For best results, then place it in a refrigerator (4 °C) for several hours.
-
Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of a cold 1:1 ethanol/water mixture, and dry under vacuum at 45 °C.
References
- Google Patents.Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
G. J. Wright, et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Dalton Transactions. [Link]
-
J. V. K. Hunn, et al. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PrepChem.com. Synthesis of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide.[Link]
-
Y. Wang, et al. (2023). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. ACS Catalysis. [Link]
-
PubChem. 1,2,3,6-Tetrahydrophthalimide. National Center for Biotechnology Information. [Link]
-
EURL-Pesticides.eu. Quantification of Residues of Folpet and Captan in QuEChERS Extracts.[Link]
-
PubChem. N-(hydroxymethyl)phthalimide. National Center for Biotechnology Information. [Link]
- Google Patents.Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide.
-
M. K. Tibbetts, et al. (2018). Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis. Chemical Communications. [Link]
-
A. Angioni, et al. (2003). GC-ITMS determination and degradation of captan during winemaking. Journal of Agricultural and Food Chemistry. [Link]
-
M. G. M. de Souza, et al. (2024). Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study. RSC Advances. [Link]
-
A. C. B. Burtoloso, et al. (2024). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells.[Link]
-
A. C. B. Burtoloso, et al. (2024). Formaldehyde surrogates in multicomponent reactions.[Link]
- Google Patents.Tetrahydrophthalimides, and their production and use as herbicides.
-
ResearchGate. Chemical structures of captan (a), folpet (b), and metalaxyl (c).[Link]
-
RIVM. List of processing factors.[Link]
Sources
- 1. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 3. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 4. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Welcome to the dedicated technical support resource for the purification of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (CAS No: 4887-42-7). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. Our approach is grounded in practical, field-proven experience to help you navigate the common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities in this compound synthesis typically originate from unreacted starting materials, by-products, or degradation products.[1][2] Common impurities can include:
-
Unreacted Starting Materials: Phthalimide and formaldehyde may be present if the initial reaction is incomplete.[3][4]
-
Intermediate Products: N-hydroxymethylphthalimide, the precursor before the hydrogenation step, can be a significant impurity.[3]
-
By-products of Side Reactions: Depending on the reaction conditions, various side-products may form.
-
Degradation Products: The imide group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of other related compounds.[5]
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as acetone, water, or toluene, may be retained in the final product.[2][3]
Q2: What is the recommended purification method for this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying this compound.[3] The choice of solvent is critical and depends on the impurity profile. A mixture of acetone and water has been shown to be effective.[3] For certain impurities, recrystallization from toluene can also yield high-purity product.[3]
Q3: What are the key solubility properties of this compound that I should be aware of during purification?
A3: Understanding the solubility profile is crucial for selecting an appropriate recrystallization solvent. This compound exhibits the following solubility characteristics[6]:
-
Very soluble in: N,N-Dimethylformamide (DMF)
-
Soluble in: Methanol
-
Sparingly soluble in: Glacial acetic acid
-
Very slightly soluble in: Chloroform
-
Practically insoluble in: Water
An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a preferred method for quantitative purity analysis.[2][5] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and to monitor the progress of the purification.[5] Additionally, melting point determination can be a good indicator of purity; a sharp melting point range close to the literature value (81-85 °C or 152-156 °C, literature values vary) suggests high purity.[6][7][8]
Troubleshooting Guide for Purification
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Product Obtained After Recrystallization
Possible Cause:
-
Incomplete removal of a low-melting impurity: The presence of certain impurities can lower the melting point of the mixture, resulting in an oily product.
-
Supersaturation: The solution may be too concentrated, leading to the product "oiling out" instead of crystallizing.
-
Inappropriate solvent system: The chosen solvent may not be ideal for inducing crystallization of the desired compound.
Troubleshooting Steps:
-
Solvent System Modification: Try a different solvent or a combination of solvents. If you are using a single solvent, consider adding a co-solvent in which the compound is less soluble to induce crystallization.
-
Gradual Cooling: Ensure the hot, saturated solution is cooled slowly to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous or oily product.
-
Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Issue 2: Low Recovery of Purified Product
Possible Cause:
-
Excessive solvent volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature crystallization: The product may crystallize out of solution before the hot filtration step, leading to loss of product.
-
Incomplete precipitation: The solution may not have been cooled to a sufficiently low temperature to maximize crystal formation.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Maintain Temperature During Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration.
-
Sufficient Cooling: Ensure the filtrate is cooled to a low temperature (e.g., 0-5 °C in an ice bath) to maximize the yield of crystals.[3]
-
Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to determine if a significant amount of product remains. If so, consider concentrating the mother liquor and performing a second crystallization.
Issue 3: Persistent Impurities in the Final Product
Possible Cause:
-
Co-crystallization: The impurity may have similar solubility properties to the desired compound, leading to its incorporation into the crystal lattice.
-
Inadequate washing of crystals: Residual mother liquor containing impurities may remain on the surface of the crystals.
-
Degradation during purification: The compound may be degrading during the purification process, for instance, due to prolonged heating.
Troubleshooting Steps:
-
Alternative Purification Technique: If recrystallization is ineffective, consider using column chromatography for separation based on polarity differences.
-
Thorough Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Minimize Heat Exposure: Avoid prolonged heating of the solution during recrystallization to minimize the risk of thermal degradation.
-
pH Control: If degradation is suspected due to pH sensitivity, ensure the solvent system is neutral.[9]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of this compound using an acetone-water solvent system, as adapted from synthetic procedures.[3]
Materials:
-
Crude this compound
-
Acetone
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 3:1 or 4:1 acetone-water solution and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone-water solution.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Oily Product | Incomplete removal of low-melting impurity; Supersaturation; Inappropriate solvent. | Modify solvent system; Slow cooling; Seed the solution; Scratch the flask. |
| Low Recovery | Excessive solvent; Premature crystallization; Incomplete precipitation. | Optimize solvent volume; Preheat filtration apparatus; Ensure sufficient cooling; Analyze mother liquor. |
| Persistent Impurities | Co-crystallization; Inadequate washing; Degradation. | Use column chromatography; Wash crystals thoroughly with cold solvent; Minimize heat exposure; Control pH. |
| Product Degradation | High temperature; Unfavorable pH. | Use lower boiling point solvents if possible; Avoid prolonged heating; Use neutral solvents.[9] |
Purification Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
European Union Reference Laboratory for Pesticides. (2017, April 6). Quantification of Residues of Folpet and Captan in QuEChERS Extracts. Retrieved from [Link]
-
PubChem. (n.d.). N-(hydroxymethyl)phthalimide. Retrieved from [Link]
-
MDPI. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Journal of Current Pharma Research. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 8. This compound | 4887-42-7 [chemicalbook.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Degradation of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in aqueous solutions. As a key intermediate in the synthesis of the pyrethroid insecticide Tetramethrin, understanding its aqueous degradation is critical for process optimization, formulation stability, and environmental fate studies.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound.
Q1: What is the primary degradation pathway of this compound in an aqueous solution?
A1: The primary degradation pathway is hydrolysis, which involves the cleavage of the N-hydroxymethyl group to yield 3,4,5,6-tetrahydrophthalimide and formaldehyde. This reaction is analogous to the degradation of similar N-hydroxymethyl compounds, such as N-(hydroxymethyl)phthalimide, which readily converts to phthalimide under aqueous conditions.[2]
Q2: How does pH affect the degradation rate?
A2: The degradation of this compound is significantly influenced by pH. The hydrolysis is base-catalyzed, meaning the degradation rate increases substantially in alkaline (high pH) conditions. In contrast, the compound is more stable in acidic to neutral aqueous solutions. Studies on the closely related N-(hydroxymethyl)phthalimide show that its conversion to phthalimide is rapid in the presence of sodium hydroxide, while being almost undetectable at a pH of 9.0 over a short timeframe.[2]
Q3: What are the expected degradation products?
A3: The primary and immediate degradation products are 3,4,5,6-tetrahydrophthalimide and formaldehyde . Under prolonged exposure to harsh conditions (e.g., strong acid or base), the 3,4,5,6-tetrahydrophthalimide ring may undergo further hydrolysis. This secondary degradation involves the opening of the imide ring to form 3,4,5,6-tetrahydrophthalamic acid , which can then further hydrolyze to cis-4-cyclohexene-1,2-dicarboxylic acid and ammonia.[3]
Q4: Is this compound sensitive to temperature?
A4: Yes, like most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. Therefore, for stability studies, it is crucial to control and monitor the temperature of the aqueous solution. For long-term storage of the compound in solution, refrigeration is recommended to minimize degradation.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its primary degradation product, 3,4,5,6-tetrahydrophthalimide. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the more volatile degradation products, though thermal degradation in the injector can be a concern for the parent compound and its primary degradation product.[3][4]
Section 2: Troubleshooting Experimental Issues
This section provides a troubleshooting guide in a question-and-answer format to address specific problems you may encounter during your experiments.
Q1: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
A1: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.
-
Solution: Use a column with high-purity silica and effective end-capping. Alternatively, you can add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (0.1-0.5%) to block the active silanol sites. Adjusting the mobile phase to a lower pH (e.g., pH 3) can also suppress silanol ionization and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as possible while still ensuring sample solubility.
-
Q2: I am seeing "ghost peaks" in my HPLC chromatogram during a gradient run. What are they and how do I get rid of them?
A2: Ghost peaks are unexpected peaks that appear in a chromatogram, often during gradient elution. They are typically caused by contaminants in the mobile phase or carryover from previous injections.
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that accumulate on the column at low organic concentrations and elute as the organic concentration increases during a gradient.
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.
-
Solution: Ensure your autosampler's wash protocol is effective. Use a strong solvent in your wash solution to thoroughly clean the needle and injection port between injections.
-
-
System Contamination: Contaminants can build up in various parts of the HPLC system, such as the pump seals, mixer, or injector.
-
Solution: Regularly flush your system with a strong solvent (e.g., isopropanol) to remove accumulated contaminants.
-
Q3: My quantitative results for the degradation study are not reproducible. What are the potential sources of error?
A3: Lack of reproducibility in degradation studies can stem from several factors:
-
Inconsistent Temperature Control: Small variations in temperature can significantly affect the degradation rate.
-
Solution: Use a temperature-controlled water bath or incubator for your degradation experiments. Ensure the temperature is stable and accurately monitored throughout the study.
-
-
Inaccurate pH Measurement and Control: The degradation rate is highly pH-dependent.
-
Solution: Use a calibrated pH meter to accurately measure the pH of your buffer solutions. Ensure your buffers have sufficient capacity to maintain a stable pH throughout the experiment, especially if the degradation process releases acidic or basic byproducts.
-
-
Sample Preparation Variability: Inconsistent sample dilution or extraction can lead to variable results.
-
Solution: Use calibrated pipettes and volumetric flasks. Develop and strictly follow a standardized sample preparation protocol.
-
-
Instability of the Analyte in the Autosampler: If the analyte is unstable at room temperature, it may degrade in the autosampler vial before injection.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).
-
Section 3: Experimental Protocols and Data
This section provides detailed protocols for conducting degradation studies and presenting the data.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for a forced degradation study to identify potential degradation products under various stress conditions.[7][8]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers
-
Volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified time.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified time. Note: Alkaline hydrolysis is expected to be rapid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer (e.g., pH 7 phosphate buffer) at an elevated temperature (e.g., 80 °C).
-
-
Sample Neutralization and Dilution: After the specified incubation time, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Data Presentation:
Summarize the quantitative data from your degradation studies in a clear and organized table.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Parent Compound Remaining | % 3,4,5,6-tetrahydrophthalimide | Other Degradation Products (%) |
| 0.1 M HCl | 24 | 60 | 95.2 | 4.1 | < 0.5 |
| 0.1 M NaOH | 1 | 25 | < 1.0 | 98.5 | < 0.5 |
| 3% H₂O₂ | 24 | 25 | 88.7 | 9.5 | 1.8 |
| Neutral Buffer (pH 7) | 24 | 80 | 75.4 | 23.1 | 1.5 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Section 4: Visualizing Degradation Pathways and Workflows
Visual diagrams can aid in understanding the degradation process and experimental design.
Degradation Pathway of this compound
Caption: Proposed aqueous degradation pathway of this compound.
Experimental Workflow for Degradation Kinetics Study
Caption: Workflow for a kinetic study of aqueous degradation.
References
- Vertex AI Search.
-
Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
PubMed. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]
-
Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]
-
PubMed. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. [Link]
-
ResearchGate. Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide. [Link]
-
PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. [Link]
-
ResearchGate. pH-rate profiles for the hydrolysis of DNT, IMD and THM. [Link]
-
ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
-
ResearchGate. Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides. [Link]
-
eurl-pesticides.eu. Quantification of Residues of Folpet and Captan in QuEChERS Extracts. [Link]
-
PubMed. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. [Link]
-
PubMed. GC-ITMS determination and degradation of captan during winemaking. [Link]
-
ResearchGate. The degradation curves of captan, tetrahydrophthalimide and thiophosgene. [Link]
-
Shimadzu. eC212 Analysis of Captan, Folpet and Their Derivatives in Water by APCI-LCMS-8060. [Link]
-
PubMed. Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS. [Link]
-
ResearchGate. pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine... [Link]
-
Environmental Science: Water Research & Technology (RSC Publishing). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. [Link]
-
ResearchGate. pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... [Link]
-
NIH. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. [Link]
-
Adam Mickiewicz University. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. [Link]
-
MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Welcome to the technical support center for N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with this compound, offering explanations and actionable solutions.
Problem 1: Rapid Degradation of the Compound in Aqueous Solution.
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC or LC-MS analysis over a short period.
-
A noticeable decrease in the pH of unbuffered aqueous solutions.
-
Inconsistent results in bioassays.
Root Cause Analysis: N-hydroxymethyl compounds, including this compound, are susceptible to hydrolysis, particularly in aqueous environments. The stability is highly dependent on the pH of the solution. The primary degradation pathway involves the hydrolysis of the N-hydroxymethyl group, which can lead to the formation of 3,4,5,6-tetrahydrophthalimide and formaldehyde. This reaction is often catalyzed by hydroxide ions, making the compound particularly unstable under alkaline conditions.[1][2][3]
Solutions:
-
pH Control: Maintain the pH of your aqueous solutions in the acidic to neutral range (ideally pH 4-7) to minimize base-catalyzed hydrolysis.[1][4] Use appropriate buffer systems that do not participate in the degradation reaction.
-
Temperature Management: Store stock solutions and experimental samples at reduced temperatures (2-8°C or frozen at -20°C to -80°C) to slow down the rate of hydrolysis.[5][6][7]
-
Aprotic Solvents for Stock Solutions: Whenever possible, prepare stock solutions in a compatible, dry aprotic organic solvent such as DMSO, DMF, or acetonitrile and dilute into aqueous buffers immediately before use.
Problem 2: Inconsistent Solubility or Precipitation in Organic Solvents.
Symptoms:
-
Cloudiness or visible precipitate in the solvent after attempting to dissolve the compound.
-
Lower than expected concentrations when measured spectrophotometrically or by other quantitative methods.
-
Difficulty in achieving desired concentrations for experiments.
Root Cause Analysis: The solubility of this compound, like many organic compounds, varies significantly across different solvents. Factors such as solvent polarity, temperature, and the presence of impurities can affect its solubility. While related compounds like N-hydroxyphthalimide show good solubility in polar organic solvents, the tetrahydro- derivative may have different characteristics.[8][9]
Solutions:
-
Solvent Selection: Refer to solubility data for guidance. For the related compound N-hydroxyphthalimide, the solubility order in some common solvents is DMSO > DMF > THF > methanol.[8] While not identical, this provides a starting point for solvent screening.
-
Temperature Adjustment: Gently warming the solution can increase the solubility of the compound. However, be cautious of potential thermal degradation, especially over extended periods.
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a highly polar solvent like DMSO or DMF can be used to initially dissolve the compound before diluting with a less polar solvent.
-
Purity Check: Ensure the purity of both the compound and the solvent. Impurities can sometimes act as nucleation sites, promoting precipitation.
Problem 3: Unexpected Reaction Products or Side Reactions.
Symptoms:
-
Appearance of multiple unexpected peaks in analytical chromatograms.
-
Discoloration of the solution.
-
Inhibition or unexpected activation in biological assays.
Root Cause Analysis: The N-hydroxymethyl group is a reactive moiety. Besides hydrolysis, it can potentially react with other functional groups present in the experimental system, especially under specific conditions (e.g., presence of strong nucleophiles, high temperatures). The degradation of the parent compound can also lead to the formation of reactive species like formaldehyde, which can then participate in secondary reactions.
Solutions:
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Matrix Effects: Be aware of potential interactions with other components in your formulation or assay medium. For example, primary amines can react with the degradation product formaldehyde.
-
Analytical Monitoring: Utilize techniques like LC-MS/MS to identify and characterize unexpected products.[10] This can provide valuable insights into the degradation pathways and potential side reactions occurring in your specific system.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway is hydrolysis, which involves the cleavage of the N-CH2OH bond. This reaction is typically base-catalyzed and results in the formation of 3,4,5,6-tetrahydrophthalimide and formaldehyde.[2] The rate of this hydrolysis is significantly influenced by the pH of the solution, with faster degradation observed under alkaline conditions.[1][3]
Q2: How does solvent polarity affect the stability of this compound?
While specific data for this compound is limited, for N-hydroxymethyl compounds in general, polar protic solvents (like water and alcohols) can facilitate hydrolysis by stabilizing the transition state of the reaction. Aprotic solvents, both polar (e.g., DMSO, DMF, acetonitrile) and non-polar (e.g., toluene, cyclohexane), are generally preferred for long-term storage as they do not directly participate in hydrolysis.
Q3: What are the ideal storage conditions for solid this compound and its solutions?
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[7]
-
Solutions: Stock solutions should be prepared in a dry, aprotic solvent and stored at low temperatures (-20°C or -80°C). Aqueous solutions should be freshly prepared before use and kept on ice. Avoid repeated freeze-thaw cycles.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its major degradation product, 3,4,5,6-tetrahydrophthalimide. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also highly recommended for its sensitivity and ability to identify and quantify both the parent compound and its metabolites or degradation products.[10] Gas chromatography (GC) may also be applicable, but care must be taken to avoid thermal degradation in the injector port.[4]
Q5: Can this compound be used in cell culture media?
Yes, but with caution. Given its instability in aqueous solutions, it is crucial to prepare a concentrated stock solution in a cell culture compatible solvent like DMSO and then dilute it to the final working concentration in the media immediately before adding it to the cells. It is also advisable to perform time-course experiments to understand the compound's stability in your specific cell culture conditions.
III. Experimental Protocols & Data
Protocol: Assessing the Stability of this compound in a Buffered Aqueous Solution
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Test Solutions: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiation of Stability Study: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to achieve the final desired concentration.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in a cold, aprotic solvent (e.g., acetonitrile) to precipitate proteins if present and to stabilize the compound.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics.
Solubility Data for Structurally Related Compounds
The following table provides solubility data for N-hydroxyphthalimide, a structurally similar compound, which can serve as a preliminary guide for solvent selection.
| Solvent | Mole Fraction Solubility at 298.15 K |
| 2-Methoxyethanol | 0.3807 |
| 2-Ethoxyethanol | 0.2601 |
| 1,4-Dioxane | 0.2307 |
| Acetone | 0.1260 |
| Methanol | 0.06572 |
| Ethanol | 0.06138 |
| Ethyl Acetate | 0.03992 |
| Acetonitrile | 0.04141 |
| (Data for N-hydroxyphthalimide, adapted from available literature)[8] |
IV. Visualizing Degradation Pathways
Diagram: Hydrolytic Degradation of this compound
Caption: Base-catalyzed hydrolysis of this compound.
V. References
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280.
-
Ferreira, E. I., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 26(11), 3354.
-
Smith, J. A., et al. (2019). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of Chemical Education, 96(8), 1756-1761.
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.
-
Waters Corporation. (2018). A New Strategy for the Determination of Captan and Folpet in Food Matrices.
-
ResearchGate. (n.d.). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents.
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2017). Quantification of Residues of Folpet and Captan in QuEChERS Extracts.
-
PubChem. (n.d.). 1,2,3,6-Tetrahydrophthalimide.
-
Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-464.
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
-
Rudraraju, V. S., & Bansal, S. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 6(13), 1839-1855.
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
-
PubChem. (n.d.). N-(hydroxymethyl)phthalimide.
-
ResearchGate. (n.d.). The degradation curves of captan, tetrahydrophthalimide and thiophosgene.
-
Wikipedia. (n.d.). N-Hydroxyphthalimide.
-
MedChemExpress. (n.d.). N-(Hydroxymethyl)phthalimide (Phthalimidomethanol).
-
Scribd. (n.d.). Factors Affecting Stability of Complexes.
-
COP Bela. (n.d.). Module 02 Hydrolysis.
-
Food and Agriculture Organization of the United Nations. (n.d.). Captan (007) Explanation.
Sources
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 10. lcms.cz [lcms.cz]
Technical Support Center: GC-MS Analysis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot effectively.
The Challenge: Understanding the Analyte
This compound presents a unique set of challenges for GC-MS analysis primarily due to its chemical structure. The presence of a polar N-hydroxymethyl group makes the molecule susceptible to thermal degradation in the hot environment of the GC injector. This inherent instability can lead to a variety of analytical problems, including poor reproducibility, inaccurate quantification, and even complete absence of the target analyte peak.
This guide will walk you through common issues and provide robust solutions, with a strong emphasis on derivatization as a key strategy for successful analysis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Absence of Target Analyte Peak and Appearance of a Degradant Peak
Question: Why am I not seeing a peak for this compound, but instead I see a prominent peak corresponding to 3,4,5,6-tetrahydrophthalimide?
Answer: This is a classic sign of thermal degradation within the GC inlet.[1][2] The N-hydroxymethyl group is thermally labile and can be cleaved off in the hot injector port, leading to the formation of its more stable metabolite, 3,4,5,6-tetrahydrophthalimide. This is a well-documented issue for similar compounds like the fungicide captan, which degrades to tetrahydrophthalimide (THPI) during GC analysis.[1][3][4][5]
Troubleshooting Steps:
-
Lower the Injector Temperature: The most immediate step is to reduce the injector temperature. However, lowering it too much can lead to incomplete vaporization and peak broadening. A systematic approach is recommended, starting from a lower temperature (e.g., 200 °C) and gradually increasing it to find an optimal balance.
-
Use a Deactivated Liner: Active sites in the injector liner can catalyze the degradation of thermally sensitive compounds.[6][7][8] Ensure you are using a high-quality, deactivated liner. If you have been using the same liner for many injections, it may be contaminated and require replacement.
-
Consider an Alternative Injection Technique: While splitless injection is common for trace analysis, it can increase the residence time of the analyte in the hot injector, promoting degradation.[9] If possible, experimenting with a split injection with a high split ratio can minimize this time.
-
The Most Robust Solution: Derivatization: The most effective way to prevent thermal degradation is to chemically modify the N-hydroxymethyl group to make it more stable. Silylation is the recommended derivatization technique for this purpose.[10][11][12][13]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows a tailing or fronting peak for my analyte. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue in GC and can be caused by several factors, especially for polar compounds like this compound.
-
Peak Tailing: This is often due to active sites in the analytical system that interact with the polar hydroxyl group of your analyte.[7][8] These interactions delay the elution of a portion of the analyte molecules, resulting in a "tail."
-
Solutions:
-
System Deactivation: Ensure your entire system, from the injector liner to the column, is properly deactivated.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual impurities.
-
Derivatization: Silylation will cap the polar hydroxyl group, reducing its ability to interact with active sites and significantly improving peak shape.[10][12]
-
-
-
Peak Fronting: This typically indicates column overload, where too much sample has been injected for the column's capacity.[6][7]
-
Solutions:
-
Dilute Your Sample: The simplest solution is to dilute your sample and reinject.
-
Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
-
Issue 3: Poor Sensitivity and Low Signal-to-Noise Ratio
Question: I am struggling to get a good signal for my analyte, even at what should be detectable concentrations. What can I do to improve sensitivity?
Answer: Low sensitivity can be a result of several factors, including analyte degradation, poor chromatography, or issues with the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Key Considerations:
-
Derivatization: This is often the most impactful solution for improving sensitivity as it not only prevents degradation but also improves chromatographic performance, leading to sharper, more intense peaks.[10][13]
-
Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned. A poorly tuned instrument will have inherently low sensitivity.
-
System Leaks: Air leaks in the GC system can lead to a high baseline and damage the column's stationary phase, reducing signal-to-noise.[7][9]
The Definitive Solution: Derivatization with Silylation
For robust and reproducible analysis of this compound, derivatization is highly recommended. Silylation is a common and effective technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10][12][14] This modification increases the volatility and thermal stability of the analyte.[10][13]
Silylation Workflow
Caption: Silylation derivatization workflow for GC-MS analysis.
Detailed Silylation Protocol
This protocol provides a general guideline. Optimization of reagent volumes, temperature, and time may be necessary for your specific application.
Materials:
-
Sample containing this compound
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice.
-
Anhydrous solvent: Pyridine or Acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: If your sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[12][15]
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. The use of a catalyst like TMCS can improve the reaction efficiency for hindered hydroxyl groups.[16]
-
Mixing: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Place the vial in a heating block at 70 °C for 45 minutes. The optimal temperature and time should be determined empirically.[10]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Quantitative Data for Method Development
| Parameter | Recommended Range | Rationale |
| Injector Temperature | 200 - 250 °C | Lower temperatures minimize thermal degradation. Start low and increase as needed for efficient vaporization. |
| Oven Program Start Temp | 50 - 80 °C | A lower starting temperature helps in focusing the analytes at the head of the column, leading to sharper peaks. |
| Oven Ramp Rate | 10 - 20 °C/min | A moderate ramp rate provides good separation without excessively long run times. |
| Derivatization Temperature | 60 - 80 °C | Ensures a sufficient reaction rate for complete derivatization.[10] |
| Derivatization Time | 30 - 60 min | Allows the reaction to go to completion.[10] |
| Silylation Reagent | BSTFA + 1% TMCS, MSTFA | These are common and effective silylating agents for hydroxyl groups.[11][15][16] |
An Important Note on Alternative Methodologies
For analytes like this compound that are prone to thermal degradation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be a more robust and reliable analytical technique.[2][17] LC-MS/MS analysis is performed at or near room temperature, thus eliminating the issue of thermal degradation. If you continue to face insurmountable challenges with GC-MS, exploring LC-MS/MS is a worthwhile consideration.
References
-
The Bumbling Biochemist. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Villa, J. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
-
Bibel, H. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Anonymous. (n.d.). GC Derivatization. Retrieved from [https://www.mnsu.edu/cosmic/chem/courses/412/GC Derivatization.pdf]([Link] Derivatization.pdf)
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2017, April 6). Quantification of Residues of Folpet and Captan in QuEChERS Extracts. Retrieved from [Link]
- Angioni, A., et al. (2003). GC-ITMS Determination and Degradation of Captan during Winemaking. Journal of Agricultural and Food Chemistry, 51(23), 6761-6766.
-
Angioni, A., et al. (2003). GC-ITMS determination and degradation of captan during winemaking. Journal of Agricultural and Food Chemistry, 51(23), 6761–6766. [Link]
-
Angioni, A., et al. (2003). GC-ITMS Determination and Degradation of Captan during Winemaking. ACS Publications. Retrieved from [Link]
-
Waters Corporation. (n.d.). A New Strategy for the Determination of Captan and Folpet in Food Matrices. Retrieved from [Link]
- Koni, F. (2019). How Do I Troubleshoot a Problem on My GC-MS?
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(hydroxymethyl)phthalimide. PubChem. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]
- Vivek, K. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 849-850.
-
Das, R., et al. (2019). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Food Chemistry, 300, 125216. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,6-Tetrahydrophthalimide. PubChem. Retrieved from [Link]
-
Bundgaard, H. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]
-
NIST. (n.d.). 1,2,3,6-Tetrahydrophthalimide. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydrophthalimide. PubChem. Retrieved from [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. youtube.com [youtube.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Welcome to the technical support center for the synthesis and optimization of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
I. Reaction Overview and Core Principles
The synthesis of this compound typically involves a two-step process: the hydroxymethylation of phthalimide followed by selective hydrogenation.[1] A common method for hydroxymethylation involves the reaction of an N-H bond with formaldehyde.[2]
The overall reaction scheme can be visualized as follows:
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield in the Hydroxymethylation Step
Question: My yield of N-Hydroxymethylphthalimide is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the hydroxymethylation of phthalimide can stem from several factors, primarily related to reaction equilibrium, reagent stability, and reaction conditions.
Causality and Solutions:
-
Incomplete Reaction: The reaction between phthalimide and formaldehyde is reversible. To drive the reaction towards the product, an excess of formaldehyde is often used.[3]
-
Protocol: A typical molar ratio of phthalimide to formaldehyde is 1:1.1.[3] Consider increasing the formaldehyde concentration incrementally to push the equilibrium forward.
-
-
Suboptimal Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the product or undesired side reactions.
-
Protocol: A recommended temperature range is 98-102°C with a reflux reaction for approximately 2.5 hours.[3]
-
-
Poor Solubility of Phthalimide: Phthalimide has limited solubility in many common organic solvents.[3] If the phthalimide is not adequately dissolved, the reaction will be slow and incomplete.
-
pH of the Reaction Mixture: The pH can influence the reactivity of both the phthalimide and formaldehyde.
-
Insight: While not always explicitly stated, the reaction is typically carried out under neutral to slightly basic conditions. Strongly acidic or basic conditions can lead to hydrolysis of the phthalimide or Cannizzaro-type reactions with formaldehyde.
-
Experimental Workflow: Optimizing Hydroxymethylation
Caption: Troubleshooting workflow for low hydroxymethylation yield.
Problem 2: Side Product Formation
Question: I am observing significant side product formation during my reaction. What are these impurities and how can I minimize them?
Answer:
The most common side product is bis(phthalimidomethyl) ether, which forms from the reaction of N-hydroxymethylphthalimide with another molecule of phthalimide.[4]
Minimization Strategies:
-
Control of Stoichiometry: Using a large excess of formaldehyde can favor the formation of the desired N-hydroxymethyl product over the ether.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of the bis-ether. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Water Content: The presence of water can help to suppress the formation of the bis-ether by keeping the formaldehyde in its hydrated form (methylene glycol).
Problem 3: Inefficient Hydrogenation
Question: The hydrogenation of N-Hydroxymethylphthalimide to this compound is slow or incomplete. How can I improve this step?
Answer:
Inefficient hydrogenation is often linked to catalyst activity, reaction conditions, or impurities in the starting material.
Key Parameters and Solutions:
| Parameter | Recommended Condition | Troubleshooting Tips |
| Catalyst | Pd/C, Pt/C, or Raney Ni are effective.[1] | - Ensure the catalyst is fresh and active. - The weight ratio of catalyst to N-hydroxymethylphthalimide can be in the range of 0.01-0.3:1.[1] |
| Hydrogen Pressure | 0.5-2.5 MPa.[1] | - Check for leaks in the hydrogenation apparatus. - Higher pressures generally increase the reaction rate. |
| Temperature | 80-120 °C.[1] | - Ensure uniform heating of the reaction vessel. |
| Reaction Time | 8-10 hours.[1] | - Monitor the reaction progress to determine the optimal time. |
| Solvent | Toluene is a suitable solvent for recrystallization after the reaction.[1] | - The solvent used during the hydrogenation should be inert under the reaction conditions. |
| Substrate Purity | High purity N-Hydroxymethylphthalimide. | - Impurities from the previous step can poison the catalyst. Purify the intermediate if necessary. |
Problem 4: Product Decomposition
Question: My final product, this compound, seems to be decomposing during workup or storage. What are the stability issues?
Answer:
N-hydroxymethyl compounds can be susceptible to degradation, particularly under harsh pH conditions or elevated temperatures. N-(hydroxymethyl)phthalimide, a related compound, shows increased degradation in the presence of bases.[5] While 1,2,3,6-tetrahydrophthalimide itself is relatively stable, the hydroxymethyl group introduces a potential point of instability.[6]
Stabilization Strategies:
-
pH Control: During workup, avoid strongly acidic or basic conditions. Maintain a pH close to neutral.
-
Temperature: Perform purification steps, such as recrystallization, at the lowest effective temperature. For example, after dissolving in hot toluene, cooling to -5 to 0°C can aid in crystallization while minimizing degradation.[1]
-
Storage: Store the final product in a cool, dry, and dark place.
III. Frequently Asked Questions (FAQs)
Q1: What is the best source of formaldehyde for this reaction?
An aqueous solution of formaldehyde (formalin) is commonly used and is effective.[1] Using paraformaldehyde is also an option, but it may require different reaction conditions to ensure its depolymerization to formaldehyde.
Q2: How can I effectively purify the final product?
Recrystallization is a common and effective method. Toluene is a suitable solvent for the recrystallization of this compound.[1] An acetone-water mixture can be used for the recrystallization of the intermediate, N-hydroxymethylphthalimide.[1]
Q3: Can I reuse the hydrogenation catalyst?
Yes, catalysts like Pd/C can often be recovered by filtration and reused multiple times, which is economically and environmentally beneficial.[1]
Q4: What analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
IV. References
-
Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. Google Patents.
-
Synthesis routes of N-(hydroxymethyl)phthalimide. Benchchem.
-
Hydroxymethylation. Wikipedia.
-
Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed.
-
1,2,3,6-Tetrahydrophthalimide. PubChem.
-
N-(Hydroxymethyl) Phthalimide Or N-Hydroxymethylphthalimide Manufacturers and Suppliers. Fengchen Group Co., Ltd.
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 3. N-(Hydroxymethyl) Phthalimide Or N-Hydroxymethylphthalimide Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide during analysis
Welcome to the technical support center for N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound during analytical experiments. Our goal is to ensure the integrity and accuracy of your results by addressing common challenges and offering scientifically grounded solutions.
I. Understanding the Molecule: Key Stability Considerations
This compound possesses two key structural features that are central to its stability profile: an N-hydroxymethyl group and a tetrahydrophthalimide ring. The primary degradation pathways of concern are hydrolysis and thermal decomposition. An understanding of these potential liabilities is the first step toward developing a robust analytical method.
Primary Degradation Pathways
-
Hydrolysis: The N-hydroxymethyl group is susceptible to hydrolysis, particularly under neutral to basic pH conditions. This reaction cleaves the C-N bond, leading to the formation of 3,4,5,6-tetrahydrophthalimide and formaldehyde. The rate of this hydrolysis is significantly influenced by the pH of the sample matrix and chromatographic mobile phase.[1][2]
-
Thermal Degradation: Like many N-substituted imides, this molecule can be susceptible to thermal stress.[3][4] High temperatures, such as those encountered in a gas chromatography (GC) injector, can lead to decomposition, often resulting in the same degradation products as hydrolysis.[5][6]
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary degradation pathway of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and analysis of this compound.
Q1: What are the ideal storage conditions for this compound and its solutions?
A1: For the solid material, store in a tightly sealed container in a cool, dry, and dark place. For solutions, it is crucial to use an acidic, aprotic solvent to minimize hydrolysis. If an aqueous medium is unavoidable, prepare fresh solutions in a weakly acidic buffer (e.g., pH 4-5) and use them immediately. Avoid storing solutions in neutral or basic buffers.
Q2: I am seeing a second peak in my chromatogram that grows over time. What could it be?
A2: The appearance of a growing secondary peak is a classic sign of degradation. In the case of this compound, this peak is most likely 3,4,5,6-tetrahydrophthalimide, the product of hydrolysis or thermal degradation.[7][8] To confirm, you can analyze a standard of this potential degradant or use mass spectrometry to identify the unknown peak.
Q3: Is HPLC or GC the better technique for analyzing this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is generally the preferred method for this compound.[5][9] This is because it avoids the high temperatures of a GC inlet, which can cause thermal degradation.[6] If you must use GC, specific precautions are necessary to minimize on-instrument degradation.
Q4: What type of HPLC column is recommended?
A4: A reversed-phase C18 column is a suitable starting point. Modern C18 phases offer excellent stability across a wide pH range, which can be beneficial for method development.[10] The choice of particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for conventional HPLC) will depend on your available instrumentation and desired separation speed.
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions with Column Silanols | 1. Lower the mobile phase pH to 3-4 using an additive like formic or acetic acid. 2. Consider using a column with end-capping or a hybrid particle technology. | At lower pH, the acidic silanol groups on the silica support are protonated, reducing their interaction with the analyte and improving peak shape. |
| Sample Overload | 1. Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Incompatible Sample Solvent | 1. Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. | A strong sample solvent can cause the analyte to travel through the column in a broad band, resulting in poor peak shape. |
Issue 2: Low or Inconsistent Recovery
Caption: Troubleshooting workflow for low or inconsistent recovery.
Issue 3: Appearance of Degradation Products in GC Analysis
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Degradation in the Injector | 1. Lower the injector temperature incrementally (e.g., from 250°C down to 180°C). 2. Use a splitless injection with a fast injection speed. 3. Employ a deactivated liner. | Reducing the thermal stress on the analyte minimizes its breakdown in the hot injector. A deactivated liner reduces active sites that can catalyze degradation.[5][6] |
| Analyte Reactivity | 1. Consider derivatization of the hydroxymethyl group (e.g., silylation) to increase thermal stability. | Derivatization blocks the reactive functional group, making the molecule more volatile and less prone to thermal degradation.[11] |
IV. Recommended Analytical Protocols
Protocol 1: HPLC-UV/MS Method for Quantification
This protocol provides a starting point for the analysis of this compound.
-
Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm or MS in positive ion mode.
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
If the sample matrix is aqueous, acidify to a pH below 5 with formic acid before injection.
-
Keep samples in a cooled autosampler (4-10°C) during the analytical run.
-
Protocol 2: GC-MS Method (with precautions)
This method should only be used if HPLC is not available and after careful optimization to minimize degradation.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: Start at 180°C and optimize as needed.
-
Injection Mode: Splitless.
-
Oven Program: 100°C for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
Sample Preparation:
-
Dissolve the sample in a non-polar, aprotic solvent like ethyl acetate or dichloromethane.
-
Optional Derivatization: For improved stability, evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes before injection.
-
V. References
-
Ross, S. A., & El-Kayati, Z. A. (1996). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central.
-
Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. (1989). Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280.
-
Pitchaimari, G., et al. (2014). Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl) maleimide derivatives. ResearchGate.
-
Li, S. F., et al. (2009). New epoxy-imide resins cured with N-(3-hydroxyphenyl)trimellitimide: synthesis, thermal and adhesive properties. Plastics, Rubber and Composites, 38(5).
-
Fishbein, L., & Zielinski, W. L. (1967). Gas-chromatographic determination of acetyl and trimethylsilyl derivatives of alkyl carbamates and their N-hydroxy derivatives. Analyst, 92, 428-432.
-
Ross, S. A., & El-Kayati, Z. A. (1988). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
-
Gas Chromatography. (n.d.). Organic Chemistry at CU Boulder.
-
Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. (2019). MDPI.
-
N-(Hydroxymethyl)phthalimide(118-29-6) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Pitchaimari, G., et al. (2014). Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl) maleimide derivatives. Semantic Scholar.
-
1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808. (n.d.). PubChem.
-
A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD MATRICES. (n.d.). Waters Corporation.
-
Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. (2019). PubMed.
-
Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). PubMed.
-
Hydroxymethyl – Knowledge and References. (n.d.). Taylor & Francis.
-
Gas Chromatography in Metabolomics: Techniques, Instrumentation, and Applications. (n.d.). Creative Proteomics.
-
Gas Chromatography (GC) Solvents. (n.d.). Sigma-Aldrich.
-
Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. (2019). ResearchGate.
-
Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). PubMed Central.
-
Morris, D. G., Smith, B. W., & Wood, R. J. (1968). The thermal decomposition of amine imides. Chemical Communications (London), 1134b.
-
Quantification of Residues of Folpet and Captan in QuEChERS Extracts. (2017). EURL-Pesticides.eu.
-
N-(hydroxymethyl)phthalimide. (n.d.). PubChem.
-
Angioni, A., et al. (2003). GC-ITMS determination and degradation of captan during winemaking. Journal of Agricultural and Food Chemistry, 51(23), 6761-6766.
-
Megadi, V. B., et al. (2010). Bacterial degradation of fungicide captan. Journal of Agricultural and Food Chemistry, 58(24), 12863-12868.
-
Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. (n.d.). Google Patents.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
-
12.4: Gas Chromatography. (2021). Chemistry LibreTexts.
-
(U)HPLC columns. (n.d.). Teknokroma.
-
Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. (2001). NIH.
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2019). MDPI.
-
Entity Record, Chemical. (2002). Food and Agriculture Organization of the United Nations.
Sources
- 1. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.cz [lcms.cz]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teknokroma.es [teknokroma.es]
- 11. Gas-chromatographic determination of acetyl and trimethylsilyl derivatives of alkyl carbamates and their N-hydroxy derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Synthesis
Welcome to the technical support center for the synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the production of various active pharmaceutical ingredients and other commercially valuable molecules.[1] The most common synthetic route involves a two-step process: the hydroxymethylation of phthalimide followed by the selective hydrogenation of the aromatic ring. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and overall process efficiency.
This guide provides a structured approach to troubleshooting these challenges, grounded in the principles of chemical engineering and process chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Hydroxymethylation Step
Question: We are experiencing a low yield of N-hydroxymethylphthalimide during the initial hydroxymethylation of phthalimide with formaldehyde. What are the likely causes and how can we optimize this reaction?
Answer: A low yield in the hydroxymethylation step is a common issue that can often be traced back to several factors related to reaction equilibrium, reagent stoichiometry, and reaction conditions.
Causality and Optimization:
The reaction between phthalimide and formaldehyde to form N-hydroxymethylphthalimide is a reversible equilibrium. To drive the reaction towards the product, it is crucial to carefully control the reaction parameters.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Molar Ratio of Formaldehyde | An insufficient amount of formaldehyde will result in incomplete conversion of phthalimide. Conversely, a large excess can lead to the formation of byproducts. | The molar ratio of formaldehyde to phthalimide should be optimized. A common starting point is a molar ratio of 1.2-2.5:1.[1] |
| Inefficient Phase Transfer | Phthalimide has limited solubility in aqueous formaldehyde solutions. Poor mixing and inefficient transfer of the phthalimide anion to the aqueous phase can limit the reaction rate. | The use of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended.[1] The PTC facilitates the transfer of the phthalimide anion into the aqueous phase where it can react with formaldehyde. |
| Suboptimal Reaction Temperature | The reaction temperature influences both the reaction rate and the position of the equilibrium. | Maintain a controlled reaction temperature. While specific temperatures can vary based on the solvent and catalyst system, a moderately elevated temperature is often beneficial. |
| Improper pH Control | The reaction is typically base-catalyzed. An incorrect pH can lead to a slow reaction or promote side reactions. | The reaction is often carried out under mildly basic conditions. The use of a suitable base can help to deprotonate the phthalimide, making it more nucleophilic. |
Experimental Protocol for Optimized Hydroxymethylation:
-
To a reaction vessel, add phthalimide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in water. The weight ratio of water to phthalimide should be in the range of 3-10:1.[1]
-
After dissolving the solids, slowly add an aqueous solution of formaldehyde (23-27% mass concentration) dropwise while maintaining the desired reaction temperature.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the solvent can be removed under vacuum.[1]
Issue 2: Formation of Byproducts during Hydroxymethylation
Question: We are observing the formation of an unknown byproduct during the hydroxymethylation step, which is complicating the purification process. What is this likely byproduct and how can we minimize its formation?
Answer: The most common byproduct in the hydroxymethylation of phthalimide is bis(phthalimidomethyl) ether.[2] Its formation is favored under certain conditions, particularly with an excess of formaldehyde and at elevated temperatures.
Mechanism of Byproduct Formation:
N-hydroxymethylphthalimide can react with another molecule of formaldehyde or itself under acidic or harsh thermal conditions to form the more stable ether-linked dimer.
Minimization Strategies:
| Strategy | Explanation |
| Control Formaldehyde Stoichiometry | A large excess of formaldehyde can increase the probability of the N-hydroxymethyl intermediate reacting further. |
| Moderate Reaction Temperature | Higher temperatures can promote the dehydration reaction that leads to ether formation. |
| Optimize Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. |
Issue 3: Incomplete or Sluggish Hydrogenation
Question: The selective hydrogenation of N-hydroxymethylphthalimide to this compound is proceeding very slowly or not going to completion. How can we troubleshoot our hydrogenation reaction?
Answer: Incomplete or sluggish hydrogenation is a frequent challenge in catalytic reductions and can be attributed to issues with the catalyst, substrate purity, or reaction conditions.
Troubleshooting the Hydrogenation Step:
Workflow for Troubleshooting Sluggish Hydrogenation:
Caption: Troubleshooting workflow for slow hydrogenation.
Detailed Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Deactivation: The Pd/C catalyst may be poisoned by impurities (e.g., sulfur or halide compounds) carried over from the previous step. Low Activity: The catalyst may have low intrinsic activity or may have been improperly handled (e.g., exposure to air). | Use a fresh, high-quality Pd/C catalyst. Ensure the N-hydroxymethylphthalimide intermediate is of high purity before hydrogenation. The catalyst can often be recycled multiple times if handled correctly.[1] |
| Substrate Purity | Impurities in the N-hydroxymethylphthalimide can act as catalyst poisons. | Recrystallize the N-hydroxymethylphthalimide from a suitable solvent system (e.g., an acetone-water mixture) before proceeding with hydrogenation.[1] |
| Hydrogen Pressure | Insufficient hydrogen pressure will lead to a slow reaction rate. | The reaction is typically carried out under pressure. A pressure range of 0.5-2.5 MPa is often effective.[1] Ensure your reactor is properly sealed and maintaining the set pressure. |
| Temperature | The reaction rate is temperature-dependent. | An optimal temperature range for the reduction is typically between 80-120 °C.[1] |
| Agitation | Poor mixing can lead to mass transfer limitations, where the rate of hydrogen dissolving into the solvent and reaching the catalyst surface is the limiting factor. | Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer. |
Issue 4: Difficulty in Product Purification and Isolation
Question: We are struggling to obtain high-purity this compound after the hydrogenation step. What are the best practices for purification?
Answer: Achieving high purity often requires a carefully designed workup and purification procedure to remove the catalyst, unreacted starting materials, and any byproducts.
Recommended Purification Protocol:
-
Catalyst Removal: After the reaction is complete and the reactor has been safely depressurized and cooled, the heterogeneous Pd/C catalyst must be removed. This is typically done by filtration.
-
Solvent Removal: The solvent from the hydrogenation reaction (e.g., ethanol) is removed under reduced pressure.[1]
-
Recrystallization: This is a critical step for achieving high purity. Toluene is an effective solvent for the recrystallization of this compound.[1]
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cooling to a lower temperature (e.g., -5 to 0 °C) can maximize the recovery of the purified product.[1]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
Workflow for Product Purification:
Sources
Identifying impurities in N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide samples
Technical Support Center: N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. Its purpose is to provide expert insights, troubleshooting protocols, and answers to frequently asked questions regarding the identification and characterization of impurities. Adherence to rigorous analytical practices is paramount for ensuring the quality, safety, and efficacy of any downstream application. This document is structured to empower you with the scientific rationale behind impurity formation and the practical steps for their detection.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding impurities in this compound.
Q1: What are the most probable impurities I should expect in my sample?
A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or storage. For this compound, the most common impurities include unreacted starting materials, by-products from side reactions, and degradation products.
Q2: How are these impurities formed?
A2: The primary synthesis involves the reaction of 3,4,5,6-tetrahydrophthalimide with formaldehyde.[1] Impurity formation is mechanistically linked to this process:
-
Unreacted 3,4,5,6-Tetrahydrophthalimide (THPI): Incomplete reaction due to non-stoichiometric amounts of formaldehyde, insufficient reaction time, or suboptimal temperature can lead to residual THPI.
-
Formaldehyde and Paraformaldehyde: Excess formaldehyde may remain. Over time, aqueous formaldehyde can polymerize to form paraformaldehyde, which may appear as a white precipitate or cause haziness in solutions.
-
Bis-(3,4,5,6-tetrahydrophthalimidomethyl) ether: This by-product can form, particularly under acidic conditions or during heating, where two molecules of the product condense with the elimination of a water molecule. A similar by-product, bis(phthalimidomethyl) ether, is known to form during the synthesis of the related N-methylolphthalimide.[2]
-
3,4,5,6-Tetrahydrophthalamic Acid: The imide ring is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[3][4][5] This opens the ring to form the corresponding dicarboxylic acid monoamide.
-
Residual Solvents: Solvents used during synthesis (e.g., toluene, acetone, water) or recrystallization can be retained in the final product.[1]
Q3: My sample shows a new, unexpected peak in the HPLC chromatogram after being stored. What could it be?
A3: N-hydroxymethyl compounds can exhibit instability.[6][7] The appearance of a new peak upon storage often points to degradation. The most likely candidate is 3,4,5,6-tetrahydrophthalimide (THPI), formed via retro-addition (reversion to starting materials). Another possibility is hydrolysis to 3,4,5,6-tetrahydrophthalamic acid if the sample was exposed to moisture.
Q4: Can thermal analysis techniques like TGA be useful?
A4: Yes, Thermogravimetric Analysis (TGA) is valuable for assessing thermal stability and can indicate the presence of volatile impurities like residual solvents.[8] The degradation kinetics of imide-containing polymers are often studied using TGA, which can provide insights into the stability of the core structure.[8][9] However, TGA is a bulk analysis technique and will not separate or identify individual organic impurities.
Part 2: Impurity Profile & Analytical Strategy
A systematic approach is crucial for accurately identifying and quantifying impurities. This involves a multi-technique strategy to build a comprehensive impurity profile.
Logical Workflow for Impurity Identification
The following diagram outlines a structured workflow for investigating impurities in a sample of this compound.
Caption: A systematic workflow for impurity identification and characterization.
Summary of Common Impurities and Recommended Analytical Techniques
The table below provides a quick reference for potential impurities and the most effective methods for their detection.
| Impurity Name | Potential Source | Primary Analytical Technique | Secondary/Confirmatory Technique |
| 3,4,5,6-Tetrahydrophthalimide (THPI) | Unreacted starting material, Degradation | RP-HPLC, GC-MS | LC-MS/MS, ¹H NMR |
| Formaldehyde / Paraformaldehyde | Unreacted starting material | Difficult by HPLC-UV. Derivatization followed by HPLC or GC-MS is often required. | ¹H NMR (may show hydrate form) |
| Bis-(tetrahydrophthalimidomethyl) ether | Synthesis By-product | RP-HPLC, LC-MS | ¹H NMR, ¹³C NMR |
| 3,4,5,6-Tetrahydrophthalamic Acid | Hydrolytic Degradation | RP-HPLC, IC | LC-MS |
| Residual Solvents (e.g., Toluene) | Synthesis/Purification | Headspace GC-MS | ¹H NMR[10] |
| Water | Process, Hygroscopicity | Karl Fischer Titration | TGA |
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used.
Guide 1: Reversed-Phase HPLC (RP-HPLC) Analysis
Issue: "I see a shoulder on my main peak or unexpected small peaks in my HPLC chromatogram."
This is the most common issue and points to the presence of process-related impurities or degradants. A well-developed HPLC method is the cornerstone of impurity analysis.
This method is a robust starting point for separating this compound from its common non-volatile impurities.
-
Column Selection: A C18 column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm particle size) is a suitable choice for separating the main compound from its related substances.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid helps to produce sharp peak shapes for acidic or basic analytes.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 220 nm[11]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
The expected elution order will be: 3,4,5,6-Tetrahydrophthalamic Acid (most polar, earliest elution), followed by this compound, and then 3,4,5,6-Tetrahydrophthalimide (THPI). The Bis- ether by-product would be even less polar and elute later.
-
Calculate the area percentage of each impurity relative to the total peak area to estimate purity.
-
-
Problem: Poor peak shape (tailing) for the main peak.
-
Cause & Solution: The hydroxymethyl group can interact with residual silanols on the silica support. Ensure the mobile phase is slightly acidic (e.g., 0.1% formic or phosphoric acid) to suppress this interaction.[12] Using a high-purity, end-capped column can also resolve this.
-
-
Problem: Inconsistent retention times.
-
Cause & Solution: This often points to issues with the mobile phase composition or pump performance. Ensure the mobile phase is well-mixed and degassed. Perform a pump pressure test to check for leaks or faulty check valves.
-
-
Problem: A new peak appears that was not present in the freshly prepared sample.
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
Issue: "My ¹H NMR shows signals that don't correspond to the product, and I suspect it's a solvent."
Headspace GC-MS is the definitive technique for identifying and quantifying residual solvents. It is also excellent for detecting and confirming the presence of the unreacted starting material, THPI, which is thermally stable.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Seal the vial immediately with a PTFE/silicone septum and crimp cap.
-
-
Instrumental Parameters:
-
Headspace Autosampler:
-
Oven Temperature: 80-100 °C
-
Loop Temperature: 110 °C
-
Transfer Line Temperature: 120 °C
-
Equilibration Time: 15-20 minutes
-
-
GC System:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[13]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program: Start at 40 °C for 5 min, then ramp at 10 °C/min to 240 °C and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-400
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification requires the use of an internal or external standard calibration curve for each solvent identified.
-
Guide 3: Understanding Degradation Pathways
Understanding the chemical reactions that lead to impurity formation is key to both troubleshooting and prevention.
Caption: Major degradation and by-product formation pathways.
-
Hydrolysis: This is a common issue for imides.[3][4] Exposure to moisture, especially at non-neutral pH, can cleave the imide ring. Prevention: Store samples in a desiccator, use dry solvents, and avoid acidic or basic conditions during workup and analysis where possible.
-
Retro-Addition (Thermal Degradation): The N-CH₂OH bond is relatively weak. Heating the sample, either during GC analysis or in storage at elevated temperatures, can cause it to decompose back into THPI and formaldehyde.[6] Prevention: Use the lowest possible temperature for GC inlets. Store samples in a cool, dark place. For analysis of the intact molecule, HPLC is preferred over GC.[11][14]
References
- Google Patents.Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
PubMed. A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea.[Link]
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[Link]
-
Theodorou, V., et al. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Phthalic acid on Primesep B Column.[Link]
-
Lin, C., et al. Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD, and HPLC–MS. Journal of Chromatographic Science. [Link]
-
Waters Corporation. A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD MATRICES.[Link]
-
Bhattacherjee, A. K., et al. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
PrepChem.com. Synthesis of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide.[Link]
-
JETIR. Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst.[Link]
-
ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[Link]
-
PMC. Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation.[Link]
-
PubChem. 1,2,3,6-Tetrahydrophthalimide.[Link]
- Google Patents.Synthesis process of N-hydroxyl phthalimide.
-
PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.[Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.[Link]
-
PubChem. N-(hydroxymethyl)phthalimide.[Link]
-
YouTube. Hydrolysis of Amides.[Link]
-
PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs.[Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
PMC. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.[Link]
-
ResearchGate. Thermal stabilities and the thermal degradation kinetics of polyimides.[Link]
-
ResearchGate. Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl) maleimide derivatives.[Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).[Link]
-
YouTube. Amide Hydrolysis.[Link]
-
MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.[Link]
-
ACS Publications. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.[Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. arkat-usa.org [arkat-usa.org]
- 5. youtube.com [youtube.com]
- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Recrystallization of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Welcome to the technical support guide for the purification of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. As a key intermediate in the synthesis of the low-toxicity insecticide Tetramethrin, obtaining this compound in high purity is critical for downstream applications.[1] This guide, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Core Principles & Solvent Selection
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[2][3] Soluble impurities remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[4]
Frequently Asked Questions (FAQs) - Solvent Selection
Q1: How do I choose the optimal solvent for this compound?
A1: The choice of solvent is the most critical factor for a successful recrystallization.[2] The principle of "like dissolves like" provides a starting point; as a moderately polar molecule containing hydroxyl and imide functional groups, polar solvents are generally a good choice.[2][5] Based on available data and established protocols, here is a summary of suitable solvents:
| Solvent/System | Suitability & Rationale | Key Parameters |
| Methanol | Good for high-purity starting material. The compound is soluble in methanol.[6] This can be an effective single-solvent system if the impurities have significantly different solubility profiles. | Boiling Point: 64.7°C. Less risk of "oiling out." |
| Acetone/Water | Excellent for removing polar and non-polar impurities. This is a mixed-solvent system where the compound is dissolved in the "good" solvent (acetone) and then the "poor" solvent (water) is added to induce crystallization.[1] | Ratio: 3:1 or 4:1 acetone to water is effective.[1] Boiling Point: The mixture's boiling point is above acetone's (56°C) but below water's (100°C). |
| Toluene | Effective, but with caution. A patent describes using toluene for recrystallization.[1] However, its high boiling point (111°C) may exceed the compound's melting point, leading to "oiling out." | Boiling Point: 111°C. Melting Point of Compound: Reported as 81-85°C or 152-156°C.[6][7][8] Use with caution if your compound has the lower melting point. |
| Water | Unsuitable as a primary solvent. The compound is practically insoluble in water, making it a poor choice for the initial dissolution step.[6] It is, however, an excellent "anti-solvent" or "poor" solvent in a mixed-pair system with a miscible organic solvent like acetone or an alcohol.[2] | Boiling Point: 100°C. |
Solvent Selection Workflow
The following diagram illustrates the logical process for selecting an appropriate recrystallization solvent.
Caption: A flowchart for empirical solvent selection.
Section 2: Standard Recrystallization Protocol (Acetone/Water System)
This protocol is adapted from a documented synthesis method and represents a robust procedure for purifying this compound.[1]
Experimental Steps
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 2.2-2.8 mL of an acetone/water mixture (e.g., a 4:1 v/v ratio). Add a boiling chip or magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring until it reaches a boil (approx. 56-60°C). Continue heating and stirring until all the solid has completely dissolved. Avoid prolonged boiling to prevent solvent evaporation.
-
(Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent (approx. 5-10% more) to the solution before filtering.[9]
-
Cooling & Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent (the same acetone/water mixture) to rinse away any remaining soluble impurities from the crystal surfaces.[4]
-
Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Recrystallization Process Workflow
Caption: Step-by-step workflow for recrystallization.
Section 3: Troubleshooting Guide
Problem 1: My compound has "oiled out" into a gooey liquid instead of forming crystals.
-
Scientific Cause: This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][11] Given the conflicting reported melting points for this compound (81-85°C vs. 152-156°C), "oiling out" is a significant risk if the actual melting point is low and a high-boiling solvent is used.[6][7][8][10]
-
Solution Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (10-15%) more of the "good" solvent (e.g., acetone) to lower the saturation point.
-
Attempt to cool the solution much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature, insulating it from drafts.[11]
-
If the problem persists, the solvent's boiling point is likely too high. A lower boiling point solvent system should be selected.
-
Problem 2: No crystals are forming, even after cooling in an ice bath.
-
Scientific Cause: This is typically due to one of two reasons: 1) You have used too much solvent, and the solution is not saturated even when cold, or 2) The solution is supersaturated, a metastable state where the solute needs a nucleation point to begin crystallization.[4][11]
-
Solution Steps:
-
Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a rough surface for nucleation.[4] Alternatively, add a tiny "seed crystal" of the pure compound if you have any.
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent (e.g., 15-20% of the volume) and then repeat the cooling process.
-
Add Anti-Solvent (for mixed systems): If using a mixed solvent system and you suspect too much of the "good" solvent was used, you can try adding the "poor" solvent (e.g., water) dropwise to the cool solution until turbidity persists, then warm slightly to clarify and re-cool.
-
Problem 3: My final yield of pure crystals is very low.
-
Scientific Cause: A low yield (below ~80%) can result from several factors: using an excessive amount of solvent (the most common reason), premature crystallization during a hot filtration step, or washing the final crystals with too much or warm solvent.[4][10] Remember, some loss is inevitable as the compound has some solubility even in the cold mother liquor.[4]
-
Solution Steps:
-
Review Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid. Using solvent that isn't boiling will require you to use more, which will reduce your yield.[2][4]
-
Check Cooling: Ensure the solution has been cooled for a sufficient time at a low enough temperature (e.g., in an ice-water bath) to maximize precipitation.
-
Optimize Washing: Always use ice-cold solvent for the final wash, and use only enough to cover the crystals briefly. Using room temperature solvent will redissolve a significant portion of your product.[4]
-
Problem 4: The final crystals are still colored or appear impure.
-
Scientific Cause: This indicates that either colored impurities are co-crystallizing with your product or insoluble impurities were not removed.
-
Solution Steps:
-
Hot Filtration: If you did not perform a hot filtration and your crude material contained visible solids, this is the likely cause. The recrystallization should be repeated with a hot filtration step.
-
Activated Charcoal: For colored, soluble impurities, you can add a very small amount of activated charcoal to the hot solution before filtration. Use sparingly (e.g., the tip of a spatula), as charcoal can adsorb your desired product and reduce the yield.[10] Agitate the hot solution with the charcoal for a few minutes before performing the hot filtration.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
-
References
- University of California, Davis. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Missouri-St. Louis. (n.d.). Crystallization Solvents. Retrieved from a chemistry department resource on common solvents.
- Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- University of Colorado, Colorado Springs. (n.d.). Crystallization.
- Nichols, L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of Arizona. (n.d.). Recrystallization. Retrieved from a university chemistry lab manual detailing common problems.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 8. This compound | 4887-42-7 [chemicalbook.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Environmental Impact of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Synthesis
Welcome to the technical support center for the synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to the environmental impact of this important synthetic process. Our goal is to provide practical, evidence-based guidance to promote safer and more sustainable laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with the synthesis of this compound?
A1: The primary environmental concerns stem from the reagents used and the byproducts generated. Traditional synthesis routes have been noted for harsh reaction conditions, high energy consumption, and the production of significant wastewater containing high levels of phosphorus and nitrogen, making it difficult to treat and posing a risk of water pollution.[1] Key materials of concern include:
-
Formaldehyde: A key reagent, formaldehyde is a known carcinogen and mutagen, posing significant health risks upon exposure.[2][3][4] It is also a flammable gas or combustible solution that can produce poisonous gases in a fire.[2]
-
3,4,5,6-Tetrahydrophthalic Anhydride: This starting material can cause severe eye damage, as well as skin and respiratory sensitization.[5][6][7][8][9] It is also harmful to aquatic life with long-lasting effects.[5][7]
-
Solvents: The use of organic solvents such as 1,2-dichloroethane in some methods presents environmental and health hazards.[10] Greener alternatives are a key consideration for reducing environmental impact.[11][12][13]
-
Byproducts and Waste Streams: The reaction can generate various byproducts and waste streams that require careful management to prevent environmental contamination. Traditional methods using reagents like P₂O₅ can produce large amounts of difficult-to-treat wastewater.[1]
Q2: Are there "greener" synthesis routes available for this compound?
A2: Yes, significant efforts have been made to develop more environmentally friendly synthesis methods. These approaches focus on the principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste.[11][12][13][14]
One promising alternative involves a two-step process:
-
Hydroxymethylation: Reacting phthalimide with an aqueous solution of formaldehyde in the presence of a phase transfer catalyst. This method utilizes water as a solvent, which is non-toxic and readily available.[1]
-
Hydrogenation: The resulting N-hydroxymethylphthalimide is then catalytically hydrogenated using a reusable catalyst like Pd/C and hydrogen gas, which is considered a green reducing agent.[1]
This greener route offers several advantages, including milder reaction conditions, high conversion rates, and the ability to recover and reuse both the solvent and the catalyst.[1]
Q3: How can I minimize my exposure to hazardous reagents like formaldehyde during the synthesis?
A3: Minimizing exposure to formaldehyde is critical due to its toxicity.[2][3][4][15][16] The following control measures are essential:
-
Engineering Controls: Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For higher concentrations, respiratory protection may be necessary.[7]
-
Procedural Controls: Handle formaldehyde solutions with care to avoid spills and aerosol generation. Use closed systems whenever possible for transferring reagents.
Q4: What are the best practices for managing waste generated from this synthesis?
A4: Proper waste management is crucial for minimizing the environmental impact. A comprehensive waste management plan should include:
-
Waste Segregation: Separate different waste streams at the source (e.g., halogenated solvents, non-halogenated solvents, aqueous waste, solid waste).
-
Neutralization: Acidic or basic waste streams should be neutralized before disposal.
-
Solvent Recycling: Whenever feasible, implement procedures to recover and recycle solvents.[11][17]
-
Catalyst Recovery: Heterogeneous catalysts, such as Pd/C, can often be recovered by filtration and reused multiple times, reducing both cost and waste.[1]
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on environmentally conscious solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Environmental Considerations |
| Low Product Yield | Incomplete reaction, suboptimal reaction conditions, or product degradation. | 1. Optimize Reaction Conditions: Carefully control temperature and reaction time. For the hydroxymethylation step, ensure efficient stirring to facilitate the phase transfer catalysis. For the hydrogenation, ensure the system is properly sealed to maintain hydrogen pressure.[1] 2. Catalyst Activity: If using a hydrogenation catalyst, ensure it is fresh or has been properly activated. Consider the catalyst loading; a higher loading may improve yield but also increases cost and waste if not recovered. 3. Reagent Purity: Use high-purity starting materials. Impurities can lead to side reactions and lower yields. |
| Formation of Impurities | Side reactions due to incorrect stoichiometry, temperature fluctuations, or presence of contaminants. | 1. Control Stoichiometry: Accurately measure all reagents. An excess of formaldehyde can lead to the formation of byproducts. 2. Temperature Control: Maintain a stable reaction temperature. Excursions can promote the formation of undesired products. 3. Inert Atmosphere: For the hydrogenation step, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent side reactions with oxygen. |
| Difficult Product Isolation/Purification | Product is soluble in the recrystallization solvent, or impurities co-crystallize with the product. | 1. Solvent Selection for Recrystallization: The choice of solvent is critical. A mixture of acetone and water is often used for the intermediate, while toluene can be effective for the final product.[1] Experiment with different solvent systems and ratios to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor. 2. "Greener" Solvents: Explore the use of more environmentally friendly solvents for recrystallization.[12][13] Consider factors like toxicity, flammability, and recyclability. 3. Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary. Choose a solvent system that provides good separation and consider solvent recycling to minimize waste. |
| Environmental Concerns with Waste Stream | High concentration of organic solvents, residual formaldehyde, or heavy metals from the catalyst. | 1. Aqueous Workup: Design the workup procedure to partition the majority of organic compounds into an organic phase, leaving a cleaner aqueous phase. 2. Waste Treatment: Neutralize acidic or basic waste streams. Consider chemical treatment to degrade residual formaldehyde before disposal. For example, oxidation with hydrogen peroxide can be an effective method. 3. Catalyst Filtration and Reuse: Ensure efficient filtration to recover the heterogeneous catalyst. This not only reduces heavy metal contamination in the waste stream but also makes the process more economical.[1] |
Experimental Protocols and Visualizations
Greener Synthesis of this compound
This protocol is based on a more environmentally friendly approach that utilizes water as a solvent and a reusable catalyst.[1]
Step 1: Synthesis of N-Hydroxymethylphthalimide
-
To a reaction vessel, add phthalimide, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and water.
-
Stir the mixture to ensure good suspension.
-
Slowly add an aqueous solution of formaldehyde dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at the set temperature for the specified time to ensure complete reaction.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from an acetone-water mixture to obtain pure N-hydroxymethylphthalimide.
Step 2: Synthesis of this compound
-
Place the N-hydroxymethylphthalimide and a palladium on carbon (Pd/C) catalyst in a high-pressure reaction vessel.
-
Add an appropriate organic solvent (e.g., toluene).
-
Seal the vessel and purge with an inert gas, followed by pressurizing with hydrogen gas.
-
Heat the reaction mixture to the desired temperature and maintain the hydrogen pressure with stirring for the required reaction time.
-
After the reaction is complete, cool the vessel, and carefully release the excess hydrogen pressure.
-
Filter the reaction mixture to recover the Pd/C catalyst, which can be reused.
-
Recrystallize the product from the filtrate by cooling to obtain pure this compound.[1]
Caption: Workflow for a greener synthesis of this compound.
Waste Management Logic Diagram
This diagram illustrates a decision-making process for managing waste generated during the synthesis.
Caption: Decision tree for environmentally responsible waste management.
References
- CN106866632A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
- US07678865B2 - Synthesis routes of N-(hydroxymethyl)phthalimide. Benchchem.
- 3,4,5,6-Tetrahydrophthalic anhydride. PubChem.
- Formaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Formaldehyde - technical fact sheet. SafeWork NSW.
- CN1239715A - Synthesis process of N-hydroxyl phthalimide.
- Tetrahydrophthalic anhydrides and analogues: Human health tier II assessment. Australian Government Department of Health.
- Formaldehyde.
- Formaldehyde - Hazard Recognition.
- Facts About Formaldehyde. US EPA.
- SAFETY DATA SHEET - cis-1,2,3,6-Tetrahydrophthalic anhydride. Sigma-Aldrich.
- ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE. Inchem.org.
- This compound. ChemicalBook.
- Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Royal Society of Chemistry.
- Common Name: TETRAHYDROPHTHALIC ANHYDRIDE. New Jersey Department of Health.
- Advances in Green Chemistry for Pharmaceutical Applic
- Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research.
- Substituted imide synthesis by amin
- N-(hydroxymethyl)phthalimide. PubChem.
- Imide-based covalent organic frameworks: molecular design, synthesis, and applications in clean energy and environmental remedi
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. PMC - PubMed Central.
- Synthesis of New Imides and Study of their Antioxidant Activity. Advanced Journal of Chemistry, Section A.
- Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and comput
- Bio-Based Polymers Derived and Modified on Cis-1, 3,4, 6- Tetrahydrophthalimide and Its Applications.
- Sustainable one-pot synthesis of imide-containing polyesters with programmable structures and tunable performance.
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed.
- Imide-based covalent organic frameworks: molecular design, synthesis, and applications in clean energy and environmental remedi
- Environmental friendly promoted synthesis of N-hydroxy-2,6-bis(p-hydroxy phenyl)-3-isopropyl piperdin-4-one-thiosemicarbazone and analysis through complete tripartite graph, complete bipartite graph and complete split graph analysis from the spectral data. Journal of Chemical and Pharmaceutical Research.
- Quantification of Residues of Folpet and Captan in QuEChERS Extracts. eurl-pesticides.eu.
- CAPTAN (007) EXPLANATION.
- SUSTAINABLE WASTE MANAGEMENT IN ADDITIVE MANUFACTURING: OLD AND NEW STRATEGIES TO DIVERT INDUSTRIAL WASTE
- 3m Chemical Operations Cottage Gro... (MN). Envirofacts - EPA.
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. Formaldehyde [lindane.org]
- 4. Formaldehyde - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]
- 5. 3,4,5,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE [inchem.org]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. safework.nsw.gov.au [safework.nsw.gov.au]
- 16. epa.gov [epa.gov]
- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and N-hydroxymethylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the chemical reactivity of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and N-hydroxymethylphthalimide. We will explore the structural and electronic differences that govern their behavior as amidoalkylating agents, supported by experimental data and detailed protocols.
Introduction: Two Amidoalkylating Agents, One Critical Difference
N-hydroxymethylphthalimide and its hydrogenated analog, this compound, are both valuable reagents in organic synthesis. They serve as stable, crystalline sources of electrophilic N-acyliminium ions, which are crucial for the introduction of aminomethyl groups onto various nucleophiles.
The core function of these molecules is to act as precursors for amidoalkylation reactions, a cornerstone in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. While structurally similar, the presence of an aromatic ring in N-hydroxymethylphthalimide versus a saturated cyclohexene ring in its counterpart introduces significant electronic differences that dictate their reactivity, stability, and optimal applications. This guide will dissect these differences to inform reagent selection and reaction design.
Structural and Electronic Properties: The Foundation of Reactivity
The key distinction lies in the imide portion of the molecules. N-hydroxymethylphthalimide contains a planar, aromatic phthalimide group, whereas this compound features a non-aromatic, partially saturated ring system.[1][2]
| Property | N-hydroxymethylphthalimide | This compound |
| Molecular Formula | C₉H₇NO₃[1] | C₉H₁₁NO₃[2] |
| Molecular Weight | 177.16 g/mol [1][3] | 181.19 g/mol [2] |
| Appearance | White crystalline powder[3] | Slightly yellow crystalline powder[2] |
| Melting Point | 147-149 °C[4] | 81-85 °C[2][5] |
| CAS Number | 118-29-6[1] | 4887-42-7[5] |
Electronic Effects:
-
N-hydroxymethylphthalimide: The two carbonyl groups of the phthalimide moiety are strongly electron-withdrawing. This effect is amplified by conjugation with the aromatic benzene ring. The result is a significant polarization of the N-C bond in the N-hydroxymethyl group, making the nitrogen atom electron-deficient.
-
This compound: The carbonyl groups are still electron-withdrawing, but the absence of the aromatic system means this effect is less pronounced compared to its aromatic analog. The cyclohexene ring is electronically neutral and does not contribute to delocalization.
This fundamental electronic difference is the primary driver of the observed reactivity patterns.
Caption: Electronic influence of the imide ring on the N-hydroxymethyl group.
Comparative Reactivity in Amidoalkylation
The principal reaction for both compounds is acid-catalyzed amidoalkylation. In the presence of a strong acid, the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic N-acyliminium ion. This intermediate is then attacked by a nucleophile.
Caption: Formation of N-acyliminium ions from both precursors.
Key Reactivity Insights:
-
Stability of the N-Acyliminium Ion: The N-acyliminium ion derived from This compound is more stable. The lesser electron-withdrawing character of the tetrahydrophthalimide group results in less destabilization of the positive charge on the nitrogen atom.
-
Reaction Rate and Conditions: Consequently, this compound is generally the more reactive of the two. It can form its corresponding N-acyliminium ion under milder acidic conditions and often leads to faster reaction times compared to N-hydroxymethylphthalimide, which may require stronger acids (e.g., triflic acid) or higher temperatures to achieve similar reactivity.[4]
-
Substrate Scope: The enhanced reactivity of the tetrahydro- derivative can be advantageous for reactions with weaker nucleophiles. Conversely, the milder reactivity of the aromatic version might offer better selectivity in complex molecules with multiple nucleophilic sites.
-
Chemical Stability: Both reagents are solids that are stable under normal storage conditions.[3] However, the N-CH2OH bond is susceptible to cleavage. For instance, N-hydroxymethylphthalimide degrades to phthalimide in basic aqueous solutions.[6] The stability of N-hydroxymethyl compounds can be influenced by substitution on the nitrogen-bearing group.[7]
Experimental Protocols and Methodologies
Protocol 1: Synthesis of N-hydroxymethylphthalimide
This protocol describes the hydroxymethylation of phthalimide, a common and efficient procedure.[4][8]
Materials:
-
Phthalimide (1 mole equivalent)
-
40% Formaldehyde solution (1.2 mole equivalent)
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalimide and distilled water.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the 40% formaldehyde solution to the flask.
-
Heat the mixture to reflux and maintain for 1.5 to 2 hours.
-
After the reaction is complete, cool the mixture in an ice bath to 0-5 °C.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold distilled water (0-5 °C) and air dry.
-
The resulting N-hydroxymethylphthalimide is typically obtained in high yield (>95%).[4]
Protocol 2: Synthesis of this compound
This method involves the selective hydrogenation of the aromatic ring of N-hydroxymethylphthalimide.[9]
Materials:
-
N-hydroxymethylphthalimide (1 mole equivalent)
-
Palladium on carbon (Pd/C, 5-10% w/w) or Platinum on carbon (Pt/C)
-
Ethanol (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Charge a high-pressure autoclave with N-hydroxymethylphthalimide, the catalyst (e.g., Pd/C), and ethanol.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0-1.8 MPa).
-
Heat the mixture to 95-110 °C while stirring.
-
Maintain the reaction for 8-12 hours, monitoring for hydrogen uptake.
-
Once the reaction is complete (as determined by a suitable analytical method like HPLC), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like toluene to obtain pure this compound.[9]
Protocol 3: Representative Amidoalkylation of an Aromatic Compound
This general protocol illustrates the use of these reagents in a Ritter-type reaction with an aromatic nucleophile.[10]
Materials:
-
Amidoalkylating agent (N-hydroxymethylphthalimide or its tetrahydro- analog, 1 mole equivalent)
-
Aromatic nucleophile (e.g., anisole, 1.5 mole equivalent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄ or triflic acid)
-
Dichloromethane (as solvent)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic nucleophile in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst.
-
Add the amidoalkylating agent portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Applications and Synthetic Utility
The choice between these two reagents is often dictated by the final synthetic target.
-
N-hydroxymethylphthalimide: Its utility is broad, serving as a key reagent in the synthesis of various compounds.
-
Antiviral Agents: Used to prepare complex heterocyclic systems with antiviral properties.[4]
-
Tetracycline Derivatives: Employed in the synthesis of novel aminoalkyl tetracycline antibiotics.[11]
-
Amine Synthesis: Acts as a protected aminomethylating agent, with the phthalimide group serving as a precursor to a primary amine via hydrazinolysis (Gabriel synthesis).[12]
-
Ritter Reactions: Reacts with nitriles to form N-substituted amides.[10]
-
-
This compound: Its application is more specialized but highly significant in the agrochemical industry.
Summary and Conclusion
| Feature | N-hydroxymethylphthalimide | This compound |
| Imide Ring | Aromatic, Planar | Saturated, Non-planar |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| N-Acyliminium Ion | Less stable | More stable |
| Predicted Reactivity | Lower | Higher |
| Typical Reaction Conditions | Stronger acids, potentially higher temperatures | Milder acids, lower temperatures |
| Primary Application | Versatile reagent for antivirals, antibiotics, protected amines | Key intermediate for the insecticide Tetramethrin[9] |
For the synthetic chemist, this compound is the reagent of choice when higher reactivity is required, particularly in large-scale applications like insecticide synthesis. N-hydroxymethylphthalimide, while less reactive, offers a versatile and stable platform for introducing a protected aminomethyl group in a broad range of synthetic contexts, benefiting from the extensive chemistry developed around the phthalimide protecting group. Understanding these fundamental differences is paramount for the rational design of efficient and selective synthetic routes.
References
-
Loba Chemie. N-(HYDROXYMETHYL) PHTHALIMIDE Safety Data Sheet.
-
ChemicalBook. N-(Hydroxymethyl)phthalimide | 118-29-6.
-
Google Patents. Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. CN109866160A.
-
Benchchem. Synthesis routes of N-(hydroxymethyl)phthalimide.
-
AIP Publishing. Synthesis of n-β -Hydroxyethylphthalimide and n-Hydroxymethylphthalimide Complex Ethers with Halogen Acetic. AIP Conference Proceedings.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactivity of N-(2-Hydroxyethyl)phthalimide.
-
Slideshare. N – methyl thiomethylation and n hydroxymethylation of phthalimide.
-
PubChem. N-(hydroxymethyl)phthalimide. National Center for Biotechnology Information.
-
Biosynth. N-(Hydroxymethyl)phthalimide | 118-29-6.
-
ChemicalBook. This compound | 4887-42-7.
-
Echemi. N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide Safety Data Sheets.
-
ACS Publications. The Reaction of N-Hydroxymethyl Phthalimide with Nitriles. The Journal of Organic Chemistry.
-
ChemicalBook. This compound Chemical Properties.
-
ChemicalBook. 4887-42-7(this compound) Product Description.
-
Wikipedia. N-Hydroxyphthalimide.
-
Google Patents. Method for synthesizing and purifying aminoalkyl tetracycline compound. JP2010138182A.
-
PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis.
-
Royal Society of Chemistry. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science.
-
ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.
-
PubChem. 1,2,3,6-Tetrahydrophthalimide. National Center for Biotechnology Information.
-
National Institutes of Health. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances.
-
PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica.
-
Sigma-Aldrich. N-(Hydroxymethyl)phthalimide 97%.
-
Google Patents. Tetrahydrophthalimides, and their production and use as herbicides. US4484940A.
Sources
- 1. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4887-42-7 [amp.chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. N-(Hydroxymethyl)phthalimide | 118-29-6 [chemicalbook.com]
- 5. This compound | 4887-42-7 [chemicalbook.com]
- 6. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N – methyl thiomethylation and n hydroxymethylation of phthalimide | PDF [slideshare.net]
- 9. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JP2010138182A - Method for synthesizing and purifying aminoalkyl tetracycline compound - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
The Alchemist's Choice: A Comparative Guide to Tetramethrin Efficacy from Diverse Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of insecticide synthesis, the final efficacy of a compound is not merely a product of its molecular structure, but a testament to the precision and elegance of its synthetic journey. Tetramethrin, a potent and widely utilized pyrethroid insecticide, is no exception. The choice of synthetic intermediates and the pathways to their formation profoundly influence the purity, isomeric composition, and ultimately, the insecticidal performance of the final product. This guide provides an in-depth, objective comparison of Tetramethrin's performance derived from different intermediates, supported by experimental insights and established analytical protocols.
The Genesis of Potency: Understanding Tetramethrin Synthesis
Tetramethrin is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on a broad spectrum of insect pests[1]. Its synthesis is a classic example of esterification, uniting an acid and an alcohol moiety to create the final active ingredient. The two key intermediates that form the backbone of Tetramethrin are:
-
Chrysanthemic Acid (or its derivatives): This cyclopropanecarboxylic acid provides the core structure responsible for the insecticidal activity.
-
N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide: This alcohol component contributes to the molecule's overall structure and properties.
The primary reaction is the esterification of chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide[2][3]. While the final esterification step is relatively straightforward, the synthesis of the two preceding intermediates offers multiple routes, each with implications for the final product's quality and efficacy.
The Acid Moiety: Navigating the Synthesis of Chrysanthemic Acid
Chrysanthemic acid is a chiral molecule, and its stereoisomers exhibit significantly different biological activities[4][5]. The insecticidal potency of pyrethroids is largely dependent on the stereochemistry of this acid component[6]. Therefore, the choice of synthetic route for chrysanthemic acid is critical in determining the final isomeric ratio and, consequently, the efficacy of the Tetramethrin.
Several industrial and laboratory-scale syntheses of chrysanthemic acid have been developed. These can be broadly categorized, although specific details often vary and are proprietary. A common industrial approach involves the cyclopropanation of a diene followed by hydrolysis of the resulting ester[7].
The critical takeaway for researchers is that the chosen synthesis route for chrysanthemic acid directly impacts the cis/trans isomeric ratio in the final Tetramethrin product. Commercial formulations often have a trans:cis isomer ratio of approximately 80:20, with the 1R-trans isomer being the most biologically active[8]. Therefore, a synthetic pathway that favors the formation of the trans-isomer is highly desirable for maximizing insecticidal efficacy.
The Alcohol Moiety: Pathways to N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide
The alcohol component, N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, is another key determinant of the final product's quality. Its synthesis typically involves two main steps: the formation of N-hydroxymethylphthalimide followed by the selective reduction of the aromatic ring[9].
A common method for the first step involves the reaction of phthalimide with a hydroxymethylation reagent, such as a formaldehyde aqueous solution, often in the presence of a phase transfer catalyst[9]. The subsequent reduction of the phthalimide ring to the tetrahydrophthalimide derivative can be achieved through catalytic hydrogenation[9].
The purity of this intermediate is paramount. High-purity N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (≥98.0%) is crucial for achieving a high yield and superior performance of the final Tetramethrin product[10]. Impurities in this intermediate can lead to side reactions during esterification, resulting in a lower yield and a final product with undesirable contaminants that may affect its stability and toxicological profile.
The Crucial Union: Esterification and its Impact on Efficacy
The final step in Tetramethrin synthesis is the esterification of chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. This reaction is typically carried out in the presence of an acid catalyst or using an activated form of chrysanthemic acid, such as its acid chloride.
The conditions of this reaction can also influence the final product. For instance, harsh reaction conditions could potentially lead to isomerization or degradation of the reactants or the final product, thereby affecting the efficacy.
Comparative Efficacy: A Synthesis of Purity and Isomerism
While direct, publicly available studies comparing the insecticidal efficacy of Tetramethrin synthesized from explicitly different, named industrial processes are scarce, the scientific literature provides a clear consensus on the factors that govern its performance. The efficacy of Tetramethrin is intrinsically linked to two key parameters derived from its synthesis:
-
Purity: A higher purity of the final product, free from unreacted intermediates and by-products, ensures that the active ingredient is delivered at the intended concentration. Impurities can also contribute to formulation instability and increased non-target toxicity.
-
Stereoisomeric Composition: The ratio of stereoisomers is the most critical factor. The (1R)-isomers of pyrethroids are generally more active than their (1S)-counterparts. Specifically for Tetramethrin, the 1R,trans-isomer exhibits the highest insecticidal activity, followed by the 1R,cis-isomer[8][11].
Therefore, a superior synthetic route for Tetramethrin is one that maximizes the yield of the 1R,trans-isomer and ensures high overall purity.
Table 1: Influence of Intermediate Synthesis on Tetramethrin Quality and Efficacy
| Intermediate Synthesis Parameter | Impact on Tetramethrin Quality | Consequence for Efficacy |
| Chrysanthemic Acid Synthesis | ||
| Control over Stereochemistry | Determines the cis/trans and R/S isomeric ratio in the final product. | A higher proportion of the 1R,trans-isomer leads to significantly greater insecticidal activity and a more rapid knockdown effect. |
| Purity of Chrysanthemic Acid | Reduces the formation of impurities during esterification. | Ensures a higher concentration of the active ingredient and potentially lower toxicity from by-products. |
| N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide Synthesis | ||
| Purity of the Intermediate | Prevents side reactions and ensures a cleaner final product. | Higher purity leads to better yield and a more stable and effective final formulation[10]. |
| Final Esterification | ||
| Reaction Conditions | Can affect the stability of the final ester and prevent isomerization. | Optimized conditions preserve the desired isomeric ratio and prevent degradation of the active ingredient. |
Visualizing the Synthetic Pathways
To better illustrate the relationship between the synthesis of intermediates and the final product, the following workflow diagrams are provided.
General Synthesis Workflow for Tetramethrin
Caption: General workflow for Tetramethrin synthesis.
Influence of Intermediate Quality on Efficacy
Caption: Impact of synthesis route on final efficacy.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of Tetramethrin synthesized from different intermediates, standardized bioassays are essential. The following protocols are based on established methods for evaluating insecticide performance.
Protocol for Determining Knockdown Effect (KT50 and KT95)
This protocol is adapted from the CDC bottle bioassay method and is suitable for assessing the speed of action of Tetramethrin[12].
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade Tetramethrin samples
-
Acetone (analytical grade)
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Susceptible strain of mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus), 2-5 days old
-
Stopwatch
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of each Tetramethrin sample in acetone.
-
Coat the inside of the glass bottles with a specific concentration of the Tetramethrin solution. A control bottle should be coated with acetone only.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform layer of the insecticide.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes into each bottle.
-
Start the stopwatch immediately.
-
-
Data Collection:
-
Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5-10 minutes) for up to 2 hours. A mosquito is considered knocked down if it is unable to stand or fly[12].
-
-
Data Analysis:
-
Calculate the percentage of knockdown at each time point.
-
Use probit analysis to determine the time required to achieve 50% (KT50) and 95% (KT95) knockdown[12].
-
Protocol for Determining Mortality Rate (LC50 and LC95)
This protocol follows the principles of the WHO susceptibility test for insecticides[13].
Materials:
-
WHO tube test kits or equivalent
-
Impregnated papers with different concentrations of Tetramethrin
-
Control papers (impregnated with carrier solvent only)
-
Susceptible strain of mosquitoes, 2-5 days old
-
Holding tubes with access to a sugar solution
-
Aspirator
Procedure:
-
Exposure:
-
Introduce 20-25 female mosquitoes into the exposure tube containing the insecticide-impregnated paper.
-
Expose the mosquitoes for a fixed period, typically 1 hour.
-
-
Recovery:
-
After the exposure period, transfer the mosquitoes to a clean holding tube with access to a sugar solution.
-
-
Mortality Reading:
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
If mortality in the control group is between 5% and 20%, correct the treatment mortality using Abbott's formula.
-
Use probit analysis to determine the lethal concentration required to kill 50% (LC50) and 95% (LC95) of the mosquito population.
-
Analytical Methods for Quality Control
To correlate the synthesis route with efficacy, robust analytical methods are required to characterize the purity and isomeric composition of the intermediates and the final Tetramethrin product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral column is the method of choice for separating and quantifying the different stereoisomers of Tetramethrin[8]. This allows for the determination of the cis/trans ratio and the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying the active ingredient and any impurities present in the sample[15][16].
Conclusion
The efficacy of Tetramethrin is not a static property but is dynamically influenced by its synthetic origins. While the final esterification reaction is the culminating step, the true determinants of potency are forged in the synthesis of its core intermediates: chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. A synthesis strategy that prioritizes the production of high-purity intermediates and maximizes the formation of the highly active 1R,trans-isomer will invariably yield a more potent and reliable insecticide. For researchers and drug development professionals, a deep understanding of these synthetic nuances is not merely an academic exercise but a critical component in the rational design and development of next-generation pest control agents. By carefully selecting and optimizing the synthesis of these key building blocks, the full potential of Tetramethrin as a rapid and effective insecticide can be realized.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Key Intermediate for Pyrethroid Insecticides. Retrieved from [Link]
-
Pérez-Fernández, M., et al. (2019). Ecotoxicity evaluation of tetramethrin and analysis in agrochemical formulations using chiral electrokinetic chromatography. IMDEA AGUA. Retrieved from [Link]
-
Cantatore, F., et al. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. IRIS. Retrieved from [Link]
- Krief, A. (2025). Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. Arkivoc.
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetramethrin. PubChem. Retrieved from [Link]
-
Hladik, M. L., & Smalling, K. L. (2013). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse. Retrieved from [Link]
-
World Health Organization. (2006). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. Retrieved from [Link]
-
Patt, J. M., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. PubMed. Retrieved from [Link]
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. Retrieved from [Link]
-
Ali, I., et al. (2019). Application of HPLC method with diode array for tetramethrin determination in different environmental samples from upper Egypt. MedCrave online. Retrieved from [Link]
- Davies, I. W. (2017).
- Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
World Health Organization. (1990). Tetramethrin (EHC 98, 1990). Inchem.org. Retrieved from [Link]
-
Hodosan, C., & Gîrd, C. E. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. MDPI. Retrieved from [Link]
- Corcellas, C., et al. (2018).
- Agropages. (2025). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY.
- International Science Community Association. (2015).
- Health Canada. (2016). Proposed Re-evaluation Decision PRVD2016-10, Tetramethrin.
- Čupina, A., et al. (2023). Bio-efficacy of permethrin/tetramethrin and lambda-cyhalothrin treatments in habitats of hard ticks (Acari, Ixodidae) populations with confirmed Borrelia spp. infection.
- Chen, S., et al. (2025). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16.
- Wang, C., et al. (2015). Field Study of the Comparative Efficacy of Three Pyrethroid/Neonicotinoid Mixture Products for the Control of the Common Bed Bug, Cimex lectularius. NIH.
- World Health Organization. (n.d.). Knockdown and mortality rates following exposure to deltamethrin of....
- Pethuan, S., et al. (2016). Mortality and knock-down (KD) rate determined following the WHO....
-
Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]
- Li, Y., et al. (2023). Toxic effect and mechanism of β-cypermethrin and its chiral isomers on HTR-8/SVneo cells. Ecotoxicology and Environmental Safety.
- Čupina, A., et al. (2023). Bio-efficacy of permethrin/tetramethrin and lambda-cyhalothrin treatments in habitats of hard ticks (Acari, Ixodidae) populations with confirmed Borrelia spp. infection. PubMed.
Sources
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. Tetramethrin (EHC 98, 1990) [inchem.org]
- 4. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. eprints.imdea-agua.org:13000 [eprints.imdea-agua.org:13000]
- 9. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Median knock-down time as a new method for evaluating insecticide-treated textiles for mosquito control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pubs.usgs.gov [pubs.usgs.gov]
Comparison of Analytical Methodologies for Phthalimide Fungicides and Metabolites: A Guide to Captan and THPI Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the fungicide Captan and its principal metabolite, 1,2,3,6-tetrahydrophthalimide (THPI). While the compound N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a related chemical structure, the vast body of scientific literature and regulatory focus centers on the analytical challenges posed by Captan and THPI. The principles and techniques discussed herein are foundational and directly applicable to the analysis of similar parent compounds and their metabolites, particularly those susceptible to thermal degradation.
The core challenge in this analysis stems from the inherent instability of Captan, which readily degrades to THPI under the high-temperature conditions typical of Gas Chromatography (GC) analysis.[1][2][3] This guide will dissect this problem and compare the primary analytical solutions—Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the technical rationale behind method selection, detailed protocols, and performance data to ensure accurate and reliable quantification.
The Metabolic Pathway and the Analytical Conundrum
Captan is a widely used fungicide that rapidly hydrolyzes and metabolizes in biological systems and the environment.[4][5] Its primary and most stable metabolite is THPI, which serves as a key biomarker for exposure assessment.[6]
The conversion of Captan to THPI involves the cleavage of the unstable N-S bond, releasing the trichloromethylthio group. This same degradation pathway is easily triggered by the high heat of a standard GC injection port, complicating any effort to measure the parent compound and the metabolite as they existed in the original sample.[3]
Caption: Conversion of Captan to its primary metabolite, THPI.
Sample Preparation: The Foundation of Accurate Analysis
The integrity of the final data is critically dependent on the sample preparation workflow. The primary goal is to efficiently extract the analytes from the matrix (e.g., food, plasma, urine) while preventing the artificial degradation of Captan.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for food matrices.[7][8] A key modification for Captan analysis is the use of an acidified extraction solvent (e.g., acetonitrile with 1% formic acid) and buffered salts to maintain a low pH, which stabilizes the parent compound.[2][9] For biological fluids like plasma and urine, Solid-Phase Extraction (SPE) is often employed for cleanup and concentration.[4]
Typical QuEChERS Workflow for Captan/THPI
Caption: A generalized QuEChERS sample preparation workflow.
Comparative Guide to Analytical Platforms
The choice between GC-MS/MS and LC-MS/MS is the most critical decision in designing an analytical strategy for Captan and THPI.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS has historically been used for pesticide analysis due to its excellent chromatographic resolution and sensitivity. However, for thermally labile compounds like Captan, it presents significant challenges.
-
Expertise & Causality: Standard GC injection methods, particularly splitless injection at temperatures around 250°C, cause significant and often variable degradation of Captan into THPI.[1][10] This means the THPI peak observed in the chromatogram is a sum of the native THPI from the sample and the THPI newly formed in the injector. This leads to an inaccurate, overestimated result for the metabolite and an underestimated result for the parent compound.[3]
-
Trustworthiness & Mitigation Strategies: To generate reliable GC-MS/MS data, the degradation must be minimized and controlled.
-
Programmed Temperature Vaporization (PTV) Injectors: Using a lower initial injector temperature followed by a rapid ramp minimizes the time the analyte spends in the hot zone.
-
Deactivated Liners: Employing highly inert injection liners, such as those with baffled designs, reduces active sites that can catalyze degradation.
-
Analyte Protectants: Co-injecting a mixture of compounds that coat the liner and column can shield the analytes from active sites.[3]
-
Fast GC Programs: Reducing the total run time can decrease on-column degradation.[10]
-
-
System: GC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Injector: PTV inlet, 2 µL splitless injection. Initial temperature 50°C, ramped to 280°C.
-
Column: Low-bleed capillary column (e.g., 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C (2 min hold), ramp at 25°C/min to 200°C, ramp at 10°C/min to 250°C, ramp at 50°C/min to 320°C (16 min hold).
-
MS Conditions: Electron Ionization (EI) mode. Monitor multiple reaction monitoring (MRM) transitions specific to Captan and THPI.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the modern solution that circumvents the issue of thermal degradation entirely, making it the preferred technique for this application.
-
Expertise & Causality: By separating compounds at or near ambient temperature before they enter the mass spectrometer, LC-MS/MS preserves the chemical integrity of Captan. This allows for the independent and accurate measurement of both the parent compound and the THPI metabolite as they existed in the original sample extract.[1][2][7] This is a fundamentally more robust and reliable approach.
-
Trustworthiness & Ionization:
-
Electrospray Ionization (ESI): This is the most common interface. THPI is typically analyzed in negative ion mode ([M-H]⁻), while Captan can be analyzed in positive mode, often as an ammonium adduct ([M+NH₄]⁺).[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI has also been successfully used, particularly for analyzing the metabolites in human plasma and urine, operating in negative ion mode.[4]
-
-
System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Methanol or Acetonitrile.[2]
-
Injection Volume: 2-10 µL.
-
MS Conditions: ESI source, operating in both positive (for Captan) and negative (for THPI) modes, monitoring specific MRM transitions.
Caption: Comparison of GC-MS/MS and LC-MS/MS analytical workflows.
Performance Data Comparison
The following table summarizes typical performance metrics achieved by validated LC-MS/MS and GC-MS methods, drawn from peer-reviewed studies and application notes. These values demonstrate the high sensitivity and precision achievable with modern instrumentation.
| Parameter | LC-MS/MS | GC-MS/MS | Source(s) |
| Limit of Quantification (LOQ) | THPI: 0.58 µg/L (urine), 1.47 µg/L (plasma)Captan: 0.01 mg/kg (apples) | THPI: ~5 ppb (milk)Captan: Dependent on degradation control | [2][4][11] |
| Linearity (R²) | > 0.99 | > 0.99 (with matrix-matching) | [1][4] |
| Recovery (%) | THPI: ~90%Captan: 83-118% | THPI: ~86% | [2][4][11] |
| Precision (RSD %) | < 15% | < 10% | [1][4][11] |
| Key Advantage | Accurately quantifies both parent and metabolite without thermal degradation. | High chromatographic efficiency for stable compounds. | [1][2] |
| Key Disadvantage | Potential for matrix effects requiring cleanup. | Inaccurate results due to on-instrument degradation of Captan. | [3] |
Senior Application Scientist Recommendation
For any study requiring the simultaneous and accurate quantification of both this compound (or structurally similar parent compounds like Captan) and its THPI metabolite, LC-MS/MS is the unequivocally superior methodology. Its ability to operate at low temperatures completely avoids the analytical artifact of thermal degradation, ensuring that the results reflect the true composition of the sample. This is a self-validating system for this specific challenge, as it eliminates the primary source of analytical error.
While highly optimized GC-MS/MS methods using advanced injection techniques can provide acceptable data for the parent compound, they require constant vigilance, careful calibration with matrix-matched standards, and validation to ensure the degree of degradation is minimal and reproducible. For metabolite quantification, GC-MS/MS is inherently compromised and risks producing falsely elevated results.[3]
Therefore, for researchers, toxicologists, and drug development professionals who demand the highest level of data integrity, the adoption of a validated LC-MS/MS protocol is the most trustworthy and scientifically sound approach.
References
- A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD MATRICES. (n.d.).
-
Berthet, A., Bouchard, M., Schüpfer, P., Vernez, D., Danuser, B., & Huynh, C. K. (2011). Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Analytical and Bioanalytical Chemistry, 399(5), 1847–1856. [Link]
-
Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919–1926. [Link]
-
Taha, S. M., & El-Sheikh, A.-A. A. (2022). Improved analysis of folpet and captan in foods using liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Food Analytical Methods, 15(1), 1-11. [Link]
-
Validation of Chemical Methods for Residue Analysis. (n.d.). Wageningen University & Research. [Link]
-
Das, S., Singh, G., Kumar, R., Gupta, M., & Kumar, A. (2019). Multi-residue analysis of captan, captafol, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry. Food Additives & Contaminants: Part A, 36(11), 1688–1695. [Link]
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14, 1919–1926. [Link]
-
Hägele, F., Mack, D., Scherbaum, E., & Anastassiades, M. (n.d.). Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS. EURL-Pesticides. [Link]
-
Analysis of Captan/THPI and of Folpet/PI via QuEChERS and LC-MS/MS. (2019). EURL-Pesticides. [Link]
-
Kandri, Z., et al. (2022). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Foods, 11(15), 2289. [Link]
-
Chichila, T. M., & Erney, D. R. (1994). Full scan confirmation of tetrahydrophthalimide in whole milk using gas chromatography/ion trap mass spectrometry. Journal of AOAC International, 77(6), 1574–1580. [Link]
-
Minimizing Degradation of the Pesticides Captan and Iprodione by Using Fast Gas Chromatography— Time-of-Flight Mass Spectrometry. (n.d.). LECO Corporation. [Link]
-
The use of a deactivated (baffled) PTV injector liner and GCMS/MS method. (n.d.). SASA (Science and Advice for Scottish Agriculture). [Link]
-
Swart, R., & de Jong, G. J. (2001). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 1-14. [Link]
-
Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent Technologies. [Link]
-
Sakata, S., et al. (1999). Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, flumioxazin) in the rat: II. Identification of reduced metabolites. Journal of Agricultural and Food Chemistry, 47(6), 2429–2438. [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. [Link]
-
1,2,3,6-Tetrahydrophthalimide. (n.d.). PubChem. [Link]
-
Quantification of Residues of Folpet and Captan in QuEChERS Extracts. (2017). EURL-Pesticides. [Link]
-
Gordon, E. B. (2010). Secondary metabolism of phthalimide. Pesticide Biochemistry and Physiology, 98(1), 1-10. [Link]
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. (2019).
-
Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-464. [Link]
-
Krieger, R. I., & Thongsinthusak, T. (1993). Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine. Drug and Chemical Toxicology, 16(2), 207–225. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. qcap-egypt.com [qcap-egypt.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-residue analysis of captan, captafol, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. gcms.cz [gcms.cz]
- 11. Full scan confirmation of tetrahydrophthalimide in whole milk using gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Synthesis Routes for a Key Tetramethrin Intermediate
Introduction
Tetramethrin is a first-generation synthetic pyrethroid insecticide known for its rapid knockdown effect on household pests.[1][2] As a key component of numerous commercial insecticide formulations, the efficiency and sustainability of its manufacturing process are of significant interest.[1][3] The synthesis of Tetramethrin is primarily achieved through the esterification of chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (HMTPI).[1][4] This guide provides a comparative analysis of synthetic routes to HMTPI, a critical intermediate that dictates the overall efficiency and environmental impact of Tetramethrin production. We will explore a greener, phase-transfer catalysis approach and contrast it with a more conventional two-step synthesis, providing detailed experimental protocols and performance data to inform researchers and process chemists in their selection of an optimal synthetic strategy.
Route 1: Conventional Two-Step Synthesis via Phthalimide
The traditional synthesis of N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (HMTPI) is a two-step process. The first step involves the hydroxymethylation of phthalimide, followed by the catalytic hydrogenation of the aromatic ring.
Mechanism and Rationale
The initial step is a straightforward reaction of phthalimide with formaldehyde to form N-(hydroxymethyl)phthalimide.[5] The subsequent step involves the reduction of the benzene ring of the phthalimide moiety. This is typically achieved through catalytic hydrogenation under pressure, using a catalyst such as Palladium on carbon (Pd/C).[6] This selective reduction of the aromatic ring, while leaving the imide and hydroxymethyl groups intact, is crucial for obtaining the desired intermediate.
Experimental Protocol: Conventional Two-Step Synthesis
Step 1: Synthesis of N-(hydroxymethyl)phthalimide
-
In a reaction vessel, suspend phthalimide in a suitable solvent such as 1,2-dichloroethane.
-
Add an aqueous solution of formaldehyde (formalin).
-
Heat the mixture to 70°C and stir for several hours until the reaction is complete, as monitored by TLC.[5]
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(hydroxymethyl)phthalimide.
Step 2: Synthesis of N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (HMTPI)
-
Charge a high-pressure autoclave with N-(hydroxymethyl)phthalimide, an organic solvent (e.g., toluene), and a selective hydrogenation catalyst (e.g., 5% Pd/C).[6]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.5-2.5 MPa and heat to 80-120°C.[6]
-
Maintain the reaction under these conditions for 8-10 hours, monitoring hydrogen uptake.[6]
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate and recrystallize the crude product from a suitable solvent like toluene to yield pure HMTPI.[6]
Route 2: Greener Phase-Transfer Catalysis (PTC) Approach
An alternative and more environmentally benign approach to HMTPI synthesis employs phase-transfer catalysis (PTC). This method combines the hydroxymethylation and reduction steps in a more streamlined process, often with milder conditions and improved yields.[6][7]
Mechanism and Rationale
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases.[8] In this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the phthalimide anion from the solid or aqueous phase to the organic phase where it can react with formaldehyde.[6][9] This method can enhance reaction rates and allows for the use of more environmentally friendly solvents like water.[7] The subsequent hydrogenation can also be optimized within this greener framework. This particular patented method highlights a two-step synthesis with a total yield of over 80%.[6]
Experimental Protocol: Greener PTC Synthesis
Step 1: PTC-Mediated Synthesis of N-(hydroxymethyl)phthalimide
-
To a reaction flask, add phthalimide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and water.[6]
-
Stir the mixture to ensure good mixing of the phases.
-
Slowly add an aqueous formaldehyde solution dropwise while maintaining the reaction temperature.[6]
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified time.
-
Upon completion, remove the water under vacuum.
-
Recrystallize the residue from an acetone-water mixture to obtain N-(hydroxymethyl)phthalimide.[6]
Step 2: Selective Hydrogenation to HMTPI
-
The hydrogenation step is similar to the conventional method but may benefit from the higher purity of the intermediate from the PTC step.
-
Add the N-(hydroxymethyl)phthalimide from Step 1, an organic solvent, and a selective hydrogenation catalyst to a high-pressure autoclave.[6]
-
Pressurize with hydrogen (2-12 molar equivalents) and heat to 80-120°C for 8-10 hours.[6]
-
After the reaction, filter the catalyst and recrystallize the product from toluene to obtain HMTPI.[6]
Comparative Analysis
| Parameter | Conventional Two-Step Synthesis | Greener Phase-Transfer Catalysis (PTC) Synthesis |
| Overall Yield | Moderate to High | High (can exceed 80% for the two steps)[6] |
| Reaction Conditions | Harsher conditions, high pressure, and temperature for hydrogenation.[6] | Milder conditions for hydroxymethylation, potentially lower energy consumption.[6] |
| Solvents | Often uses chlorinated solvents like 1,2-dichloroethane.[5] | Utilizes water as a solvent in the first step, reducing environmental impact.[6] |
| Catalyst | Requires hydrogenation catalyst (e.g., Pd/C). | Requires a phase-transfer catalyst (e.g., TBAB) and a hydrogenation catalyst. The PTC catalyst is recyclable.[6] |
| Environmental Impact | Generates significant wastewater with high phosphorus and nitrogen content in some older methods, and uses hazardous organic solvents.[6] | Considered a "green chemistry" approach due to the use of water as a solvent and potential for catalyst recycling.[10][11] |
| Process Complexity | Multi-step process with potentially challenging purification. | Can be more streamlined, especially with the cleaner PTC reaction. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of conventional vs. greener PTC synthesis of HMTPI.
Conclusion
The synthesis of the Tetramethrin intermediate, N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, can be achieved through various routes. While the conventional two-step method is established, it often involves harsher conditions and less environmentally friendly solvents. The greener approach utilizing phase-transfer catalysis presents a compelling alternative, offering high yields, milder reaction conditions for the initial step, and the use of water as a solvent, which aligns with the principles of green chemistry.[10] For researchers and manufacturers looking to optimize their processes, the PTC method offers significant advantages in terms of efficiency, safety, and environmental stewardship. The choice of synthesis route will ultimately depend on factors such as scale, cost considerations, and regulatory requirements. However, the data strongly suggests that modern, greener methodologies like phase-transfer catalysis are the superior option for sustainable chemical production.
References
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents.
- Ueda, K., & Kato, T. (1964). Background story of the invention of tetramethrin. Sumitomo Chemical Co. Ltd. This information is part of a broader historical account of pyrethroid development.
-
Tetramethrin (EHC 98, 1990). Inchem.org. Available at: [Link]
-
Casida, J. E., & Quistad, G. B. (2021). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. PubMed Central. Available at: [Link]
-
Li, W., et al. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. PubMed Central. Available at: [Link]
-
Synthesis of phthalimide, (b) Synthesis of N-htdroxy methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link] médicas-04012401.pdf
-
Tetramethrin. DrugFuture.com. Available at: [Link]
-
Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - ResearchGate. Available at: [Link]
-
New process for synthesis on n-methylphthalimide - ResearchGate. Available at: [Link]
-
The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Tetramethrin | C19H25NO4 | CID 83975 - PubChem - NIH. Available at: [Link]
-
Tetramethrin – Knowledge and References - Taylor & Francis. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Chemistry & Chemical Technology. Available at: [Link]
-
N-Hydroxymethyl Phthalimide (NHMP 98%) | CAS 118-29-6 | Bulk Supply for Global Markets. PapChem Lifesciences. Available at: [Link]
-
Greener Synthesis of Organic Compounds, Drugs and Natural Products. Springer. Available at: [Link]
-
Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - Arkivoc. Available at: [Link]
-
Ultrasound assisted Heterocycles Synthesis. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Ultrasound-assisted synthesis of heterocyclic compounds - PubMed. Available at: [Link]
-
Ultrasound for Drug Synthesis: A Green Approach - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]
-
Ultrasound-assisted synthesis of multi-substituted tetrahydropyridine-3-carboxylates in the presence of [N-CH2CO2H-3-pic]⁺HSO4⁻ IL - ResearchGate. Available at: [Link]
-
An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - MDPI. Available at: [Link]
-
Green Chemistry - Unibo. Available at: [Link]
-
Understanding the Chemistry: Synthesis Pathways for Pyrethroid Insecticides. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Tetramethrin - the NIST WebBook. Available at: [Link]
Sources
- 1. Tetramethrin (EHC 98, 1990) [inchem.org]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethrin [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 7. iajpr.com [iajpr.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. api.pageplace.de [api.pageplace.de]
- 11. cris.unibo.it [cris.unibo.it]
A Comparative Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and Other N-Hydroxymethyl Compounds for Advanced Applications
Executive Summary
N-hydroxymethyl compounds are a versatile class of reagents characterized by the N-CH₂OH functional group. This moiety serves as a stable, masked form of formaldehyde, enabling its controlled introduction in a variety of chemical transformations. This guide provides an in-depth comparison of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide (NHTP) with other prominent N-hydroxymethyl compounds, namely N-(Hydroxymethyl)acrylamide (NHMA), N-(Hydroxymethyl)phthalimide (NHP), and N-(Hydroxymethyl)benzamide (NHB). We will dissect their performance based on chemical structure, reactivity, thermal and hydrolytic stability, and their propensity for formaldehyde release. Supported by comparative data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal N-hydroxymethyl reagent for their specific application, be it in polymer science, agrochemical synthesis, or pharmaceutical development.
Introduction: The N-Hydroxymethyl Functional Group - A Versatile Chemical Tool
The utility of the N-hydroxymethyl group lies in its dual nature. It is, in essence, an adduct of an amide or imide and formaldehyde. This structure allows it to act as a formaldehyde donor under specific conditions, typically thermal or pH-driven, while remaining relatively stable under neutral storage conditions. This controlled release is fundamental to its application, distinguishing it from the direct use of highly reactive and hazardous aqueous formaldehyde. The stability and reactivity of the N-CH₂OH bond are intrinsically linked to the parent molecule's structure—whether the nitrogen is part of an amide, an imide, or attached to electron-donating or -withdrawing groups. This guide will explore these structural nuances to explain the performance differences among the selected compounds.
Caption: Standardized workflow for quantifying formaldehyde release.
Experimental Section: Protocols for Comparative Evaluation
To ensure trustworthiness and provide a framework for self-validation, the following protocols are described for the objective comparison of N-hydroxymethyl compounds.
Protocol 1: Comparative Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of thermal decomposition and compare the thermal stability of different N-hydroxymethyl compounds.
-
Methodology:
-
Place 5-10 mg of the crystalline N-hydroxymethyl compound into a TGA crucible (alumina or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins. The temperature at 5% weight loss (T₅%) is a common metric for comparing stability.
-
Protocol 2: Standardized Quantification of Formaldehyde Release (Adapted from EN ISO 14184-1)
-
Objective: To quantify and compare the amount of free and hydrolyzed formaldehyde released from the compounds in an aqueous environment.
-
Methodology:
-
Sample Preparation: Accurately weigh 1.0 g of the N-hydroxymethyl compound and dissolve/suspend it in 100 mL of deionized water in a sealed container.
-
Extraction: Place the container in an oscillating water bath at 40 ± 2 °C for 60 ± 5 minutes. [1] 3. Filtration: Cool the solution and filter it to remove any solids.
-
Derivatization: Take a known aliquot of the filtrate and add an acetylacetone reagent (Nash reagent). [1] 5. Color Development: Heat the mixture at 40 °C for 30 minutes. Formaldehyde reacts to form a yellow-colored lutidine derivative. [1] 6. Measurement: After cooling to room temperature, measure the absorbance of the solution at 412 nm using a UV/Vis spectrophotometer. [1] 7. Quantification: Determine the formaldehyde concentration by comparing the absorbance to a calibration curve prepared with known formaldehyde standards.
-
Protocol 3: Evaluation of Crosslinking Performance in a Model Hydrogel System (for NHMA)
-
Objective: To assess the efficacy of NHMA as a crosslinker by measuring the mechanical properties of the resulting hydrogel. *[2] Methodology:
-
Precursor Solution: Prepare an aqueous solution containing a primary monomer (e.g., 2 M Acrylamide), a defined molar percentage of NHMA (e.g., 10 mol%), and a photoinitiator.
-
Polymerization: Transfer the solution to a mold and expose it to UV light to initiate polymerization of the vinyl groups, forming a non-crosslinked hydrogel.
-
Purification: Immerse the hydrogel in deionized water for 48 hours (changing water periodically) to remove unreacted monomers.
-
Thermal Curing (Crosslinking): Place the purified hydrogel in an oven at 80 °C for 12-24 hours to induce the condensation reaction between the hydroxymethyl groups. [2] 5. Mechanical Testing:
-
Equilibrate the crosslinked hydrogel in phosphate-buffered saline (PBS).
-
Perform uniaxial compression tests on the swollen hydrogel using a mechanical tester.
-
Analysis: Calculate the compressive modulus from the linear region of the stress-strain curve. A higher modulus indicates a higher degree of crosslinking and greater mechanical strength.
-
-
Data Summary and Interpretation
| Feature | NHTP | NHMA | NHP | NHB |
| Primary Function | Synthetic Intermediate | Crosslinking Monomer | Synthetic Intermediate | Synthetic Intermediate |
| Key Reactivity | Stable Imide N-CH₂OH | Vinyl Polymerization & N-CH₂OH Condensation | Stable Imide N-CH₂OH | Amide N-CH₂OH |
| Crosslinking Ability | None | Excellent (Thermoset) | None | Poor / None |
| Relative Stability | High (in intended use) | Moderate (requires curing) | Moderate (heat sensitive) | [3] Low (pH sensitive) |
| Formaldehyde Risk | Low (as intermediate) | Moderate (residual monomer) | Moderate (thermal decomposition) | High (hydrolytic decomposition) |
| Ideal Use Case | Agrochemical Synthesis | Hydrogels, Coatings, Adhesives | Pharmaceutical Synthesis | Niche Organic Synthesis |
Interpretation: The choice among these compounds involves clear trade-offs. NHTP is an excellent choice for a stable synthetic intermediate where the hydroxymethyl group is a handle for further, specific chemical transformation. I[4]ts low water solubility and lack of crosslinking functionality make it unsuitable for polymer applications. NHMA is the standout performer for applications requiring the formation of crosslinked polymer networks. I[5]ts dual functionality provides exceptional control over material properties, but this comes with the need for careful handling due to its toxicity and the necessity of a complete curing process to minimize residual formaldehyde release. [5]NHP and NHB serve as intermediates in their respective fields, but their differing stabilities are key. NHP's higher melting point and use in pharmaceutical synthesis suggest a degree of stability, though with thermal sensitivity. N[6][3]HB's pronounced instability in alkaline conditions makes it suitable for reactions where formaldehyde release is desired under those specific triggers.
This compound (NHTP) is a highly specialized molecule, optimized for its role as a key intermediate in insecticide synthesis. Its performance profile—characterized by relative stability and insolubility in water—contrasts sharply with that of a versatile crosslinker like N-(Hydroxymethyl)acrylamide (NHMA), whose bifunctional nature is ideal for advanced polymer material design. NHP and NHB, in turn, offer their own unique advantages as chemical intermediates, with their utility defined by their respective thermal and hydrolytic stabilities.
The overarching consideration for all N-hydroxymethyl compounds remains the management of formaldehyde release. Future research and development will likely focus on creating novel N-hydroxymethyl systems with enhanced stability and "on-demand" release mechanisms, triggered by specific stimuli (e.g., light, enzymes). This will broaden their applicability in sensitive fields like drug delivery and tissue engineering while mitigating the inherent risks associated with formaldehyde. For the practicing scientist, a thorough understanding of the structure-property relationships detailed in this guide is the first and most critical step toward successful and safe innovation.
References
- This compound: Key Intermediate for Pyrethroid Insecticides.
- N-(Hydroxymethyl)acrylamide: Properties, Applications, and Synthesis of a Versatile Cross-linking Monomer - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- N-(Hydroxymethyl)phthalimide: A Versatile Chemical Compound with Multifaceted Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- N-(Hydroxymethyl)phthalimide | 118-29-6 | FH33638 - Biosynth. (URL: )
- N-(Hydroxymethyl)benzamide - ChemBK. (URL: )
- Evaluation of analytical methods for the determination of free formaldehyde on textile substr
- N-(Hydroxymethyl) Phthalimide Or N-Hydroxymethylphthalimide Manufacturers and Suppliers - Price - Fengchen Group Co., Ltd. (URL: )
- N-(Hydroxymethyl)phthalimide | 118-29-6 - ChemicalBook. (URL: )
- N-(HYDROXYMETHYL)
- N-(Hydroxymethyl)acrylamide 48wt.
- An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure - Benchchem. (URL: )
- Formaldehyde testing, analysis and detection - Intertek. (URL: )
- N-(Hydroxymethyl)phthalimide CAS#: 118-29-6 - ChemicalBook. (URL: )
- Applications of N-Methylolacrylamide in Paper, Textile, and Leather Tre
- A Comparative Guide to the Long-Term Stability of N-(Hydroxymethyl)
- European survey on the release of formaldehyde from textiles - JRC Public
- ISO 14184: Navigating Formaldehyde Standards for Textiles - QIMA Blog. (URL: )
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry |
- N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC - NIH. (URL: _)
- N-(Hydroxymethyl)benzamide | 6282-02-6 - ChemicalBook. (URL: )
- Application Notes and Protocols: A Step-by-Step Guide to N-(Hydroxymethyl)acrylamide Crosslinking Reactions - Benchchem. (URL: )
- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (URL: )
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google P
- This compound | 4887-42-7 - ChemicalBook. (URL: )
- Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. (URL: )
- Application Notes and Protocols: N-(Hydroxymethyl)acrylamide as a Crosslinker for Tissue Engineering Scaffolds - Benchchem. (URL: )
- This compound CAS#: 4887-42-7 - ChemicalBook. (URL: )
- This compound 99.5% White solid - Echemi. (URL: )
- N-(hydroxymethyl)benzamide | C8H9NO2 | CID 80493 - PubChem. (URL: )
- Formaldehyde releaser - Wikipedia. (URL: )
- Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants | Request PDF. (URL: )
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(Hydroxymethyl)phthalimide CAS#: 118-29-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Derivatives
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold, characterized by the isoindoline-1,3-dione structure, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] The hydrophobic nature of the -CON(R)-CO- pharmacophore enhances the ability of these molecules to traverse biological membranes.[2][3] Among the diverse array of phthalimide derivatives, N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and its analogues have garnered significant attention for their broad spectrum of biological activities, including antifungal, anticonvulsant, and antibacterial properties. This guide provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data and protocols to aid researchers in their drug discovery and development endeavors.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, can be achieved through a two-step process. The initial step involves the reaction of phthalimide with an aqueous solution of formaldehyde.[4] This is followed by a reduction reaction, often utilizing a catalyst such as Pd/C under a hydrogen atmosphere, to yield the tetrahydrophthalimide derivative.[4]
A typical synthesis protocol is as follows:
-
Phthalimide and a phase transfer catalyst, such as tetrabutylammonium bromide, are added to water.[4]
-
An aqueous solution of formaldehyde is then added dropwise to the mixture.[4]
-
The reaction is maintained at a specific temperature to facilitate the formation of N-hydroxymethylphthalimide.[4]
-
The resulting product is then subjected to a reduction reaction in a high-pressure kettle with a catalyst like Pd/C and hydrogen gas to produce this compound.[4]
Derivatives can be synthesized by utilizing substituted phthalic anhydrides or by further chemical modifications of the N-hydroxymethyl group.
Antifungal Activity
Several N-substituted phthalimide derivatives have demonstrated notable antifungal activity, particularly against Candida species.[1][5]
Comparative Efficacy
A study investigating various N-substituted phthalimide derivatives against Candida albicans identified N-butylphthalimide (NBP) as a particularly potent agent.[5] The anti-biofilm and anti-hyphal properties of these derivatives are crucial, as biofilm formation is a significant factor in the resistance of Candida infections to treatment.[5][6]
| Derivative | Target Organism | Activity | Concentration for Significant Inhibition | Reference |
| N-butylphthalimide (NBP) | Candida albicans | Biofilm Inhibition | 10, 20, and 50 µg/ml | [5] |
| Phthalimide Aryl Ester 3b | Candida tropicalis, Candida albicans | Antifungal | MIC = 128 µg·mL−1 | [7] |
| Phthalimide Schiff bases | Candida albicans | Antifungal | Variable, some highly active at 100 µg/mL | [1] |
Key Insights: The length and nature of the N-substituent appear to play a critical role in the antifungal potency of these derivatives. For instance, NBP demonstrated significant dose-dependent inhibition of C. albicans biofilm formation.[5]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[8]
-
Preparation of Media and Reagents: Prepare RPMI 1640 medium buffered to a pH of 7.0 with 0.165 M MOPS.[8] Stock solutions of the test compounds are typically prepared in DMSO.[8]
-
Inoculum Preparation: Yeast strains are subcultured on an appropriate agar medium.[8] A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[8] This is further diluted to achieve the final inoculum concentration.[8]
-
Assay Procedure: Serial twofold dilutions of the test compounds are made in a 96-well microtiter plate.[8] The standardized fungal inoculum is then added to each well.[8]
-
Incubation and Reading: The plates are incubated at 35°C for 24-48 hours.[8] The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth.[8][9]
Diagram of Antifungal Assay Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Anticonvulsant Activity
Phthalimide-based derivatives have shown promise as anticonvulsant agents, with a mechanism of action often linked to the inhibition of sodium channels.[10] The Maximal Electroshock (MES) seizure model is a widely used preclinical assay to identify compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[11][12]
Comparative Efficacy
Studies on various N-phenylphthalimide derivatives have demonstrated their potential as anticonvulsants. The substitution pattern on both the phthalimide and N-phenyl rings significantly influences their activity.
| Derivative | Animal Model | Test | Potency (ED50) | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | Mouse | MES (i.p.) | 47.61 µmol/kg | [13] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Rat | MES (oral) | 25.2 µmol/kg | [13] |
| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | Mouse | MES (i.p.) | Protection at 30 mg/kg | [14] |
| Compound 3 (a 2-substituted phthalimide) | Mouse | MES | 100% protection | [10] |
Key Insights: The presence of small lipophilic groups on the N-phenyl ring, particularly at the 2 and 6 positions, appears to enhance anticonvulsant activity in the MES test.[15] For instance, 4-amino-N-(2,6-dimethylphenyl)phthalimide was found to be a potent anti-MES agent in rats.[13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is based on established methodologies for the MES seizure test in rodents.[11][16][17]
-
Animal Preparation: Male mice or rats are commonly used.[17] Animals should be acclimated to the laboratory environment before testing.[17]
-
Drug Administration: The test compounds are administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals.[11]
-
Anesthesia and Electrode Placement: A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal, followed by saline to improve electrical conductivity.[11][16] Corneal electrodes are then placed on the eyes.[11]
-
Stimulation: An alternating electrical current is delivered. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA for rats.[16]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.[11] The abolition of this phase is considered protection.[11]
-
Data Analysis: The percentage of animals protected in the drug-treated groups is compared to a vehicle-treated control group. The median effective dose (ED50) can be calculated using probit analysis.[11]
Diagram of MES Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Antibacterial Activity
Certain this compound derivatives have also been investigated for their antibacterial properties.
Comparative Efficacy
The antibacterial activity of these compounds can be variable, with some derivatives showing moderate to high activity against specific bacterial strains.
| Derivative | Target Organism | Activity | Reference |
| (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione | Bacillus subtilis | Highly Active | [3] |
| Phthalimide Schiff bases (3d and 3f) | Pseudomonas aeruginosa, Streptococcus pyogenes | Very High Activity | [1] |
| N-butylphthalimide (NBP) | Uropathogenic E. coli, S. aureus, S. epidermidis, V. parahaemolyticus | Biofilm Inhibition at higher concentrations | [5] |
Key Insights: The substitution on the phthalimide core can be tailored to target specific bacteria. For example, certain Schiff base derivatives of phthalimide have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is also a standard for determining the MIC of antibacterial agents. The protocol is similar to the antifungal testing described earlier, with adjustments for bacterial growth media (e.g., Mueller-Hinton Broth) and incubation conditions.
Conclusion
This compound derivatives represent a versatile class of compounds with a wide range of biological activities. The modular nature of their synthesis allows for the generation of diverse libraries of compounds that can be screened for antifungal, anticonvulsant, and antibacterial properties. Structure-activity relationship studies are crucial in guiding the design of more potent and selective derivatives. The experimental protocols provided in this guide offer a foundation for researchers to evaluate the biological potential of novel phthalimide-based compounds in the ongoing search for new therapeutic agents.
References
- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. (n.d.).
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (n.d.).
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.).
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents. (n.d.).
- Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609 - Benchchem. (n.d.).
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.).
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE. (n.d.).
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (n.d.).
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (n.d.).
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.).
- Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC - NIH. (n.d.).
- Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC - NIH. (n.d.).
- Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives - F1000Research. (n.d.).
- Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC - NIH. (n.d.).
- Antimicrobial & Anticonvulsant Activity Show Some Newer Phthalimide Derivatives - International Journal of Science and Research (IJSR). (n.d.).
- Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives | Request PDF - ResearchGate. (n.d.).
- Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - MDPI. (n.d.).
- Synthesis routes of N-(hydroxymethyl)phthalimide - Benchchem. (n.d.).
- Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. (n.d.).
- Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides - PubMed. (n.d.).
- Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed. (n.d.).
- Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PubMed Central. (n.d.).
- Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed. (n.d.).
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC. (n.d.).
- (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (n.d.).
- N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters - TCI Chemicals. (n.d.).
- Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium - PMC - NIH. (n.d.).
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed. (n.d.).
- Antifungal activity of some tetranortriterpenoids - PubMed. (n.d.).
- Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives - PMC - NIH. (n.d.).
- N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem. (n.d.).
- III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (n.d.).
Sources
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 5. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ifyber.com [ifyber.com]
- 10. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Comparison of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and Its Precursors
In the synthesis of specialized chemical entities, the confirmation of a product's structure and the assessment of its purity are paramount. The transformation of 3,4,5,6-tetrahydrophthalic anhydride and formaldehyde into N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide represents a classic case where precise analytical characterization is essential. This guide provides an in-depth spectroscopic comparison, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to clearly differentiate the final product from its starting materials. Our focus is not merely on the data itself, but on the chemical rationale behind the observed spectral changes, offering researchers a robust framework for reaction monitoring and quality control.
The Chemical Transformation: From Anhydride to N-Hydroxymethyl Imide
The synthesis is a two-step process initiated by the nucleophilic attack of an amine source (derived from formaldehyde and an amine, often ammonia in situ) on one of the carbonyl carbons of the cyclic anhydride. This ring-opening step forms a transient intermediate which subsequently undergoes cyclodehydration to form the stable five-membered imide ring. The inclusion of formaldehyde provides the N-hydroxymethyl (-CH₂OH) functionality. Understanding this structural evolution is key to interpreting the spectroscopic data that follows.
Figure 1. Reaction scheme for the synthesis of the target product.
Part 1: Spectroscopic Methodologies
To ensure reproducible and high-quality data, standardized protocols for each spectroscopic technique are essential. The following sections outline the methodologies used for acquiring the comparative data.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The KBr pellet method is a standard technique for analyzing solid samples and was employed here. Its primary advantage is the infrared transparency of potassium bromide, which prevents interference with the sample's spectrum.
-
Preparation : Thoroughly clean and dry an agate mortar and pestle. Store spectroscopic grade KBr in a desiccator or drying oven to minimize moisture absorption.[1]
-
Mixing : Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.[1]
-
Grinding : Transfer both components to the agate mortar and grind them together until a fine, homogeneous powder is obtained. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation to minimize light scattering.[2]
-
Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a vacuum for several minutes to remove trapped air and moisture. Slowly apply 8-10 tons of pressure and hold for 1-2 minutes to allow the KBr to fuse into a transparent disc.[1][2]
-
Analysis : Carefully remove the pellet and place it in the spectrometer's sample holder. Acquire a background spectrum using a pure KBr pellet and then the sample spectrum.
Experimental Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons within a molecule.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm on the chemical shift scale.[3]
-
Acquisition : Place the NMR tube in the spectrometer. Acquire the spectrum, ensuring proper shimming to obtain sharp, well-resolved peaks.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and integrate the signals to determine the relative number of protons for each peak.[4][5]
Experimental Protocol: Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing molecules that might otherwise fragment under harsher conditions, providing a clear molecular ion peak.[6][7]
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Ionization : Introduce the sample solution into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets.[8][9]
-
Desolvation : The charged droplets shrink as the solvent evaporates, aided by a drying gas like nitrogen, increasing the charge density until gas-phase ions are formed.[7][8]
-
Analysis : The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[10]
-
Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative abundance against m/z.[8]
Part 2: Spectroscopic Profiles of Precursors
A baseline understanding of the precursors' spectra is necessary to identify the key changes that signal a successful reaction.
Spectroscopic Profile: 3,4,5,6-Tetrahydrophthalic Anhydride
Infrared (IR) Spectrum: The most telling feature of a cyclic anhydride is the presence of two distinct carbonyl (C=O) stretching bands.[13] This arises from the symmetric and asymmetric stretching vibrations of the coupled carbonyl groups.
-
~1850 cm⁻¹ : Asymmetric C=O stretch (strong).
-
~1780 cm⁻¹ : Symmetric C=O stretch (stronger).
-
~1240 cm⁻¹ : C-O-C stretch (strong).
-
2800-3000 cm⁻¹ : Aliphatic C-H stretching from the cyclohexene ring.[14]
¹H NMR Spectrum: The spectrum is relatively simple, reflecting the molecule's symmetry.
-
~3.4 ppm (multiplet, 2H) : Protons on the carbons adjacent to the carbonyl groups (CH).
-
~2.4 ppm (multiplet, 4H) : Methylene protons (CH₂) adjacent to the double bond.
-
~1.8 ppm (multiplet, 2H) : Methylene protons (CH₂) at the center of the four-carbon chain. (Note: Exact chemical shifts can vary based on the solvent used)[15]
Mass Spectrum (MS): Under ESI-MS, one would expect to see the protonated molecule.
-
m/z ~153.1 : [M+H]⁺, corresponding to the molecular weight of 152.15 plus a proton.
Spectroscopic Profile: Formaldehyde
Formaldehyde is a gas and is typically used in its aqueous solution (formalin), where it exists in equilibrium with its hydrate, methylene glycol. For the purpose of this guide, its role is as a reactant that becomes incorporated into the final product, and its direct spectroscopic analysis as a precursor is less critical than observing its structural contribution in the product.
Part 3: Spectroscopic Profile of the Product
The successful synthesis is confirmed by the appearance of new functional groups and the disappearance of precursor signals.
Spectroscopic Profile: this compound
-
Molecular Formula : C₉H₁₁NO₃
-
Molecular Weight : 181.19 g/mol (based on calculation, similar to N-(hydroxymethyl)phthalimide's C₉H₇NO₃ at 177.16 g/mol )[16]
Infrared (IR) Spectrum: The conversion from an anhydride to an imide results in a dramatic change in the carbonyl region.
-
Disappearance of anhydride peaks : The characteristic double peaks around 1850 and 1780 cm⁻¹ are absent.
-
Appearance of Imide Carbonyls : Cyclic imides also show two C=O stretching bands, but at lower frequencies than anhydrides.[17]
-
~1770 cm⁻¹ : Asymmetric C=O stretch (strong).
-
~1700 cm⁻¹ : Symmetric C=O stretch (strong).
-
-
Appearance of O-H Stretch : A broad absorption band appears in the region of 3200-3500 cm⁻¹ , characteristic of the hydroxyl (-OH) group.
-
Appearance of C-N Stretch : A new band around 1390 cm⁻¹ corresponding to the C-N stretching vibration appears.
¹H NMR Spectrum: The ¹H NMR spectrum provides definitive proof of the N-hydroxymethyl group's incorporation.
-
Disappearance of Anhydride Protons : The signal pattern for the anhydride precursor changes.
-
Appearance of N-CH₂-O Protons : A new, distinct singlet appears around ~5.0-5.5 ppm , integrating to 2H. This signal is characteristic of the methylene protons flanked by the imide nitrogen and the hydroxyl oxygen. A similar compound, N-(Hydroxymethyl)phthalimide, shows this peak clearly.[18]
-
Appearance of O-H Proton : A broad singlet, often exchangeable with D₂O, appears for the hydroxyl proton. Its chemical shift is variable (~4.0-6.0 ppm ) depending on concentration and solvent.[4]
-
Ring Protons : The signals for the tetrahydrophthalimide ring protons will remain, though their chemical shifts will be slightly altered due to the change from an anhydride to an imide ring.
Mass Spectrum (MS): The mass spectrum will confirm the final molecular weight of the product.
-
m/z ~182.2 : [M+H]⁺, confirming the successful addition of the -CH₂OH group and nitrogen to the anhydride structure.
-
m/z ~204.2 : [M+Na]⁺, a common adduct observed in ESI-MS.
Part 4: The Comparative Analysis
The most effective way to validate the synthesis is a direct comparison of the key spectroscopic features. The disappearance of precursor signals and the concurrent appearance of product signals provide unequivocal evidence of the chemical transformation.
Figure 2. Workflow for spectroscopic validation of the synthesis.
Summary of Key Spectroscopic Differences
| Spectroscopic Feature | 3,4,5,6-Tetrahydrophthalic Anhydride (Precursor) | This compound (Product) | Significance |
| IR: Carbonyl (C=O) Region | Two strong peaks at ~1850 & ~1780 cm⁻¹ | Two strong peaks at ~1770 & ~1700 cm⁻¹ | Confirms conversion of anhydride to imide.[17] |
| IR: O-H Stretch | Absent | Present (Broad, ~3200-3500 cm⁻¹) | Confirms presence of the hydroxymethyl group. |
| ¹H NMR: N-CH₂-O Protons | Absent | Present (Singlet, ~5.0-5.5 ppm, 2H) | Unambiguous evidence of the N-CH₂-O moiety.[18] |
| ¹H NMR: O-H Proton | Absent | Present (Broad singlet, variable shift) | Confirms the hydroxyl proton.[4] |
| MS: Molecular Ion [M+H]⁺ | m/z ~153.1 | m/z ~182.2 | Confirms the correct molecular weight of the final product. |
Conclusion
References
-
K. K. C. Yeo, S. C. L. Ho, C. P. L. Chan, Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 2003. Available: [Link]
-
Wikipedia, Electrospray ionization. Available: [Link]
-
ResearchGate, Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available: [Link]
-
S. F. D. Orr, P. D. Crocker, N. D. Coggeshall, Infrared and Raman Group Frequencies of Cyclic Imides. Journal of the Chemical Society, 1952. Available: [Link]
-
C. C. A. de Paula, et al., Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 2022. Available: [Link]
-
LCGC International, Electrospray Ionization for Mass Spectrometry. Available: [Link]
-
University of Wisconsin-Madison, H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available: [Link]
-
B. C. Smith, Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online, 2020. Available: [Link]
-
Emery Pharma, A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available: [Link]
-
ACD/Labs, The Basics of Interpreting a Proton (1H) NMR Spectrum. Available: [Link]
-
Compound Interest, A Guide to 1H NMR Chemical Shift Values. Available: [Link]
-
Shimadzu, KBr Pellet Method. Available: [Link]
-
Kintek Press, What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available: [Link]
-
Chemistry LibreTexts, 6.6: ¹H NMR Spectra and Interpretation (Part I). Available: [Link]
-
Kintek Press, How Do You Prepare Kbr Pellets? Master The Technique For Clear, Accurate Ir Spectra. Available: [Link]
-
ResearchGate, Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available: [Link]
-
NIST WebBook, 3,4,5,6-Tetrahydrophthalic anhydride. Available: [Link]
-
NIST WebBook, 3,4,5,6-Tetrahydrophthalic anhydride IR Spectrum. Available: [Link]
-
The Infrared and Raman Discussion Group (IRDG), Preparation of Samples for IR Spectroscopy as KBr Disks. Available: [Link]
-
AntsLAB, KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available: [Link]
-
NIST WebBook, Phthalimide. Available: [Link]
-
Scribd, Rapid Comm Mass Spectrometry - 2022 - Paula - Accelerated Synthesis of Phthalimide Derivatives Intrinsic Reactivity of. Available: [Link]
-
The Journal of Organic Chemistry, Notes - Infrared Spectra of Some Cyclic Anhydrides. Available: [Link]
-
PubChem, 3,4,5,6-Tetrahydrophthalic anhydride. Available: [Link]
-
PubMed Central, Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Available: [Link]
-
ResearchGate, Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis. Available: [Link]
-
SlidePlayer, The features of IR spectrum. Available: [Link]
-
PubChem, Tetrahydrophthalic anhydride. Available: [Link]
-
PubMed, 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available: [Link]
-
The Royal Society of Chemistry, Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available: [Link]
-
University Chemistry, 1H NMR Spectrum of Amide Compounds. Available: [Link]
-
Organic Chemistry Portal, Anhydride synthesis. Available: [Link]
-
PubChem, N-(hydroxymethyl)phthalimide. Available: [Link]
-
University of Colorado Boulder, Infrared Spectroscopy Table. Available: [Link]
-
Journal of Applicable Chemistry, Synthesis of N-aryl derived formamides using triflic anhydride. Available: [Link]
-
Fisher Scientific, 3,4,5,6-Tetrahydrophthalic anhydride, 98%. Available: [Link]
-
Wikipedia, Tetrahydrophthalic anhydride. Available: [Link]
-
PubChem, 1,2,3,6-Tetrahydrophthalimide. Available: [Link]
-
EURL-Pesticides.eu, Quantification of Residues of Folpet and Captan in QuEChERS Extracts. Available: [Link]
Sources
- 1. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 2. How Do You Prepare Kbr Pellets? Master The Technique For Clear, Accurate Ir Spectra - Kintek Solution [kindle-tech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,4,5,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 12. 3,4,5,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. 3,4,5,6-Tetrahydrophthalic anhydride(2426-02-0) 1H NMR [m.chemicalbook.com]
- 16. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. N-(Hydroxymethyl)phthalimide(118-29-6) 1H NMR spectrum [chemicalbook.com]
Performance of different catalysts in N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide synthesis
Introduction: The Significance of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
This compound is a crucial intermediate in the synthesis of various organic compounds, most notably in the production of low-toxicity insecticides like tetramethrin. The efficiency and selectivity of its synthesis are of paramount importance for the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this key intermediate, with a focus on reaction performance, mechanistic insights, and practical considerations for researchers and process chemists. We will delve into a robust two-step catalytic pathway, contrast it with a traditional, less efficient method, and explore the potential of a direct one-step catalytic N-hydroxymethylation.
I. A High-Yield Two-Step Catalytic Route from Phthalimide
A prevalent and efficient method for synthesizing this compound involves a two-step process commencing with the N-hydroxymethylation of phthalimide, followed by selective hydrogenation. This approach is favored for its high overall yield and the purity of the final product.[1]
Step 1: Phase-Transfer Catalyzed N-Hydroxymethylation of Phthalimide
The initial step involves the reaction of phthalimide with an aqueous solution of formaldehyde in the presence of a phase-transfer catalyst (PTC).
The "Why": Causality Behind Experimental Choices
-
Phase-Transfer Catalysis (PTC): Phthalimide has low solubility in water, while formaldehyde is supplied as an aqueous solution. A PTC is essential to shuttle the phthalimide anion from the solid or organic phase to the aqueous phase where it can react with formaldehyde. This technique enhances reaction rates and avoids the need for harsh, anhydrous conditions or expensive and toxic organic solvents.[2][3] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are effective for this purpose.[1]
-
Aqueous Formaldehyde: Using an aqueous solution of formaldehyde is cost-effective, safer to handle than gaseous formaldehyde, and environmentally benign.[1]
-
Mild Reaction Temperature: The reaction proceeds efficiently at a mild temperature range of 5-35 °C, which minimizes side reactions and energy consumption.[1]
Experimental Protocol: N-Hydroxymethylation of Phthalimide
-
To a reaction vessel, add phthalimide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water. The weight ratio of water to phthalimide should be between 3:1 and 10:1.[1]
-
Cool the mixture to the desired reaction temperature (5-35 °C).
-
Slowly add an aqueous solution of formaldehyde (23-27% mass concentration) dropwise. The molar ratio of formaldehyde to phthalimide should be in the range of 1.2:1 to 2.5:1.[1]
-
Maintain the temperature and stir the reaction mixture until completion (monitoring by TLC or HPLC is recommended).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from an acetone-water mixture to obtain pure N-hydroxymethylphthalimide.[1]
Step 2: Selective Hydrogenation
The second step involves the selective hydrogenation of the aromatic ring of N-hydroxymethylphthalimide to yield the target molecule.
The "Why": Causality Behind Experimental Choices
-
Heterogeneous Catalysts: Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are employed for their high activity and selectivity in hydrogenating the benzene ring without affecting the imide or hydroxymethyl groups.[1] These catalysts are also easily recoverable and can be reused multiple times, adding to the process's economic and environmental credentials.[1]
-
Reaction Conditions: The hydrogenation is typically carried out at elevated temperatures (80-120 °C) and pressures (0.5-2.5 MPa) to achieve a reasonable reaction rate and high conversion.[1]
Experimental Protocol: Hydrogenation of N-hydroxymethylphthalimide
-
Place N-hydroxymethylphthalimide and a selective hydrogenation catalyst (e.g., Pd/C) in a high-pressure autoclave. The weight ratio of the catalyst to N-hydroxymethylphthalimide is typically between 0.01:1 and 0.3:1.[1]
-
Add a suitable organic solvent such as toluene or methanol.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (0.5-2.5 MPa).[1]
-
Heat the reaction mixture to 80-120 °C and maintain it for 8-10 hours.[1]
-
After cooling and depressurizing, filter off the catalyst.
-
The solvent is removed under reduced pressure, and the final product, this compound, is recrystallized from toluene.[1]
This two-step process boasts an impressive overall yield exceeding 80%, with the final product achieving a purity of over 97%.[1]
II. The Traditional Approach: A Comparative Benchmark
Historically, a common method for synthesizing this compound involved the use of 1,2,3,6-phthalic anhydride and phosphorus pentoxide (P₂O₅).[1] However, this method is fraught with several disadvantages:
-
Harsh Reaction Conditions: The use of P₂O₅ necessitates high temperatures and stringent moisture control.
-
Difficult to Control: The reaction can be challenging to manage on a larger scale.
-
High Energy Consumption: The required high temperatures translate to significant energy costs.
-
Low Conversion Rate and Poor Product Quality: This method often results in lower yields and a less pure product.
-
Environmental Concerns: The process generates a substantial amount of wastewater with high levels of phosphorus and nitrogen, which is difficult and costly to treat.[1]
The stark contrast in performance and environmental impact clearly positions the two-step catalytic method as a superior alternative for the synthesis of this compound.
III. Exploring a Direct Catalytic Route: N-Hydroxymethylation of 3,4,5,6-Tetrahydrophthalimide
A more atom-economical approach would be the direct N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide with formaldehyde. While specific, detailed comparative studies on various catalysts for this direct reaction are not extensively documented in the literature, we can infer potential catalytic strategies based on analogous reactions.
A. Uncatalyzed Reaction
Interestingly, for some substrates like unsaturated thioamides, the N-hydroxymethylation with formaldehyde proceeds readily upon gentle heating in an ethanol-water mixture without the need for any catalyst.[4] In such cases, the addition of either acidic or basic catalysts was found to be detrimental, leading to resinification of the reaction mixture.[4] This suggests that an uncatalyzed, thermally induced reaction between 3,4,5,6-tetrahydrophthalimide and formaldehyde could be a viable and simple synthetic route.
Hypothesized Experimental Protocol: Uncatalyzed N-Hydroxymethylation
-
Dissolve 3,4,5,6-tetrahydrophthalimide in a suitable solvent like ethanol.
-
Add an excess of aqueous formaldehyde solution.
-
Gently heat the mixture and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and isolate the product by crystallization.
Further investigation is required to determine the optimal temperature, reaction time, and yield for this potential method.
B. Potential of Phase-Transfer Catalysis
Given the success of phase-transfer catalysis in the N-hydroxymethylation of phthalimide, it is highly probable that this method would also be effective for the direct hydroxymethylation of 3,4,5,6-tetrahydrophthalimide. The principles remain the same: facilitating the reaction between the water-insoluble imide and aqueous formaldehyde.
Diagram of the Catalytic Cycle
Caption: Phase-transfer catalytic cycle for N-hydroxymethylation.
The "Why": Advantages of PTC in Direct Synthesis
-
Mild Conditions: PTC allows the reaction to proceed under mild, often basic, conditions using inexpensive inorganic bases.[2]
-
Solvent Flexibility: It can reduce or eliminate the need for polar aprotic solvents, making the process greener.[2]
-
High Yields: PTC is known to significantly improve yields in nucleophilic substitution reactions.[3]
IV. Performance Data Summary
The following table summarizes the performance of the discussed synthetic routes. It is important to note that the data for the direct synthesis is inferred and would require experimental validation.
| Synthetic Route | Catalyst(s) | Key Reactants | Typical Yield | Purity | Key Advantages | Disadvantages |
| Two-Step Catalytic Route [1] | Step 1: TBAB, TBAC, etc. (PTC) Step 2: Pd/C, Pt/C, Raney Ni | Phthalimide, Formaldehyde, H₂ | > 80% | > 97% | High yield and purity, mild conditions for step 1, catalyst reusability, environmentally friendly. | Two separate reaction steps are required. |
| Traditional Method [1] | P₂O₅ | 1,2,3,6-Phthalic anhydride | Low | Poor | A historically established method. | Harsh conditions, low yield, difficult to control, high energy consumption, significant waste generation. |
| Direct Uncatalyzed Route (Hypothesized) | None | 3,4,5,6-Tetrahydrophthalimide, Formaldehyde | - | - | Potentially the simplest method, avoids catalyst cost and separation. | Reaction conditions and performance are not yet established; potential for side reactions. |
| Direct PTC Route (Hypothesized) | TBAB, Aliquat 336, etc. | 3,4,5,6-Tetrahydrophthalimide, Formaldehyde | - | - | Likely to be high-yielding under mild conditions, green solvent options. | Requires experimental optimization of catalyst and reaction conditions. |
V. Conclusion and Future Outlook
For the industrial production of this compound, the two-step catalytic route starting from phthalimide offers a well-documented, high-yielding, and environmentally conscious approach. It stands in stark contrast to the outdated and inefficient traditional method using P₂O₅.
The exploration of a direct, one-step catalytic N-hydroxymethylation of 3,4,5,6-tetrahydrophthalimide presents an exciting avenue for process optimization. Preliminary analysis suggests that both an uncatalyzed thermal reaction and a phase-transfer catalyzed approach hold significant promise. Further research and development in this area could lead to an even more streamlined, cost-effective, and sustainable synthesis of this vital chemical intermediate. It is recommended that future work focuses on a systematic screening of catalysts and reaction conditions for the direct synthesis to generate robust comparative data.
VI. References
-
Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents.
-
Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Industrial Phase-Transfer Catalysis.
-
Synthesis routes of N-(hydroxymethyl)phthalimide - Benchchem.
-
Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC.
-
Industrial Phase-Transfer Catalysis.
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
-
Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides - MDPI.
-
N-(hydroxymethyl)phthalimide | C9H7NO3 - PubChem.
-
performance comparison of different catalysts for hydroxymethylation - Benchchem.
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - MDPI.
-
An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - MDPI.
-
New process for synthesis on n-methylphthalimide - ResearchGate.
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC.
-
N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen - ResearchGate.
-
Silane-mediated, facile C–H and N–H methylation using formaldehyde - RSC Publishing.
-
N-Hydroxyphthalimide - Wikipedia.
-
Synthesis process of N-hydroxyl phthalimide - Google Patents.
-
Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC.
-
1,2,3,6-Tetrahydrophthalimide | C8H9NO2 - PubChem.
-
Synthesis and characterization of N-alkyl hydroxyacetamides | Request PDF.
Sources
A Comparative Guide to the Synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: A Cost-Benefit Analysis
Abstract: N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a pivotal intermediate in the synthesis of low-toxicity pyrethroid insecticides, most notably Tetramethrin, which is recommended by the World Health Organization for public health applications. The industrial viability of Tetramethrin production is critically dependent on the efficiency, cost-effectiveness, and environmental footprint of its precursor's synthesis. This guide provides an in-depth comparative analysis of two primary methodologies for synthesizing this compound. We will dissect a modern, high-yield, two-step process involving hydroxymethylation and selective hydrogenation, and contrast it with a traditional, less efficient method. This analysis is supported by experimental data from patent literature to provide researchers and process chemists with a clear, data-driven basis for methodological selection.
Introduction: The Strategic Importance of an Efficient Synthesis
The demand for effective and safe insecticides for public health and agriculture necessitates the development of "green" and economically sound chemical manufacturing processes. This compound serves as the alcohol moiety in the ester structure of Tetramethrin. The efficiency of its production directly impacts the final cost and environmental burden of the insecticide. Historically, the synthesis has been fraught with challenges, including harsh reaction conditions, low yields, and the generation of hazardous waste. This guide evaluates a novel, patented synthesis route that overcomes these legacy issues, presenting a significant advancement in the field.
Method 1: Modern Two-Step Synthesis from Phthalimide
This contemporary approach is characterized by its elegance, high efficiency, and improved environmental profile. It proceeds in two distinct, high-yielding steps: (1) the hydroxymethylation of phthalimide, followed by (2) the selective hydrogenation of the aromatic ring.
Principle and Rationale
The core innovation of this method lies in its strategic separation of the hydroxymethylation and reduction steps, allowing for optimization of each.
-
Step 1: Phase-Transfer Catalyzed Hydroxymethylation: The initial reaction involves the addition of a hydroxymethyl group to the nitrogen atom of phthalimide using formaldehyde. Phthalimide has low solubility in water, while formaldehyde is supplied as an aqueous solution. To overcome this phase barrier and accelerate the reaction, a phase-transfer catalyst (such as tetrabutylammonium bromide) is employed. This catalyst effectively shuttles the phthalimide anion into the aqueous phase, facilitating a rapid and efficient reaction with formaldehyde at a controlled temperature. The use of water as the primary solvent is a major cost and environmental benefit.
-
Step 2: Selective Catalytic Hydrogenation: The intermediate, N-hydroxymethylphthalimide, possesses an aromatic benzene ring. The final product requires this ring to be reduced to a cyclohexane ring (tetrahydro). This is achieved through catalytic hydrogenation using a Palladium-on-Carbon (Pd/C) catalyst under elevated hydrogen pressure and temperature.[1] This catalyst is highly selective, reducing the aromatic ring while leaving the imide carbonyl groups and the N-hydroxymethyl group intact. A key advantage of this step is the high reusability of the Pd/C catalyst, which can be used for more than 10 cycles, drastically reducing catalyst cost and waste.[1]
Reaction Scheme
Caption: Reaction pathway for the modern two-step synthesis.
Detailed Experimental Protocol
This protocol is synthesized from the methodology described in patent CN107759494A.[1]
Step 1: Synthesis of N-Hydroxymethylphthalimide
-
To a reaction vessel, add phthalimide, water (3-10 parts by weight relative to phthalimide), and a phase transfer catalyst such as tetrabutylammonium bromide (0.01-0.3 parts by weight relative to phthalimide).
-
Stir the mixture to form a suspension.
-
Slowly add an aqueous formaldehyde solution (23-27% mass concentration) dropwise. The molar ratio of formaldehyde to phthalimide should be between 1.2 and 2.5:1.
-
After the addition is complete, maintain the reaction temperature and stir until the reaction is complete (as monitored by an appropriate method like TLC or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from an acetone-water solution to yield pure N-hydroxymethylphthalimide.
Step 2: Synthesis of this compound
-
Charge a high-pressure autoclave with the N-hydroxymethylphthalimide obtained from Step 1, an organic solvent (e.g., toluene), and a Pd/C catalyst (0.01-0.3 parts by weight relative to the intermediate).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.5-2.5 MPa.
-
Heat the mixture to 80-120°C and maintain with vigorous stirring for 8-10 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, cool the vessel, vent the excess hydrogen pressure, and filter to recover the Pd/C catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude solid from toluene to yield the final product, this compound, with a purity of ≥97.6%.[1]
Process Workflow
Caption: Overall workflow for the modern two-step synthesis method.
Method 2: Traditional Synthesis from 1,2,3,6-Phthalic Anhydride
The older, conventional method is a one-pot reaction that is noted for its operational difficulties and significant environmental drawbacks.
Principle and Limitations
This method historically involved reacting 1,2,3,6-phthalic anhydride (tetrahydrophthalic anhydride) directly in a process that likely involved forming the imide and adding the hydroxymethyl group. The literature describes this process as using reagents like P₂O₅.[1] Phosphorus pentoxide (P₂O₅) is a powerful and corrosive dehydrating agent, suggesting its role was to drive the imide formation.
However, this approach is fraught with severe limitations:
-
Harsh Conditions: The reaction requires high energy input and involves corrosive materials, making it difficult to control and demanding on equipment.[1]
-
Poor Selectivity and Yield: The aggressive conditions lead to side reactions, resulting in a low conversion rate to the desired product and poor overall product quality.[1]
-
Environmental Pollution: The most significant drawback is the generation of a large volume of wastewater with high concentrations of phosphorus and nitrogen.[1] This waste is difficult and costly to treat, posing a substantial environmental hazard and failing to meet modern standards for clean production.
Due to these profound disadvantages, detailed modern protocols for this method are not prevalent, as it has been largely superseded by superior alternatives.
Head-to-Head Comparison: A Cost-Benefit Analysis
| Parameter | Method 1: Modern Two-Step Synthesis | Method 2: Traditional Single-Step Synthesis |
| Starting Materials | Phthalimide, Formaldehyde, Hydrogen | 1,2,3,6-Phthalic Anhydride |
| Key Reagents | Phase Transfer Catalyst, Pd/C Catalyst | P₂O₅ (or similar harsh reagents) |
| Solvent | Water, Toluene | Not specified, but processes generate waste |
| Overall Yield | > 80% [1] | Low (not explicitly quantified)[1] |
| Product Purity | ≥ 97.6% [1] | Poor[1] |
| Reaction Conditions | Step 1: Mild temp. Step 2: 80-120°C, 0.5-2.5 MPa | Harsh and difficult to control[1] |
| Environmental Impact | Minimal. Water solvent, recyclable catalyst. | Severe. High phosphorus & nitrogen wastewater.[1] |
| Safety Concerns | Handling of hydrogen gas under pressure. | Use of highly corrosive P₂O₅. |
| Cost-Benefit | High: Higher initial CapEx for pressure vessel offset by high yield, catalyst reuse, low waste disposal costs, and high product quality. | Very Low: Low-quality product, high energy consumption, and exorbitant wastewater treatment costs make it economically and environmentally unviable. |
Conclusion and Recommendation
The comparative analysis unequivocally demonstrates the superiority of the Method 1 , the modern two-step synthesis from phthalimide. Its design addresses all the critical failings of the traditional method. With a combined yield exceeding 80% and a final product purity of over 97.6%, it is vastly more efficient.[1]
From a cost-benefit perspective, the ability to recycle the palladium catalyst more than ten times and the use of water as a solvent in the first step present significant operational cost savings.[1] While the requirement for high-pressure hydrogenation equipment represents an initial capital investment, this is easily justified by the dramatic increase in yield, product quality, and the near elimination of costly and hazardous waste streams.
For any researcher, scientist, or drug development professional seeking to produce this compound, the modern two-step synthesis is the recommended approach. It represents a robust, scalable, and environmentally responsible process that aligns with the principles of modern, sustainable chemistry.
References
- CN107759494A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide. (2018). Google Patents.
Sources
A Comparative Guide to the Environmental Fate of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the environmental fate of chemical compounds is paramount for predicting their persistence, mobility, and potential ecological impact. This guide provides an in-depth comparative analysis of the environmental behavior of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and its structurally related analogs, the widely used fungicides Captan and Folpet. While direct environmental data for this compound is limited, by examining the fate of its core chemical structure (tetrahydrophthalimide) and comparing it with the extensive data available for Captan and Folpet, we can draw scientifically grounded inferences. This guide synthesizes data on abiotic degradation (hydrolysis), biotic degradation, and environmental distribution (soil sorption), presenting comparative data tables and detailing the standardized experimental protocols essential for generating such data.
Introduction: The Phthalimide Family and Environmental Significance
This compound serves as a key intermediate in the synthesis of various active compounds, including the pyrethroid insecticide Tetramethrin.[1] Its derivatives and analogs, such as the fungicides Captan and Folpet, share a common phthalimide or tetrahydrophthalimide backbone. These compounds are introduced into the environment through various agricultural and industrial applications. Their subsequent behavior—whether they rapidly degrade into benign substances or persist and migrate into water systems—is a critical component of a comprehensive environmental risk assessment.
This guide focuses on three primary environmental fate processes:
-
Hydrolysis: The chemical breakdown of a compound due to reaction with water.
-
Biodegradation: The breakdown of organic matter by microorganisms, such as bacteria and fungi.
-
Soil Sorption: The process by which a chemical binds to soil particles, influencing its mobility and bioavailability.
For comparative purposes, this guide will focus on the parent compound's core, 3,4,5,6-tetrahydrophthalimide (THPI) , and two major derivatives:
-
Captan: N-(trichloromethylthio)-3a,4,7,7a-tetrahydrophthalimide
-
Folpet: N-(trichloromethylthio)phthalimide
Abiotic Degradation: The Role of Water and Light
Abiotic degradation processes are purely chemical reactions that do not involve microorganisms. For the phthalimide family, hydrolysis is the most significant abiotic pathway.
Hydrolysis is a primary degradation route for phthalimide-based compounds, strongly influenced by pH.[2][3] The imide bond is susceptible to cleavage, particularly under neutral to alkaline conditions.
Mechanism Insight: The hydrolysis of these compounds typically begins with the cleavage of the most labile bond. For Captan and Folpet, this is the N-S bond, which rapidly releases the tetrahydrophthalimide (THPI) or phthalimide moiety, respectively.[4] For this compound, degradation would likely involve the initial loss of formaldehyde to yield THPI, which is then subject to further hydrolysis of the imide ring. The subsequent opening of the imide ring forms the corresponding dicarboxylic acids (e.g., phthalamic acid and then phthalic acid), which are generally more water-soluble and susceptible to further degradation.[5][6][7]
Comparative Hydrolysis Data
| Compound/Metabolite | pH | Temperature (°C) | Half-Life (DT50) | Reference |
| Captan | 7 | 25 | 1 - 7 hours | [8] |
| Folpet | 5 | 25 | 2.6 hours | |
| 7 | 25 | 1.1 hours | ||
| 9 | 25 | 67 seconds | ||
| Phthalimide (Folpet Metabolite) | 7 | 25 | 56.7 hours | [7] |
| 9 | 25 | 1.1 hours | [7] |
Causality Behind Experimental Choices: The OECD 111 guideline is the standard for hydrolysis testing.[9][10] It mandates testing at pH 4, 7, and 9 to simulate the range of conditions found in natural aquatic environments (acidic, neutral, and alkaline).[11] Testing is performed in the dark to isolate hydrolysis from photodegradation.
Biotic Degradation: The Microbial Contribution
Biodegradation is a critical process that determines the ultimate persistence of a chemical in the environment. Standardized tests, such as those outlined in OECD 301, assess "ready biodegradability," indicating a substance's potential for rapid and complete breakdown in an aerobic environment.[12][13][14]
Mechanism Insight: Microbial degradation of Captan has been shown to proceed via initial hydrolysis to THPI, which is then further broken down.[15] The cyclohexene ring of THPI can be mineralized to carbon dioxide by soil microorganisms.[4] This suggests that the core tetrahydrophthalimide structure is susceptible to microbial attack once the side chains are cleaved.
Comparative Biodegradation Data
| Compound | Test Type | Result | Persistence Classification | Reference |
| Captan | Aerobic Soil | DT50: 1 - 10 days | Low Persistence | [4][8] |
| Folpet | Aerobic Soil | DT50: 0.2 - 3.8 days | Low Persistence | |
| THPI (Captan Metabolite) | Aerobic Soil | DT50: Very low to moderate persistence | Low to Moderate Persistence | [4] |
| Phthalimide (Folpet Metabolite) | Aerobic Soil | Accumulates then degrades (65% of dose at day 5) | Low Persistence | [5] |
Causality Behind Experimental Choices: Ready biodegradability tests (OECD 301) use a high concentration of microorganisms from sources like activated sludge to represent a best-case scenario for degradation.[16] A substance is considered "readily biodegradable" if it meets stringent criteria (e.g., >60% mineralization to CO2) within a 10-day window during the 28-day test.[13][16] This provides a conservative but reliable indicator of environmental persistence.
Environmental Distribution: Soil Sorption
The tendency of a chemical to adsorb, or bind, to soil and sediment is a key factor controlling its mobility.[17] Highly sorptive chemicals are less likely to leach into groundwater but may be more persistent in the soil column. This behavior is quantified by the soil organic carbon-water partitioning coefficient (Koc).
Mechanism Insight: The binding of these compounds to soil is primarily driven by interactions with soil organic matter. The relatively nonpolar nature of the core phthalimide structure contributes to this sorption. However, as the parent compounds degrade to more polar metabolites like phthalamic and phthalic acids, their mobility in soil is expected to increase significantly.[6]
Comparative Soil Sorption Data
| Compound | Koc (L/kg) | Mobility Classification | Reference |
| Captan | 230 - 1311 | Low to Slight | [18] |
| Folpet | 560 - 1800 | Low to Slight | [19] |
| Phthalimide (Folpet Metabolite) | 11 - 42 | High to Medium | [6] |
| Phthalic Acid (Folpet Metabolite) | <1 - 18 | Very High | [6] |
Causality Behind Experimental Choices: The OECD 106 guideline uses a batch equilibrium method to measure sorption.[20][21] The test involves shaking aqueous solutions of the chemical with different soil types and measuring the concentration remaining in the solution after equilibrium is reached.[22] Using multiple soil types with varying organic carbon and clay content is crucial for understanding how sorption behavior changes across different environmental settings.[23]
Visualizing Environmental Fate & Experimental Design
Key Environmental Fate Pathways
The following diagram illustrates the interconnected processes that determine the environmental fate of this compound and its analogs.
Caption: Conceptual overview of environmental fate pathways.
Experimental Workflow: OECD 106 Soil Sorption
This diagram outlines the standardized workflow for determining the soil adsorption/desorption coefficient (Koc).
Caption: Workflow for the OECD 106 Batch Equilibrium Method.
Detailed Experimental Protocols
Protocol 1: Hydrolysis as a Function of pH (Based on OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[2][9]
Self-Validation System:
-
Sterile Conditions: All buffer solutions, glassware, and test solutions must be sterile to prevent microbial degradation.
-
Controls: Test vessels are incubated in the dark to exclude photolysis.
-
Replicates: A minimum of two replicates per pH and sampling point.
-
Acceptance: The test is valid if the concentration of the substance in control samples remains stable and mass balance is achieved.
Methodology:
-
Preparation of Sterile Buffers: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
-
Test Solution: Prepare a stock solution of the test substance in a suitable solvent. The final concentration in the buffer should not exceed half the water solubility.[11]
-
Incubation: Add the test substance to the buffer solutions in sterile, sealed test vessels. Incubate in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At appropriate time intervals, sacrifice replicate vessels for analysis. The sampling frequency should be sufficient to define the degradation curve.
-
Analysis: Quantify the concentration of the parent compound and any major hydrolysis products using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Evaluation: Determine the degradation rate constant (k) and the half-life (DT50) for each pH value, assuming pseudo-first-order kinetics.
Protocol 2: Ready Biodegradability - Manometric Respirometry Test (Based on OECD Guideline 301F)
Objective: To screen a chemical for ready biodegradability in an aerobic aqueous medium by measuring oxygen consumption.[12][24]
Self-Validation System:
-
Inoculum Control (Blank): Measures the endogenous respiration of the microbial inoculum.[13]
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to confirm the viability and activity of the inoculum.[13]
-
Toxicity Control: A mixture of the test substance and the reference compound is run to check for inhibitory effects of the test substance on the microorganisms.
-
Acceptance: The test is valid if the reference compound reaches the pass level (>60% degradation) within 14 days and the blank oxygen consumption is within expected limits.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing all essential elements for microbial growth.
-
Inoculum: Obtain fresh inoculum from a source like the effluent of a domestic wastewater treatment plant.
-
Test Setup: Add the mineral medium, inoculum, and the test substance (at a known concentration) to respirometer flasks. Set up parallel flasks for the blank, reference, and toxicity controls.
-
Incubation: Seal the flasks and incubate at a constant temperature (20-25°C) in the dark with continuous stirring for 28 days.
-
Measurement: The consumption of oxygen is measured continuously by a manometric device, which records pressure changes within the sealed flask.[24]
-
Data Evaluation: Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). The substance is considered readily biodegradable if it reaches 60% of ThOD within a 10-day window of the 28-day test.[13]
Conclusion and Comparative Synthesis
The environmental fate of this compound can be effectively inferred through the behavior of its structural analogs, Captan and Folpet.
-
Rapid Primary Degradation: The N-S bond in Captan and Folpet and the N-CH2OH bond in the title compound are highly labile. Hydrolysis is extremely rapid, especially at neutral and alkaline pH, quickly transforming the parent compounds into their respective phthalimide or tetrahydrophthalimide cores (THPI/phthalimide). This initial transformation is the dominant process in aquatic systems.
-
Moderate Persistence of Core Structures: The resulting THPI and phthalimide metabolites are more persistent than the parent compounds but are still susceptible to further degradation. They exhibit low to moderate persistence in soil, where they are ultimately broken down by microbial action.
-
Mobility Increases with Degradation: While the parent compounds have low to slight mobility due to their affinity for soil organic carbon, their degradation products are progressively more polar and mobile. The ultimate breakdown products, such as phthalic acid, are very highly mobile and less likely to persist in the soil column.
References
-
Test No. 301: Ready Biodegradability - OECD. Available from: [Link]
-
Captan Fact Sheet - National Pesticide Information Center - Oregon State University. Available from: [Link]
-
OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH. Available from: [Link]
-
OECD 111: Hydrolysis as a function of pH & abiotic degradation. Available from: [Link]
-
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences. Available from: [Link]
-
Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. Available from: [Link]
-
CAPTAN - EXTOXNET PIP. Available from: [Link]
-
APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC. Available from: [Link]
-
OECD Guidelines Test No. 301 C & F - BPC Instruments. Available from: [Link]
-
Peer review of the pesticide risk assessment of the active substance captan - PMC. Available from: [Link]
-
Test No. 111: Hydrolysis as a Function of pH | OECD. Available from: [Link]
-
Test No. 301: Ready Biodegradability - OECD. Available from: [Link]
-
Test No. 111: Hydrolysis as a Function of pH | OECD. Available from: [Link]
-
Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method | OECD. Available from: [Link]
-
Folpet - AERU - University of Hertfordshire. Available from: [Link]
-
APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC. Available from: [Link]
-
OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences. Available from: [Link]
-
Test No. 301: Ready Biodegradability - Tox Lab. Available from: [Link]
-
OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development | Contract Laboratory. Available from: [Link]
-
Captan (Ref: SR 406) - AERU - University of Hertfordshire. Available from: [Link]
-
FOLPET (41) EXPLANATION Folpet was first evaluated in 1969 and has been reviewed several times since, most recently in 1998 for - Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Proposed Re-evaluation Decision PRVD2018-05. Available from: [Link]
-
Folpet: Draft Ecological Risk Assessment for Registration Review - Regulations.gov. Available from: [Link]
-
CAPTAN (007) EXPLANATION Captan has been evaluated several times since the initial evaluation in 1965. It was identified as a ca - Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Peer review of the pesticide risk assessment of the active substance folpet - PMC. Available from: [Link]
-
Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed. Available from: [Link]
-
Hydrolysis of trans-Tetramethrin in Buffered Aqueous Solutions - ResearchGate. Available from: [Link]
-
Bacterial degradation of fungicide captan - PubMed. Available from: [Link]
-
157 CAPTAN (007) EXPLANATION Captan has been reviewed several times since the initial evaluation in 1965, most recently in 1984, - Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Environmental Fate of Hydramethylnon. Available from: [Link]
-
Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide - ResearchGate. Available from: [Link]
-
Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations - EPA. Available from: [Link]
-
Entity Record, Chemical. Available from: [Link]
-
Quantification of Residues of Folpet and Captan in QuEChERS Extracts - eurl-pesticides.eu. Available from: [Link]
-
The degradation curves of captan, tetrahydrophthalimide and thiophosgene - ResearchGate. Available from: [Link]
- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents.
-
GC-ITMS determination and degradation of captan during winemaking - PubMed. Available from: [Link]
-
GC-ITMS Determination and Degradation of Captan during Winemaking - ACS Publications. Available from: [Link]
-
Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - NIH. Available from: [Link]
Sources
- 1. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 4. Peer review of the pesticide risk assessment of the active substance captan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Peer review of the pesticide risk assessment of the active substance folpet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. EXTOXNET PIP - CAPTAN [extoxnet.orst.edu]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 15. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 18. Captan (Ref: SR 406) [sitem.herts.ac.uk]
- 19. Folpet [sitem.herts.ac.uk]
- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 21. oecd.org [oecd.org]
- 22. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 23. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 24. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
A Comparative In-Vitro Toxicological Guide to N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and its Parent Fungicide, Captan
This guide provides a comparative analysis of the in-vitro biological effects of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, primarily in the context of its parent compound, the fungicide Captan. For researchers, scientists, and drug development professionals, understanding the toxicological profile of metabolites and degradation products is paramount for comprehensive risk assessment. This document synthesizes available data to compare the cytotoxicity and genotoxicity of Captan and its principal, stable metabolite, 3,4,5,6-tetrahydrophthalimide (THPI), to infer the likely activity of the N-hydroxymethyl intermediate.
Introduction: The Toxicological Puzzle of Captan and its Derivatives
Captan, a non-systemic phthalimide fungicide, has been widely used in agriculture since the 1950s to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its efficacy is rooted in its high reactivity, a characteristic that also drives its toxicological profile. The primary mechanism of Captan's fungicidal and toxic action is its rapid reaction with thiol groups (containing sulfhydryl moieties), such as those in the amino acid cysteine and the antioxidant glutathione.[3][4][5] This interaction leads to the inhibition of fungal respiration and metabolism.[6]
In biological systems, this reactivity also causes Captan to degrade swiftly. The molecule cleaves at the nitrogen-sulfur bond, releasing two primary components: a reactive thiophosgene moiety derived from the trichloromethylthio side chain, and a stable imide ring structure, 1,2,3,6-tetrahydrophthalimide (THPI).[4] While Captan itself has demonstrated mutagenic and genotoxic properties in numerous in-vitro assays, these effects are often negated in vivo due to its rapid degradation and detoxification by the thiol-rich environments of the gut and blood.[3][4]
This guide focuses on this compound (N-MOH-THPI), a potential intermediate in the metabolic or hydrolytic pathway of Captan. N-hydroxymethyl derivatives are often studied for their potential to act as formaldehyde donors, a mechanism with significant toxicological implications. By comparing the known in-vitro effects of the parent compound, Captan, with its stable, less toxic metabolite, THPI, we can contextualize the potential hazards associated with this N-hydroxymethyl intermediate.
The Captan Degradation Pathway
The in-vitro and in-vivo fate of Captan is central to understanding its toxicity. The molecule's instability in aqueous and thiol-containing environments dictates the byproducts to which cells are ultimately exposed.
Step-by-Step Procedure:
-
Preparation: Prepare bottom agar plates and allow them to solidify. Grow overnight cultures of the required Salmonella tester strains. Prepare fresh S9 mix if metabolic activation is being tested.
-
Assay Setup: For each concentration of the test article, and for positive and negative controls, label sterile test tubes. Perform tests in triplicate.
-
Mixing: To each tube, add:
-
0.1 mL of the bacterial culture.
-
0.05 mL of the test article solution at the desired concentration.
-
0.5 mL of phosphate buffer (for assays without metabolic activation) OR 0.5 mL of S9 mix (for assays with metabolic activation).
-
-
Pre-incubation: Vortex the tubes gently and incubate them in a shaking water bath at 37°C for 20-30 minutes. [7][8]5. Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to each tube. Vortex briefly and immediately pour the contents onto the surface of a bottom agar plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48 to 72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-dependent increase in revertants that is at least double the background (negative control) count.
Causality and Validation: The choice of tester strains is critical; TA100 and TA1535 detect base-pair substitution mutagens, while TA98 is sensitive to frameshift mutagens. The inclusion of an S9 mix is essential because many chemicals (pro-mutagens) are not mutagenic themselves but are converted to mutagens by metabolic enzymes found in the liver. [9][10]A positive result in the presence of S9 but not in its absence indicates a pro-mutagen. The system is validated by the clear negative result of the vehicle control and the strong positive result of the known mutagens used as positive controls.
Conclusion and Future Directions
The available in-vitro data clearly distinguishes the high reactivity and genotoxicity of the parent fungicide, Captan, from its stable and far less toxic metabolite, THPI. While direct experimental evidence for this compound is limited, its chemical structure suggests a potential toxicological mechanism distinct from that of Captan—namely, the release of formaldehyde.
This guide underscores a critical principle in toxicology: the biological activity of a parent compound does not always predict the activity of its metabolites. The rapid degradation of Captan in biological systems is a key detoxifying step. [3]Future research on Captan's toxicology should aim to isolate and test transient intermediates like N-MOH-THPI to fully characterize the risk profile. Such studies would benefit from methodologies designed to trap or detect formaldehyde, thereby confirming or refuting its role in the compound's overall toxicity. For professionals in drug development and safety assessment, this case study serves as a reminder of the importance of considering metabolic fate in the design and interpretation of in-vitro toxicological assays.
References
-
Captan Fact Sheet. (n.d.). National Pesticide Information Center - Oregon State University. [Link]
-
Gordon, E. (2010). Genetic toxicology of folpet and captan. Critical Reviews in Toxicology, 40(7), 545-577. [Link]
-
Public Release Summary on the Evaluation of Captan. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Captan (C9H8Cl3NO2S). (n.d.). PubChem - NIH. [Link]
-
Captan and its ring metabolites. (n.d.). ResearchGate. [Link]
-
Captan - Chemical Details. (n.d.). Pesticide Info. [Link]
-
Acute Toxicity of Captan and Folpet. (n.d.). ResearchGate. [Link]
-
The fungicide captan induces two independent genotoxic effects. (2021). ResearchGate. [Link]
-
Freeman, J. J., & Larcom, L. L. (1987). Effects of Captan on DNA and DNA metabolic processes in human diploid fibroblasts. Food and Chemical Toxicology, 25(9), 647-651. [Link]
-
Vork, K. A., & Cedergreen, N. (2011). Toxicokinetics of captan and folpet biomarkers in orally exposed volunteers. Journal of Applied Toxicology, 31(8), 754-761. [Link]
-
Folpet and captan in vitro genotoxicity studies. (n.d.). ResearchGate. [Link]
-
Gordon, E. (2010). Captan and Folpet. In Hayes' Handbook of Pesticide Toxicology (pp. 1727-1752). Academic Press. [Link]
-
Comparison of Captan and Folpet Mutagenicity with the Addition of Exogenous Protein. (n.d.). ResearchGate. [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. [Link]
-
Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research, 681(2-3), 209-229. [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. (2024). Environmental and Molecular Mutagenesis. [Link]
-
Johnson, G. E., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 98(3), 827-842. [Link]
-
Assessment of the Miniaturized Liquid Ames Microplate Format (MPF™) for a Selection of the Test Items from the Recommended List of Genotoxic and Non-Genotoxic Chemicals. (n.d.). ResearchGate. [Link]
-
1,2,3,6-Tetrahydrophthalimide (C8H9NO2). (n.d.). PubChem - NIH. [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730. [Link]
Sources
- 1. Captan Fact Sheet [npic.orst.edu]
- 2. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and its Putative Metabolites
This guide provides a comprehensive framework for evaluating the comparative toxicity of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide and its anticipated metabolites. The experimental design detailed herein is structured to deliver robust, reproducible data suitable for regulatory submissions and internal risk assessments. We will explore the underlying scientific rationale for each methodological choice, ensuring a self-validating and logically sound experimental workflow.
Introduction
This compound is a chemical intermediate belonging to the phthalimide class of compounds. Its structural similarity to the fungicide Captan suggests a potential metabolic pathway of significant toxicological interest. The core scientific question is whether the parent compound's toxicity is intrinsic or driven by its metabolic breakdown products.
This guide is predicated on the central hypothesis that this compound undergoes metabolic cleavage to yield 3,4,5,6-tetrahydrophthalimide (THPI) and formaldehyde .[1][2][3] Formaldehyde is a well-documented carcinogen and cytotoxic agent, making this metabolic pathway a critical focus for a comprehensive safety evaluation.[4][5][6][7]
To rigorously test this hypothesis and compare the toxicological profiles, we will outline a tiered experimental strategy encompassing:
-
In Vitro Metabolism: To confirm the metabolic pathway using human liver microsomes.
-
Cytotoxicity Assessment: To determine the relative potency of the parent compound and its metabolites in causing cell death.
-
Genotoxicity Assessment: To evaluate the potential for DNA damage.
-
Developmental Toxicity Assessment: To screen for adverse effects on embryonic development.
Section 1: Proposed Metabolic Pathway and Rationale
The initial step in the biotransformation of many foreign compounds (xenobiotics) is catalyzed by the Cytochrome P450 (CYP) enzyme superfamily, which is highly concentrated in the liver.[8][9][10][11] These enzymes often introduce or expose functional groups, preparing the molecule for subsequent metabolic phases. For N-hydroxymethyl compounds, oxidative metabolism can lead to the cleavage of the N-C bond, releasing formaldehyde.[12][13]
The proposed metabolic pathway is illustrated below. This reaction is pivotal as it transforms the parent compound into two distinct chemical entities, each with its own toxicological potential.
Sources
- 1. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 5. gov.uk [gov.uk]
- 6. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Central Role of Cytochrome P450 in Xenobiotic Metabolism-A Brief Review on a Fascinating Enzyme Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Navigating the complexities of chemical handling requires a synthesis of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). As your partners in research, we are committed to providing value beyond the product, ensuring your work is not only groundbreaking but also conducted under the highest safety standards.
Hazard Assessment: Understanding the Compound
This compound is a solid, crystalline compound. While some safety data sheets may classify it as non-hazardous, a deeper analysis of related compounds and aggregated data necessitates a cautious approach.[1] A percentage of reports to the European Chemicals Agency (ECHA) indicate that related phthalimide compounds can cause skin, eye, and respiratory irritation.[2][3] Furthermore, as a powdered solid, the primary physical hazard is the potential for dust formation, which increases the risk of inhalation and eye contact.[1][4] Therefore, our protocols are designed to mitigate risks associated with potential irritant properties and dust exposure.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely about wearing protective gear; it's about creating a series of barriers between the researcher and the potential hazard. The selection of each PPE component is a deliberate choice based on the chemical's properties and the nature of the handling procedures.
Before any personal protective equipment is donned, engineering controls must be in place. These are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood.[5] This is the most critical engineering control for preventing the inhalation of airborne dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe atmospheric environment.[5]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[5]
The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects the eyes from airborne dust particles and accidental splashes, which could cause serious irritation.[1][4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, preventing potential irritation.[4][5] It is crucial to inspect gloves for any signs of damage before use. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination by spills or dust.[5] |
| Respiratory Protection | Generally not required if work is performed within a fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with a particle filter should be used. | Prevents the inhalation of dust, which may cause respiratory tract irritation.[2][4][5] |
Operational Protocol: From Receipt to Disposal
This step-by-step guide ensures a systematic and safe approach to handling this compound.
The following diagram illustrates the logical flow of operations for handling the compound safely.
Caption: Workflow for handling this compound.
-
Preparation:
-
Designate a work area within a chemical fume hood.
-
Ensure the area is clean and free of clutter.
-
Assemble all necessary equipment (spatula, weigh boat, reaction vessel, etc.) before opening the chemical container.
-
-
Donning PPE:
-
Put on a lab coat and ensure it is fully buttoned.
-
Wear chemical splash goggles.
-
Put on nitrile gloves, ensuring they are free of tears or holes.
-
-
Handling the Compound:
-
Carefully open the container inside the fume hood to prevent dust from becoming airborne.
-
Use a spatula to gently transfer the desired amount of the solid. Avoid scooping in a manner that creates dust clouds.
-
Perform all manipulations slowly and deliberately.
-
-
Post-Handling and Decontamination:
-
Securely close the primary container of this compound.
-
Decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Remove gloves by peeling them off from the cuff, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.
-
Immediately wash your hands thoroughly with soap and water.
-
Emergency and Disposal Plans
In the event of a spill, remain calm and follow these procedures:
-
Small Spill (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent.
-
-
Large Spill:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[4]
All waste containing this compound, including contaminated gloves, weigh boats, and paper towels, must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
-
Drain disposal is strictly prohibited. [6]
By adhering to these comprehensive guidelines, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory environment.
References
-
N-(hydroxymethyl)phthalimide | C9H7NO3. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
-
Personal Protective Equipment as a Potential Source of Phthalate Exposure during the COVID-19 Pandemic. MDPI. [Link]
-
1,2,3,6-Tetrahydrophthalimide | C8H9NO2. PubChem, National Center for Biotechnology Information. [Link]
-
1,2,3,6-Tetrahydrophthalimide - Hazardous Agents. Haz-Map. [Link]
-
Quantification of Residues of Folpet and Captan in QuEChERS Extracts. EURL-SRM. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
